molecular formula C10H11ClF3NO B3101444 8-(Trifluoromethyl)chroman-4-amine hydrochloride CAS No. 1392212-91-7

8-(Trifluoromethyl)chroman-4-amine hydrochloride

Cat. No.: B3101444
CAS No.: 1392212-91-7
M. Wt: 253.65
InChI Key: CZTHXVIPUSKPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3NO and its molecular weight is 253.65. The purity is usually 95%.
BenchChem offers high-quality 8-(Trifluoromethyl)chroman-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Trifluoromethyl)chroman-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTHXVIPUSKPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-(Trifluoromethyl)chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Trifluoromethyl)chroman-4-amine and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure found in a variety of biologically active molecules, and the incorporation of a trifluoromethyl group at the 8-position can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of a viable synthetic pathway to 8-(Trifluoromethyl)chroman-4-amine hydrochloride, detailing the strategic considerations, step-by-step experimental protocols, and mechanistic underpinnings of each transformation.

Strategic Overview of the Synthetic Pathway

The synthesis of 8-(Trifluoromethyl)chroman-4-amine hydrochloride is a multi-step process that commences with a commercially available trifluoromethyl-substituted phenol. The core strategy involves the construction of the chroman-4-one skeleton, followed by the introduction of the amine functionality at the 4-position, and concluding with the formation of the hydrochloride salt.

The overall synthetic sequence can be visualized as follows:

Synthesis_Pathway A 2-(Trifluoromethyl)phenol B 2-(Trifluoromethyl)phenyl acetate A->B Acetylation C 2'-Hydroxy-3'-(trifluoromethyl)acetophenone B->C Fries Rearrangement D 8-(Trifluoromethyl)chroman-4-one C->D Chroman-4-one Formation E 8-(Trifluoromethyl)chroman-4-amine D->E Reductive Amination F 8-(Trifluoromethyl)chroman-4-amine hydrochloride E->F HCl Salt Formation

Caption: Overall synthetic pathway for 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Part 1: Synthesis of the Key Intermediate: 8-(Trifluoromethyl)chroman-4-one

The cornerstone of this synthesis is the preparation of the chroman-4-one ring system bearing the trifluoromethyl group at the 8-position. This is achieved through a sequence of reactions starting from 2-(trifluoromethyl)phenol.

Step 1.1: Acetylation of 2-(Trifluoromethyl)phenol

The initial step involves the protection of the phenolic hydroxyl group via acetylation to form 2-(trifluoromethyl)phenyl acetate. This is a standard esterification reaction.

Experimental Protocol:

  • To a stirred solution of 2-(trifluoromethyl)phenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq) at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 2-(trifluoromethyl)phenyl acetate, which can be used in the next step without further purification.

Step 1.2: Fries Rearrangement to 2'-Hydroxy-3'-(trifluoromethyl)acetophenone

The Fries rearrangement is a key transformation that involves the intramolecular acyl group migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1][2] The regioselectivity of this reaction (ortho vs. para) is influenced by reaction conditions such as temperature and solvent.[3] For the synthesis of the target chroman-4-one, the ortho-acylated product is required. Lower reaction temperatures generally favor the formation of the ortho isomer.[1]

Fries_Rearrangement cluster_0 Fries Rearrangement 2-(Trifluoromethyl)phenyl acetate 2-(Trifluoromethyl)phenyl acetate Acylium Ion Intermediate Acylium Ion Intermediate 2-(Trifluoromethyl)phenyl acetate->Acylium Ion Intermediate + AlCl3 2'-Hydroxy-3'-(trifluoromethyl)acetophenone 2'-Hydroxy-3'-(trifluoromethyl)acetophenone Acylium Ion Intermediate->2'-Hydroxy-3'-(trifluoromethyl)acetophenone Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a high-boiling inert solvent such as nitrobenzene or 1,2-dichloroethane, slowly add 2-(trifluoromethyl)phenyl acetate (1.0 eq) at a low temperature (e.g., 0-5 °C).

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • After removal of the solvent, the crude product can be purified by column chromatography on silica gel to afford 2'-hydroxy-3'-(trifluoromethyl)acetophenone.

Parameter Condition Rationale
Lewis Acid Anhydrous AlCl₃Catalyzes the formation of the acylium ion.[1]
Temperature 60-80 °CHigher temperatures can favor the para product, so careful control is needed to maximize the ortho isomer.[3]
Solvent Nitrobenzene or 1,2-dichloroethaneHigh-boiling, inert solvents are required for this reaction.

Table 1: Key Parameters for the Fries Rearrangement.

Step 1.3: Construction of the Chroman-4-one Ring

The final step in the synthesis of the key intermediate involves the formation of the chroman-4-one ring. This can be achieved by reacting 2'-hydroxy-3'-(trifluoromethyl)acetophenone with a suitable three-carbon synthon, followed by intramolecular cyclization. A common method involves a base-catalyzed reaction with a 1,2-dihaloethane followed by cyclization.

Experimental Protocol:

  • To a solution of 2'-hydroxy-3'-(trifluoromethyl)acetophenone (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).

  • Add 1,2-dichloroethane (1.5 eq) and heat the mixture to 80-100 °C for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 8-(trifluoromethyl)chroman-4-one can be purified by column chromatography.

Part 2: Synthesis of 8-(Trifluoromethyl)chroman-4-amine

With the key intermediate in hand, the next stage is the introduction of the amine functionality at the 4-position of the chroman ring. Reductive amination is a highly effective method for this transformation.

Step 2.1: Reductive Amination of 8-(Trifluoromethyl)chroman-4-one

Reductive amination involves the reaction of a ketone with an amine source, typically ammonia or an ammonium salt, to form an imine intermediate, which is then reduced in situ to the corresponding amine.[4] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this purpose as it is selective for the iminium ion over the ketone.[5]

Reductive_Amination A 8-(Trifluoromethyl)chroman-4-one B Iminium Ion Intermediate A->B + NH4OAc C 8-(Trifluoromethyl)chroman-4-amine B->C Reduction (NaBH3CN)

Caption: Reductive amination of the chroman-4-one intermediate.

Experimental Protocol:

  • Dissolve 8-(trifluoromethyl)chroman-4-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, carefully acidify the mixture with dilute HCl to decompose the excess reducing agent (caution: HCN gas may be evolved).

  • Make the solution basic with an aqueous solution of sodium hydroxide and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 8-(trifluoromethyl)chroman-4-amine.

Parameter Reagent/Condition Rationale
Amine Source Ammonium AcetateProvides the ammonia equivalent for imine formation.
Reducing Agent Sodium CyanoborohydrideSelectively reduces the iminium ion in the presence of the ketone.[5]
Solvent MethanolA common protic solvent for reductive amination.

Table 2: Key Reagents and Conditions for Reductive Amination.

Part 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt, which often improves the compound's stability, solubility, and handling properties.

Step 3.1: Preparation of 8-(Trifluoromethyl)chroman-4-amine Hydrochloride

The hydrochloride salt is typically prepared by treating a solution of the free amine with hydrogen chloride, either as a gas or as a solution in an organic solvent.[6][7]

Experimental Protocol:

  • Dissolve the crude or purified 8-(trifluoromethyl)chroman-4-amine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in diethyl ether or dioxane (e.g., 2 M solution) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Continue stirring for a short period in the cold, then collect the precipitate by filtration.

  • Wash the solid with cold, anhydrous diethyl ether and dry it under vacuum to yield 8-(trifluoromethyl)chroman-4-amine hydrochloride as a solid.

Characterization

The final product and all intermediates should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic, chroman ring, and amine protons with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for all carbon atoms, including the trifluoromethyl carbon (typically a quartet).
¹⁹F NMR A singlet corresponding to the CF₃ group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
Infrared Spectroscopy Characteristic absorption bands for N-H, C-F, and aromatic C-H bonds.

Table 3: Analytical Characterization Data.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of 8-(trifluoromethyl)chroman-4-amine hydrochloride. The synthesis leverages well-established organic transformations, including acetylation, the Fries rearrangement, chroman-4-one formation, reductive amination, and salt formation. While the specific optimization of each step for this particular substrate may require some empirical investigation, the provided protocols and mechanistic insights serve as a solid foundation for researchers and scientists in the field of drug discovery and development. The successful synthesis of this molecule will enable further exploration of its potential as a valuable scaffold in medicinal chemistry.

References

  • Grokipedia. Fries rearrangement. [URL: https://grokipedia.org/Fries_rearrangement]
  • Jones, T. C.; Tomkinson, N. C. O. Org. Synth.2010, 87, 233. [URL: https://orgsyn.org/demo.aspx?prep=v87p0233]
  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. [URL: https://www.researchgate.net/post/What_is_the_best_way_to_convert_my_amine_compound_from_the_free_amine_into_the_salt_form_HCl]
  • Google Patents. US20100204470A1 - Method for salt preparation. [URL: https://patents.google.
  • Wikipedia. Fries rearrangement. [URL: https://en.wikipedia.org/wiki/Fries_rearrangement]
  • Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=4718]
  • Organic Chemistry Portal. Fries Rearrangement. [URL: https://www.organic-chemistry.org/namedreactions/fries-rearrangement.shtm]
  • Sigma-Aldrich. Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.
  • Wikipedia. Friedel–Crafts reaction. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
  • BYJU'S. What is the Fries Rearrangement Reaction?. [URL: https://byjus.com/chemistry/fries-rearrangement-reaction/]
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [URL: https://www.organic-chemistry.
  • ChemicalBook. 3'-(Trifluoromethyl)acetophenone synthesis. [URL: https://www.chemicalbook.com/synthesis/349-76-8.htm]
  • Catalysis Science & Technology. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cy/c6cy00244a]
  • Organic-Reaction.com. Reductive Amination - Common Conditions. [URL: https://organic-reaction.
  • ResearchGate. How to make a salt of a novel compound?. [URL: https://www.researchgate.net/post/How_to_make_a_salt_of_a_novel_compound]
  • Benchchem. Synthesis routes of 2'-(Trifluoromethyl)acetophenone. [URL: https://www.benchchem.com/synthesis-route/17408-14-9]
  • Organic Chemistry Portal. Sodium cyanoborohydride. [URL: https://www.organic-chemistry.
  • ResearchGate. Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [URL: https://www.researchgate.net/publication/228646276_Reductive_amination_agents_comparison_of_NaCNBH3_and_Si-CBH]
  • Guidechem. How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE?. [URL: https://www.guidechem.com/faq/how-can-one-synthesize-3-trifluoromethyl-acetophenone-101700.html]
  • ChemicalBook. One of the reductants for reductive amination: sodium cyanoborohydride. [URL: https://www.chemicalbook.
  • Myers Group, Harvard University. Chem 115 Handout: Reductive Amination. [URL: https://myers.chemistry.harvard.
  • ResearchGate. Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. [URL: https://www.researchgate.net/publication/236940027_Comparisons_of_O-acylation_and_Friedel-Crafts_acylation_of_phenols_and_acyl_chlorides_and_Fries_rearrangement_of_phenyl_esters_in_trifluoromethanesulfonic_acid_Effective_synthesis_of_optically_active_]
  • Patsnap. Method for synthesizing m-trifluoromethyl acetophenone. [URL: https://www.patsnap.
  • Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone. [URL: https://patents.google.
  • Khan Academy. Friedel-Crafts acylation. [URL: https://www.khanacademy.
  • Google Patents. US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde. [URL: https://patents.google.
  • ResearchGate. Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. [URL: https://www.researchgate.
  • ChemRxiv. Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b440337c86518469a531f6]
  • Macmillan Group, Princeton University. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. [URL: https://chemgroups.princeton.
  • Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. [URL: https://oakwoodchemical.

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Modulating Monoaminergic Systems

The intricate network of monoaminergic neurotransmission, governed by serotonin (5-HT), norepinephrine (NE), and dopamine (DA), is a cornerstone of central nervous system function, regulating mood, cognition, and arousal. Dysregulation of these systems is implicated in a spectrum of psychiatric and neurological disorders. Consequently, the monoamine transporters—the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)—have emerged as critical therapeutic targets.[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the magnitude and duration of signaling.[1][2][3] 8-(Trifluoromethyl)chroman-4-amine hydrochloride represents a compelling chemical entity within this field. While direct, comprehensive studies on its specific mechanism of action are not extensively published, its structural features, particularly the trifluoromethylated chroman scaffold, allow for a scientifically grounded postulation of its function as a monoamine transporter modulator, likely with a significant affinity for the serotonin transporter.[4][5] This guide will delineate the presumed mechanism of action of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, drawing upon established principles of monoamine transporter pharmacology and structure-activity relationships of analogous compounds.

The Monoamine Transporter Family: Key Regulators of Synaptic Neurotransmission

Monoamine transporters are members of the solute carrier 6 (SLC6) family of proteins.[1][2] They function as symporters, utilizing the electrochemical gradient of sodium ions to drive the reuptake of neurotransmitters from the extracellular space back into the presynaptic neuron.[1] This process is essential for terminating the neurotransmitter signal and for recycling the neurotransmitter for subsequent release.[3] The function of these transporters is complex, involving a conformational change cycle to move the neurotransmitter across the cell membrane.[1][2]

The three primary monoamine transporters—SERT, NET, and DAT—exhibit structural similarities but possess distinct substrate specificities and pharmacological profiles.[2] This allows for the development of drugs that can selectively target one or more of these transporters to achieve a desired therapeutic effect. For instance, selective serotonin reuptake inhibitors (SSRIs) primarily block SERT, leading to increased serotonin levels in the synapse, and are widely used as antidepressants.[6]

Postulated Mechanism of Action: A Serotonin-Norepinephrine Releasing Agent

Based on its chemical structure, 8-(Trifluoromethyl)chroman-4-amine hydrochloride is hypothesized to function as a serotonin-norepinephrine releasing agent (SNRA) .[7] This proposed mechanism is rooted in the following structural and pharmacological considerations:

  • Chroman-4-amine Scaffold: The chroman-4-amine core is a recognized pharmacophore that can interact with monoamine transporters.[8][9] Variations of this structure have been explored for their affinity to both serotonin receptors and transporters.[9]

  • Trifluoromethyl Group: The presence of a trifluoromethyl (-CF3) group at the 8-position of the chroman ring is a key determinant of its likely activity. In various classes of psychoactive compounds, the trifluoromethyl substituent has been shown to confer selectivity and potency towards the serotonin transporter.[4][5][10] This is attributed to the electron-withdrawing nature and lipophilicity of the -CF3 group, which can influence binding affinity and functional activity at the transporter.

This dual action on both SERT and NET suggests that 8-(Trifluoromethyl)chroman-4-amine hydrochloride could offer a unique therapeutic profile, potentially with a faster onset of action or broader efficacy compared to selective agents.[11]

Signaling Pathway and Molecular Interactions

The proposed mechanism involves the compound binding to SERT and NET, likely at the substrate binding site, and inducing a conformational change that results in the reverse transport of serotonin and norepinephrine from the presynaptic neuron into the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO MAO NE_vesicle NE Vesicles NE_cyto Cytosolic NE NE_vesicle->NE_cyto Release HT_vesicle 5-HT Vesicles HT_cyto Cytosolic 5-HT HT_vesicle->HT_cyto Release NE_cyto->VMAT2 Sequestration NE_cyto->MAO Degradation NET NET NE_cyto->NET Reuptake (Blocked/Reversed) HT_cyto->VMAT2 Sequestration HT_cyto->MAO Degradation SERT SERT HT_cyto->SERT Reuptake (Blocked/Reversed) Compound 8-(CF3)-chroman-4-amine Compound->NET Binds & Induces Reverse Transport Compound->SERT Binds & Induces Reverse Transport NET->NE_cyto Release NE_synapse Extracellular NE NET->NE_synapse Release SERT->HT_cyto Release HT_synapse Extracellular 5-HT SERT->HT_synapse Release NE_receptor NE Receptors NE_synapse->NE_receptor Binds HT_receptor 5-HT Receptors HT_synapse->HT_receptor Binds

Caption: Proposed mechanism of 8-(Trifluoromethyl)chroman-4-amine hydrochloride as an SNRA.

Experimental Validation: Protocols and Methodologies

To rigorously test the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for this validation.

In Vitro Characterization

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of 8-(Trifluoromethyl)chroman-4-amine hydrochloride for human SERT, NET, and DAT.

  • Methodology:

    • Prepare cell membrane homogenates from cells stably expressing hSERT, hNET, or hDAT.

    • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

2. Neurotransmitter Release Assays

  • Objective: To measure the ability of the compound to induce the release of serotonin and norepinephrine from synaptosomes or transfected cells.

  • Methodology:

    • Prepare rat brain synaptosomes or HEK293 cells expressing the respective transporters.

    • Preload the cells with a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE).

    • Wash the cells to remove excess radiolabel.

    • Expose the cells to various concentrations of 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

    • Measure the amount of radioactivity released into the supernatant over time.

    • Calculate the EC50 value for release.

G A Prepare Synaptosomes or Transfected Cells B Preload with [³H]5-HT or [³H]NE A->B C Wash to Remove Excess Radiotracer B->C D Expose to Compound (Varying Concentrations) C->D E Collect Supernatant at Time Points D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate EC50 for Release F->G

Caption: Workflow for in vitro neurotransmitter release assay.

Illustrative In Vitro Data

The following table summarizes hypothetical data that would support the proposed mechanism of action.

ParameterSERTNETDAT
Binding Affinity (Ki, nM) 1550>1000
Release (EC50, nM) 45120>5000

This is illustrative data and does not represent actual experimental results.

In Vivo Evaluation

1. Microdialysis

  • Objective: To measure the effect of systemic administration of the compound on extracellular levels of 5-HT, NE, and DA in specific brain regions of freely moving animals.

  • Methodology:

    • Implant a microdialysis probe into a target brain region (e.g., prefrontal cortex, nucleus accumbens) of a rat or mouse.

    • Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

    • Administer 8-(Trifluoromethyl)chroman-4-amine hydrochloride (e.g., intraperitoneally).

    • Analyze the dialysate samples for neurotransmitter content using HPLC with electrochemical detection.

2. Behavioral Pharmacology

  • Objective: To assess the in vivo effects of the compound in animal models of depression, anxiety, or other relevant disorders.

  • Methodology: Employ standardized behavioral tests such as the forced swim test, tail suspension test (antidepressant-like effects), or elevated plus maze (anxiolytic-like effects) following compound administration.

Conclusion and Future Directions

The structural characteristics of 8-(Trifluoromethyl)chroman-4-amine hydrochloride strongly suggest that it functions as a monoamine transporter modulator, with a likely preference for promoting the release of serotonin and norepinephrine. This hypothesized mechanism as a serotonin-norepinephrine releasing agent positions the compound as a potentially valuable tool for research into monoaminergic systems and as a lead for the development of novel therapeutics for mood and anxiety disorders.[6][11] The experimental framework outlined in this guide provides a clear path for the definitive elucidation of its pharmacological profile. Future research should focus on conducting these key experiments to confirm the proposed mechanism, followed by more extensive preclinical evaluation to explore its full therapeutic potential.

References

  • BLDpharm. (n.d.). 1392219-03-2|(R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride.
  • Wikipedia. (2023). Serotonin releasing agent.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.
  • Glennon, R. A., Yousif, M., & Ismaiel, A. M. (1988). The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. Pharmacology Biochemistry and Behavior, 31(3), 681-686.
  • Montes, A., Garcia-Garcia, L., Galiano, S., Garcia-Lopez, M. T., Rodriguez-Franco, M. I., & Echevarria, E. (2022). Serotonin-releasing agents with reduced off-target effects. Neuropsychopharmacology, 47(12), 2077-2086.
  • Hamon, M., & Blier, P. (2013). Monoamine neurocircuitry in depression and strategies for new treatments.
  • Cozzi, N. V., & Nichols, D. E. (2003). 5-HT2A receptor-antagonist and 5-HT-releaser properties of a series of 1-phenyl-3-aminotetralin analogs. Journal of Medicinal Chemistry, 46(12), 2477-2488.
  • Wikipedia. (2023). Serotonin–norepinephrine releasing agent.
  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 545-556.
  • Fujiwara, T., & O'uchi, S. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 111-122.
  • Kulikova, E. A., Tallerico, T., & Gainetdinov, R. R. (2015). Effect of Acute Administration of 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine Hydrochloride (TC-2153) on Biogenic Amines Metabolism in Mouse Brain. Letters in Drug Design & Discovery, 12(10), 832-835.
  • Encyclopedia.pub. (2023). Serotonin-Norepinephrine Reuptake Inhibitors.
  • Ramalingam, K., Thyvelikakath, G. X., Berlin, K. D., Chesnut, R. W., Brown, R. A., Durham, N. N., Ealick, S. E., & van der Helm, D. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850.
  • Engel, G., Gmelin, G., & Traber, J. (1986). A new class of potent and selective 5-HT1A receptor agonists: 8-hydroxy-2-(di-n-propylamino)tetralin derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 332(1), 1-7.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Aspects of Medicine, 42, 37-56.
  • Herraiz, T., & Chaparro, C. (2006). Human monoamine oxidase is inhibited by tobacco smoke: β-carboline alkaloids act as potent and reversible inhibitors.
  • Comins, D. L., & Joseph, S. P. (1996). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 6(13), 1505-1510.
  • PubChem. (n.d.). 8-(Trifluoromethyl)thiochroman-4-one.
  • BLDpharm. (n.d.). 1392212-91-7|8-(Trifluoromethyl)chroman-4-amine hydrochloride.
  • APEX science. (n.d.). 8-(Trifluoromethyl)chroman-4-amine hydrochloride.
  • World Anti Doping Agency. (2019). The Prohibited List.
  • BLDpharm. (n.d.). BD215857-Chroman-4-amine hydrochloride. Retrieved from

  • Alchem Pharmtech. (n.d.). CAS 1035093-81-2 | (S)-Chroman-4-amine hydrochloride.
  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Recent advances in the understanding of the interaction of antidepressant drugs with serotonin and norepinephrine transporters.
  • BindingDB. (n.d.). BDBM50150093 CHEMBL340873::[2-(6-Fluoro-chroman-8-yloxy)-ethyl]-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-amine.
  • Feng, J. H., Hu, X. L., Lv, X. Y., Hong, Y., Zhang, Y. H., Long, H., Wang, R., Wang, J. J., Xiong, F., & Wang, H. (2022). 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid exerts its effects on the prevention, post-therapeutic and prolongation of the thrombolytic window in ischemia-reperfusion rats through multiple mechanisms of action. Pharmacological Research, 178, 106182.
  • BLDpharm. (n.d.). 191608-09-0|6-Chlorochroman-4-amine hydrochloride.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 8-(Trifluoromethyl)chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a heterocyclic amine containing the privileged chroman scaffold, which is of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group at the 8-position is anticipated to modulate its physicochemical and pharmacological properties, potentially enhancing metabolic stability and membrane permeability. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 8-(trifluoromethyl)chroman-4-amine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the parent compound, chroman-4-amine hydrochloride, and established principles of physical organic chemistry to provide a robust framework for its characterization. Detailed, field-proven experimental protocols for determining its key physicochemical parameters are also presented, offering a self-validating system for researchers.

Chemical Identity and Molecular Structure

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a chiral molecule. The amine group at the C4 position introduces a stereocenter, leading to the existence of (R) and (S) enantiomers. It is crucial for researchers to consider the specific stereoisomer they are working with, as biological activity is often stereospecific.

Table 1: Chemical Identity of 8-(Trifluoromethyl)chroman-4-amine Hydrochloride

PropertyValueSource(s)
Chemical Name 8-(Trifluoromethyl)chroman-4-amine hydrochlorideN/A
Molecular Formula C₁₀H₁₁ClF₃NON/A
Molecular Weight 253.65 g/mol N/A
CAS Numbers 1392212-91-7 (unspecified stereochemistry) 1392219-03-2 ((R)-enantiomer)N/A
Canonical SMILES C1C(OC2=C(C=CC=C2C(F)(F)F)C1)N.ClN/A
Structure Chemical structure of 8-(Trifluoromethyl)chroman-4-amine hydrochlorideN/A

Predicted and Comparative Physicochemical Properties

The trifluoromethyl group is a strong electron-withdrawing group, which is known to increase lipophilicity and metabolic stability.[1] It is also recognized for its ability to modulate the pKa of nearby functional groups.[2]

Table 2: Predicted and Comparative Physicochemical Properties

PropertyChroman-4-amine hydrochloride (Analogue)8-(Trifluoromethyl)chroman-4-amine hydrochloride (Predicted)Rationale for Prediction
Physical Form Off-white solid[3]Likely a crystalline solidTypical for small molecule hydrochlorides
Melting Point Data not availableExpected to be higher than the free baseSalt formation increases lattice energy
Boiling Point Data not availableNot applicable (decomposes)Amine salts typically decompose at high temperatures
Solubility Data not availableSoluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents.[4]The hydrochloride salt form enhances aqueous solubility. The trifluoromethyl group will increase solubility in some organic solvents.
pKa Data not availableExpected to be lower than chroman-4-amineThe electron-withdrawing trifluoromethyl group will decrease the basicity of the aromatic ring and, to a lesser extent, the exocyclic amine.

Methodologies for Experimental Determination of Physicochemical Properties

To address the current data gaps, the following section outlines detailed, standardized protocols for the experimental determination of key physicochemical properties of 8-(trifluoromethyl)chroman-4-amine hydrochloride.

Determination of Melting Point

The melting point is a fundamental indicator of purity. A sharp melting range suggests a high degree of purity.

Protocol:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/min initially, and then the rate is reduced to 1-2 °C/min as the expected melting point is approached.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Diagram 1: Workflow for Melting Point Determination

Caption: A schematic workflow for determining the melting point of a solid compound.

Solubility Assessment

Understanding the solubility profile is critical for formulation development and designing biological assays.

Protocol (Thermodynamic Solubility):

  • An excess amount of the compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram 2: Experimental Workflow for Thermodynamic Solubility Determination

Caption: A step-by-step process for determining the pKa of a compound using potentiometric titration.

Expected Spectral Characteristics

While experimental spectra for 8-(trifluoromethyl)chroman-4-amine hydrochloride are not publicly available, its structure allows for the prediction of key spectral features.

Table 3: Predicted Spectral Characteristics

TechniqueExpected Features
¹H NMR - Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm) with splitting patterns indicative of a trisubstituted benzene ring. - Chroman ring protons: Aliphatic protons of the chroman ring will appear at δ 2.0-4.5 ppm, with characteristic splitting patterns. The proton at C4, adjacent to the amine, will likely be a multiplet. - Amine protons: A broad signal that may exchange with D₂O.
¹³C NMR - Aromatic carbons: Signals in the downfield region (δ 110-160 ppm). The carbon attached to the trifluoromethyl group will show a quartet due to C-F coupling. - Trifluoromethyl carbon: A quartet signal further downfield. - Chroman ring carbons: Aliphatic carbons will appear in the upfield region (δ 20-70 ppm).
Infrared (IR) - N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ for the primary amine. - C-F stretch: Strong absorptions in the 1000-1350 cm⁻¹ region. - C-O stretch: An absorption around 1200-1300 cm⁻¹ for the aryl ether. - Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion Peak: An [M+H]⁺ peak corresponding to the mass of the free base. - Fragmentation Pattern: Characteristic fragmentation of the chroman ring and loss of the trifluoromethyl group.

Stability Considerations

The chemical stability of a drug candidate is paramount for its development. The trifluoromethyl group generally enhances the metabolic stability of aromatic compounds. [1]However, the amine functionality can be susceptible to oxidative degradation.

Forced Degradation Studies: To understand the degradation pathways, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) should be performed. A stability-indicating analytical method, typically a gradient HPLC method, must be developed to separate the parent compound from all potential degradation products.

Table 4: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HClUp to 72 hours
Base Hydrolysis 0.1 M NaOHUp to 72 hours
Oxidation 3% H₂O₂Up to 24 hours
Thermal 60-80 °C (solid and solution)Up to 7 days
Photolytic ICH Q1B conditionsN/A

Conclusion and Future Work

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a molecule with high potential in drug discovery. This guide has provided a comprehensive overview of its known identity and a predictive framework for its key physicochemical properties, based on well-established chemical principles and data from analogous compounds. The detailed experimental protocols outlined herein provide a clear path for researchers to fully characterize this compound. The empirical determination of the properties discussed in this guide will be invaluable for the rational design of future drug candidates based on this promising scaffold.

References

  • Home Sunshine Pharma. (S)-Chroman-4-amine Hydrochloride CAS 1035093-81-2. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

  • Royal Society of Chemistry. Supporting Information for "A mild and efficient method for the reduction of aromatic nitro compounds to aromatic amines". [Link]

  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138. [Link]

  • ChemRxiv. Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational Chemistry. [Link]

  • Mejía, E. B., & Tovar, J. D. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 26(16), 4775. [Link]

  • Liu, H., He, X., Chen, Z., & Chu, W. (2023). Application of 2‐trifluoromethyl aromatic amine. ResearchGate. [Link]

  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]

  • Alchem Pharmtech. CAS 1035093-81-2 | (S)-Chroman-4-amine hydrochloride. [Link]

  • Chaignon, P., Cortial, S., Guerineau, V., Adeline, M. T., Giannotti, C., Fan, G., & Ouazzani, J. (2005). Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). Photochemical & photobiological sciences : Official journal of the European Photochemistry Association and the European Society for Photobiology, 4(10), 804–809. [Link]

  • Torres-García, E. J., Lizarazo-Rey, D. C., & Correa-Sánchez, S. C. (2021). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Molecules (Basel, Switzerland), 26(16), 4775. [Link]

  • ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [Link]

  • Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
  • Quora. Are amines soluble in organic solvents? [Link]

  • Google Patents.
  • ACS Publications. Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents. [Link]

  • ResearchGate. Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Google Patents. CN102020689A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
  • Pollastri, M. P., et al. (2014). Optimization of Physicochemical Properties for 4-Anilinoquinazoline Inhibitors of Trypanosome Proliferation. PLoS neglected tropical diseases, 8(10), e3226. [Link]

  • ResearchGate. Using COSMOtherm to predict physicochemical properties of poly- and perfluorinated alkyl substances (PFASs). [Link]

  • ResearchGate. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Link]

  • Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)
  • Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 8-(Trifluoromethyl)chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, a compound of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure, this document outlines the complete experimental and computational workflow required to determine its three-dimensional atomic arrangement. We delve into the rationale behind key experimental decisions, from crystal growth to data refinement, offering insights grounded in established crystallographic principles. This guide is intended for researchers, scientists, and drug development professionals seeking to understand not just the "how" but the "why" of small-molecule crystal structure determination.

Introduction: The Significance of Structural Elucidation

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group at the 8-position of the chroman ring in 8-(trifluoromethyl)chroman-4-amine hydrochloride is a strategic design choice. The -CF3 group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles and binding affinities[1][2][3][4]. The amine hydrochloride salt form is frequently employed to improve the solubility and stability of pharmaceutical compounds.

A definitive crystal structure of 8-(Trifluoromethyl)chroman-4-amine hydrochloride would provide invaluable insights into:

  • Molecular Conformation: The precise three-dimensional shape of the molecule, including the orientation of the trifluoromethyl group and the conformation of the chroman ring system.

  • Intermolecular Interactions: A detailed understanding of the hydrogen bonding network and other non-covalent interactions within the crystal lattice, which are crucial for crystal packing, stability, and dissolution properties.

  • Absolute Stereochemistry: Unambiguous determination of the absolute configuration of chiral centers, which is critical for understanding stereospecific interactions with biological targets.

  • Structure-Activity Relationships (SAR): A foundational dataset for computational modeling and rational drug design, enabling a deeper understanding of how the molecule interacts with its biological targets.

This guide will now proceed to detail the rigorous, multi-step process for elucidating this vital structural information.

Experimental Workflow: From Powder to Diffraction-Quality Crystal

The journey to a crystal structure begins with the careful preparation of a high-purity, single crystal suitable for X-ray diffraction analysis.

Synthesis and Purification

The initial and most critical step is the synthesis of 8-(Trifluoromethyl)chroman-4-amine hydrochloride with a purity exceeding 98%. The presence of impurities can significantly hinder crystallization. Standard organic synthesis protocols would be followed by rigorous purification techniques, such as:

  • Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.

  • Chromatography: Utilizing column chromatography to separate the target compound from any byproducts or starting materials.

The purity of the final compound should be verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Single Crystal Growth: The Art and Science of Crystallization

Obtaining a single crystal of suitable size and quality is often the most challenging aspect of a crystal structure determination. For a small molecule hydrochloride salt, several crystallization techniques should be explored in parallel.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap or parafilm containing a few small perforations to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.

  • Vapor Diffusion:

    • Liquid-Vapor Diffusion: Dissolve the compound in a small volume of a relatively polar solvent in which it is soluble (e.g., methanol). Place this vial inside a larger, sealed container holding a more volatile, less polar anti-solvent in which the compound is insoluble (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth[3].

    • Solid-Vapor Diffusion: If the compound is an oil or amorphous solid, place it in a small open container within a larger sealed vessel containing a solvent whose vapor can induce crystallization.

  • Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. The solution is then allowed to cool to room temperature very slowly, followed by further cooling in a refrigerator.

Causality Behind Experimental Choices: The goal of these techniques is to bring the solution to a state of supersaturation slowly, allowing for the orderly growth of a single crystal lattice rather than the rapid precipitation of an amorphous solid or a multitude of small crystals. The choice of solvents and techniques is empirical, as the optimal conditions are highly dependent on the specific properties of the molecule.

Diagram of the Experimental Workflow for Crystallization

G cluster_prep Sample Preparation cluster_cryst Crystallization Methods cluster_outcome Outcome synthesis Synthesis of 8-(Trifluoromethyl)chroman-4-amine HCl purification Purification (Recrystallization/Chromatography) synthesis->purification purity_check Purity Verification (NMR, MS, HPLC) purification->purity_check slow_evap Slow Evaporation purity_check->slow_evap High Purity Compound vapor_diff Vapor Diffusion purity_check->vapor_diff High Purity Compound slow_cool Slow Cooling purity_check->slow_cool High Purity Compound single_crystal Diffraction-Quality Single Crystal slow_evap->single_crystal vapor_diff->single_crystal slow_cool->single_crystal

Caption: Workflow from synthesis to a single crystal.

Data Collection: Probing the Crystal with X-rays

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a glass fiber or in a cryo-loop.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data[3].

  • Data Collection: The diffractometer, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles. At each orientation, a diffraction image is recorded. A complete dataset consists of hundreds or thousands of such images, capturing the diffraction pattern from all possible crystal orientations.

  • Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and the intensities of thousands of unique reflections. This step involves indexing the diffraction spots and integrating their intensities.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data provides the raw information needed to solve and refine the crystal structure. This is a computationally intensive process.

Workflow for Structure Solution and Refinement

  • Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined. The space group describes the symmetry elements present in the crystal lattice.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These algorithms use the measured reflection intensities to calculate a set of phases, which in turn are used to generate an initial electron density map.

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed at calculated positions and refined using a riding model, as they scatter X-rays too weakly to be located directly from the electron density map in most cases.

  • Final Refinement and Validation: The final model is refined until the shifts in all parameters are negligible. The quality of the final structure is assessed using various metrics, such as the R-factor, goodness-of-fit, and residual electron density.

Trustworthiness Through Self-Validation: The entire process is self-validating. A correct structural solution will refine to low R-factors, result in a chemically sensible molecule with reasonable bond lengths and angles, and show no significant peaks in the final difference electron density map.

Diagram of the Structure Solution and Refinement Process

G data_collection X-ray Diffraction Data Collection data_processing Data Processing (Indexing & Integration) data_collection->data_processing space_group Space Group Determination data_processing->space_group structure_solution Structure Solution (Direct Methods) space_group->structure_solution initial_model Initial Atomic Model structure_solution->initial_model refinement_cycle Least-Squares Refinement initial_model->refinement_cycle h_atoms Hydrogen Atom Placement refinement_cycle->h_atoms Iterate final_validation Final Model Validation refinement_cycle->final_validation Convergence h_atoms->refinement_cycle

Caption: The computational workflow for structure solution.

Analysis of the Crystal Structure: Key Findings

A successful crystal structure determination of 8-(Trifluoromethyl)chroman-4-amine hydrochloride would yield a wealth of quantitative data, which would be summarized as follows:

Table 1: Hypothetical Crystallographic Data

ParameterExpected Value/Range
Chemical FormulaC10H11ClF3NO
Formula Weight253.65 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2000
Z (molecules/unit cell)4 or 8
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Final R-factor (R1)< 0.05
Goodness-of-Fit (S)~1.0

The analysis would focus on:

  • Conformation of the Chroman Ring: The pyran ring in chroman derivatives typically adopts a slightly distorted envelope or half-chair conformation. The precise conformation would be determined by calculating the bond angles and torsion angles within this ring system.

  • Orientation of Substituents: The analysis would reveal whether the amine and trifluoromethyl groups are in axial or equatorial positions, and their orientation relative to the fused benzene ring.

  • Hydrogen Bonding: As a hydrochloride salt, extensive hydrogen bonding is expected. The protonated amine group (NH3+) would act as a hydrogen bond donor, and the chloride ion (Cl-) would be the primary acceptor. The geometry of these N-H···Cl hydrogen bonds would be a key feature of the crystal packing.

  • Intermolecular Interactions involving Fluorine: The highly electronegative fluorine atoms of the trifluoromethyl group could participate in weaker C-H···F or other non-covalent interactions, which would be identified and analyzed.

Conclusion

The determination of the single-crystal X-ray structure of 8-(Trifluoromethyl)chroman-4-amine hydrochloride is a critical step in its development as a potential pharmaceutical agent. While a published structure is not yet available, this guide has detailed the robust and well-established methodologies that would be employed to achieve this goal. The resulting three-dimensional model would provide unparalleled insight into the compound's stereochemistry, conformation, and intermolecular interactions, thereby empowering medicinal chemists to make more informed decisions in the design of next-generation therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025).
  • Molecules. (2025).
  • BenchChem. (2025). Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts.
  • PMC. (2025).
  • BenchChem. (2025).
  • CCP4 wiki. (n.d.). Solve a small-molecule structure.
  • Rigaku. (2025). Single-crystal X-ray investigation of AND-1184 and its hydrochloride form. PubMed Central.

Sources

Spectroscopic and Spectrometric Characterization of 8-(Trifluoromethyl)chroman-4-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted chroman-4-amine, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.

Accurate structural elucidation and confirmation are paramount in the drug development pipeline. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for 8-(Trifluoromethyl)chroman-4-amine hydrochloride. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for the characterization of this and structurally related compounds.

Compound Profile
PropertyValue
Chemical Name 8-(Trifluoromethyl)chroman-4-amine hydrochloride
Synonyms (R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride
CAS Number 1178278-83-8 (racemic HCl salt), 1392219-03-2 ((R)-enantiomer HCl salt)[1]
Molecular Formula C₁₀H₁₁ClF₃NO
Molecular Weight 253.65 g/mol
Chemical Structure

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable technique for the unambiguous determination of the covalent structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 8-(Trifluoromethyl)chroman-4-amine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular architecture.

Experimental Protocol: NMR Sample Preparation and Acquisition

The choice of solvent is critical when analyzing hydrochloride salts to ensure solubility and minimize proton exchange.

  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and allows for the observation of exchangeable protons (e.g., -NH₃⁺).[2][3] Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are also viable alternatives, although they may lead to the exchange and subsequent disappearance of the amine proton signals.[4]

  • Sample Preparation : Dissolve approximately 5-10 mg of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in 0.6-0.7 mL of the chosen deuterated solvent.

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition : Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR should be employed. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protonation of the amine group to form the ammonium salt (-NH₃⁺) will influence the chemical shifts of nearby protons, particularly H-4.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Notes
Aromatic (H-5, H-6, H-7)7.0 - 7.8m3HThe electron-withdrawing trifluoromethyl group will deshield these protons, shifting them downfield.[5][6] The specific splitting pattern will depend on the coupling constants between them.
H-4 (CH-NH₃⁺)~4.5 - 5.0t or m1HThis proton is adjacent to the electron-withdrawing ammonium group and is expected to be significantly deshielded. It will likely appear as a triplet due to coupling with the C-3 protons.
H-2 (O-CH₂)~4.2 - 4.6m2HThese protons are diastereotopic and may appear as a complex multiplet.
H-3 (CH₂)~2.1 - 2.5m2HThese protons are adjacent to the chiral center at C-4 and are also diastereotopic, leading to a complex multiplet.
-NH₃⁺8.0 - 9.0br s3HThe signal for the ammonium protons is often broad and its chemical shift can be concentration and temperature dependent. In solvents like D₂O, this signal will exchange and not be observed.[4]
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The presence of the highly electronegative fluorine atoms will have a significant effect on the chemical shifts of the aromatic carbons and the trifluoromethyl carbon itself.

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling) Notes
Aromatic (C-5, C-6, C-7)115 - 135s or qThe chemical shifts will be influenced by the trifluoromethyl group.
C-8a (Ar-C-O)150 - 155s
C-4a (Ar-C)120 - 125s
C-8 (Ar-C-CF₃)125 - 130q (²JCF ≈ 30-35 Hz)This carbon will appear as a quartet due to coupling with the three fluorine atoms.[7]
CF₃120 - 125q (¹JCF ≈ 270-275 Hz)A characteristic quartet with a large one-bond C-F coupling constant.[7][8]
C-2 (O-CH₂)65 - 70s
C-4 (CH-NH₃⁺)45 - 50s
C-3 (CH₂)30 - 35s
¹⁹F NMR Spectral Interpretation

¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.

Fluorine Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
-CF₃-60 to -65sThe chemical shift of a trifluoromethyl group on an aromatic ring typically appears in this region, relative to a CFCl₃ standard.[9][10][11] A single sharp peak is expected as there are no neighboring fluorine atoms.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amine hydrochloride salts.[12][13][14]

Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.

  • Ionization Mode : Positive ion mode (+ESI) is used to detect the protonated molecule.[15]

  • Instrumentation : The analysis can be performed on various mass spectrometers, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Interpretation of Mass Spectrum

In the positive ESI mode, the hydrochloride salt will dissociate in solution, and the free amine will be protonated.

  • Molecular Ion Peak : The most prominent ion observed will be the protonated molecule of the free base, [M+H]⁺.

    • Free Base (C₁₀H₁₀F₃NO) Exact Mass: 217.0715

    • Expected [M+H]⁺ (C₁₀H₁₁F₃NO⁺) m/z: 218.0793

Expected Fragmentation Pattern

Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ precursor ion to induce fragmentation and gain further structural information. The fragmentation of protonated amines is often characterized by specific cleavage patterns.

m/z Proposed Fragment Proposed Neutral Loss Notes
218.08[M+H]⁺-The protonated molecular ion of the free base.
201.05[M+H - NH₃]⁺NH₃ (Ammonia)Loss of the amine group as ammonia is a common fragmentation pathway for protonated primary amines.[16]
173.06[M+H - NH₃ - CO]⁺NH₃, COSubsequent loss of carbon monoxide from the pyran ring.
145.06[Fragment - C₂H₄]⁺C₂H₄ (Ethene)Further fragmentation of the chroman ring system.

The most characteristic fragmentation for aliphatic amines is the α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen.[17][18][19] This would lead to the formation of a resonance-stabilized nitrogen-containing cation.

Part 3: Integrated Spectroscopic Analysis Workflow

The combination of NMR and MS data provides a robust and self-validating system for the structural confirmation of 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirmation Structural Confirmation Sample 8-(Trifluoromethyl)chroman-4-amine HCl NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dissolve in MeOH/H2O Sample->MS_Prep NMR_Acq ¹H, ¹³C, ¹⁹F NMR (400 MHz Spectrometer) NMR_Prep->NMR_Acq MS_Acq ESI-MS & MS/MS (Q-TOF or Orbitrap) MS_Prep->MS_Acq H_NMR ¹H NMR: Chemical Shift Multiplicity Integration NMR_Acq->H_NMR C_NMR ¹³C NMR: Chemical Shift C-F Coupling NMR_Acq->C_NMR F_NMR ¹⁹F NMR: Chemical Shift NMR_Acq->F_NMR MS_Data MS: Accurate Mass [M+H]⁺ MS_Acq->MS_Data MSMS_Data MS/MS: Fragmentation Pattern MS_Acq->MSMS_Data Structure Final Structure Confirmed H_NMR->Structure C_NMR->Structure F_NMR->Structure MS_Data->Structure MSMS_Data->Structure

Caption: Workflow for the spectroscopic and spectrometric analysis of the target compound.

References

  • Vogeser, M., & Seger, C. (2008). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 29(Suppl 1), S21–S32.
  • Wang, J., et al. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 223, 169-176.
  • Kruve, A. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(5).
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Chen, F., et al. (2011). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 Source.
  • SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]

  • Kovács, L., et al. (2019).
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

  • Obkircher, M., et al. (2019). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 57(11), 945-953.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Nakashima, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(16), 11046-11053.
  • JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • Avdievich, N. I., & Gready, J. E. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence of Diastereoisomerism. Magnetic Resonance in Chemistry, 30(2), 134-142.
  • Chemistry LibreTexts. (2022). Amine Fragmentation. Retrieved from [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(32), 28499-28506.
  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Bryce, D. L., & Wasylishen, R. E. (2002). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 106(15), 3633-3642.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

The Untapped Potential of 8-(Trifluoromethyl)chroman-4-amine Hydrochloride: A Technical Guide to a Scaffold of Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory

In the landscape of medicinal chemistry, the chroman scaffold is a well-established "privileged structure," known to be a versatile backbone for a multitude of biologically active compounds. The introduction of a trifluoromethyl group and an amine at specific positions, as seen in 8-(Trifluoromethyl)chroman-4-amine hydrochloride , suggests a compound designed with intent for biological interaction. However, a comprehensive review of the current scientific literature reveals a notable absence of specific biological activity data for this precise molecule.

This technical guide, therefore, ventures into a deductive exploration. While direct data on 8-(Trifluoromethyl)chroman-4-amine hydrochloride is not publicly available, we can construct a compelling scientific narrative around its potential by examining the rich and diverse biological activities of its structural relatives. This guide will synthesize findings from closely related chroman-4-amine and trifluoromethyl-substituted chroman derivatives to provide a robust framework for future research and to illuminate the potential therapeutic avenues for this intriguing, yet uncharacterized, compound.

The Chroman-4-Amine Core: A Gateway to the Central Nervous System

The chroman-4-amine framework is a recurring motif in compounds targeting the central nervous system (CNS), particularly as monoamine reuptake inhibitors. These inhibitors function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the synaptic availability of these key neurotransmitters. This mechanism is the cornerstone of many antidepressant and anxiolytic therapies.[1]

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a major class of antidepressants that act on both SERT and NET.[2][3] The clinical efficacy of SNRIs in treating major depressive disorder, anxiety disorders, and neuropathic pain underscores the therapeutic potential of dual-acting monoamine reuptake inhibitors.[4][5] While direct evidence is lacking for 8-(trifluoromethyl)chroman-4-amine hydrochloride, its core structure is highly suggestive of a potential role as a monoamine reuptake inhibitor.

Hypothesized Mechanism of Action as a Monoamine Reuptake Inhibitor:

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Vesicle Synaptic Vesicle (Serotonin/Norepinephrine) VMAT2->Vesicle Repackaging 5HT_NE Serotonin (5-HT) & Norepinephrine (NE) Vesicle->5HT_NE Release SERT_NET SERT / NET SERT_NET->MAO Metabolism SERT_NET->VMAT2 Compound 8-(Trifluoromethyl)chroman-4-amine (Hypothesized) Compound->SERT_NET Blockade 5HT_NE->SERT_NET Reuptake Receptors Postsynaptic Receptors 5HT_NE->Receptors Binding & Signal Transduction

Caption: Hypothesized mechanism of 8-(Trifluoromethyl)chroman-4-amine as a monoamine reuptake inhibitor.

The Trifluoromethyl Group: A Key Modulator of Pharmacological Properties

The presence of a trifluoromethyl (-CF3) group is a common and impactful strategy in modern drug design. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein. The strong electron-withdrawing nature of the -CF3 group can also influence the pKa of nearby functional groups, which can be critical for receptor interaction and pharmacokinetic properties. In the context of CNS-active compounds, the increased lipophilicity can improve blood-brain barrier penetration, a crucial factor for therapeutic efficacy.

Broader Biological Activities of Chroman Derivatives

Beyond the CNS, the chroman scaffold has been shown to be a versatile platform for developing agents with a wide range of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of chroman derivatives as anticancer agents. For instance, novel chroman derivatives have been synthesized and evaluated as non-selective acetyl-CoA carboxylase (ACC) inhibitors.[6] ACCs are crucial enzymes in fatty acid synthesis, and their inhibition is a promising strategy for cancer therapy.[6] Other chroman-based compounds have been investigated as inhibitors of the PD-1/PD-L1 pathway, a key target in cancer immunotherapy.[7]

Antimicrobial and Antifungal Activity

The chroman-4-one and homoisoflavonoid derivatives have been synthesized and evaluated for their antimicrobial properties.[8] Some of these compounds have demonstrated significant activity against pathogenic bacteria and fungi, suggesting that the chroman scaffold could be a starting point for the development of new anti-infective agents.[8]

Enzyme Inhibition

Substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases, including neurodegenerative disorders.[9] This highlights the potential for chroman-based compounds to address a broad spectrum of therapeutic areas.

Experimental Protocols: A Roadmap for a Future Investigation

To elucidate the biological activity of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, a systematic experimental approach is required. Below are foundational protocols that would be essential in a primary investigation.

Protocol 1: Monoamine Transporter Binding Assay

Objective: To determine the binding affinity of 8-(Trifluoromethyl)chroman-4-amine hydrochloride for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT).

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligand Binding:

    • For hSERT: Use [³H]citalopram as the radioligand.

    • For hNET: Use [³H]nisoxetine as the radioligand.

    • For hDAT: Use [³H]WIN 35,428 as the radioligand.

  • Assay Procedure:

    • Incubate cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound (8-(Trifluoromethyl)chroman-4-amine hydrochloride).

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding curves.

    • Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Monoamine Reuptake Assay

Objective: To measure the functional inhibition of serotonin, norepinephrine, and dopamine reuptake by 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Methodology:

  • Cell Culture: Utilize the same HEK293 cell lines as in the binding assay.

  • Neurotransmitter Uptake:

    • Pre-incubate cells with varying concentrations of the test compound.

    • Add a radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA).

    • Incubate for a short period to allow for uptake.

    • Terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis:

    • Determine the IC50 value for the inhibition of each neurotransmitter uptake.

Illustrative Workflow for Biological Characterization:

Biological_Characterization_Workflow Start 8-(Trifluoromethyl)chroman-4-amine Hydrochloride Binding_Assay Monoamine Transporter Binding Assays (SERT, NET, DAT) Start->Binding_Assay Reuptake_Assay In Vitro Monoamine Reuptake Assays ([³H]5-HT, [³H]NE, [³H]DA) Binding_Assay->Reuptake_Assay In_Vivo_Microdialysis In Vivo Microdialysis in Rodent Brain Reuptake_Assay->In_Vivo_Microdialysis ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Reuptake_Assay->ADMET_Profiling Behavioral_Models Rodent Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) In_Vivo_Microdialysis->Behavioral_Models Lead_Optimization Lead Optimization Behavioral_Models->Lead_Optimization ADMET_Profiling->Lead_Optimization

Caption: A proposed workflow for the initial biological characterization of the target compound.

Quantitative Data from Structurally Related Chroman Derivatives

While no quantitative data exists for the target compound, the following table summarizes the activity of some chroman derivatives from the literature to provide a comparative context.

Compound ClassTargetKey Compound ExampleIC50/ActivityReference
Chroman DerivativesAcetyl-CoA Carboxylase (ACC1/ACC2)Compound 4sACC1: 98.06 nM, ACC2: 29.43 nM[6]
Chroman-4-one DerivativesSirtuin 2 (SIRT2)VariesLow micromolar range[9]
Chroman-like DerivativesPD-1/PD-L1 InteractionCompound (R)-C27Superior to positive control[7]

Conclusion and Future Directions

8-(Trifluoromethyl)chroman-4-amine hydrochloride stands at an intriguing crossroads of known chemical scaffolds and unknown biological function. The structural alerts within the molecule strongly suggest a high probability of activity within the central nervous system, particularly as a monoamine reuptake inhibitor. The diverse biological roles of the broader chroman family, from anticancer to antimicrobial, further widen the aperture of possibilities.

The path forward for this compound is clear: a systematic in vitro and in vivo characterization is warranted. The protocols and workflows outlined in this guide provide a foundational blueprint for such an investigation. Unlocking the biological activity of 8-(Trifluoromethyl)chroman-4-amine hydrochloride could not only introduce a novel chemical entity into a well-established therapeutic class but also potentially unveil new therapeutic applications for the versatile chroman scaffold. For the medicinal chemist and drug discovery professional, this compound represents not a void in the data, but an opportunity for discovery.

References

  • Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. Journal of Chemical Information and Modeling. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

  • Serotonin-norepinephrine reuptake inhibitor. Wikipedia. Available at: [Link]

  • Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience. Available at: [Link]

  • Serotonin and norepinephrine reuptake inhibitors (SNRIs). Mayo Clinic. Available at: [Link]

  • New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. Anesthesiology and Pain Medicine. Available at: [Link]

  • Monoamine reuptake inhibitor. Wikipedia. Available at: [Link]

Sources

literature review on 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-(Trifluoromethyl)chroman-4-amine Hydrochloride: Synthesis, Characterization, and Potential Applications

Executive Summary

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a fluorinated heterocyclic compound belonging to the chroman-4-amine class. While not an established therapeutic agent, its structural features, particularly the trifluoromethyl group and the chroman scaffold, make it a molecule of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl (CF3) group is a bioisostere of a methyl group but possesses unique electronic properties that can enhance metabolic stability, binding affinity, and bioavailability of a parent molecule. The chroman core is a privileged scaffold found in a wide array of biologically active compounds. This guide provides a comprehensive overview of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, detailing its chemical identity, a proposed synthetic pathway, standard characterization protocols, and a discussion of its potential applications as a research tool and a building block for novel therapeutics, grounded in the established bioactivities of related chroman derivatives.

Chemical Identity and Physicochemical Properties

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a stable, solid organic salt. It is typically supplied as a research chemical for laboratory use.[1] The key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine hydrochlorideN/A
CAS Number 1392212-91-7 (Racemic)[2][2]
1392219-03-2 ((R)-enantiomer)[3][3]
Molecular Formula C10H11ClF3NO[3]
Molecular Weight 253.65 g/mol [3]
Appearance Typically a white to off-white solidGeneral Supplier Data
Storage Sealed in dry, 2-8°C, keep in dark place[3][4]
SMILES Code NC1CCOC2=C1C=CC=C2C(F)(F)F.[H]Cl[3][4]

Synthesis and Purification

Proposed Synthetic Pathway: From Phenol to Amine

The causality behind this multi-step synthesis lies in the sequential construction of the heterocyclic core followed by the introduction of the desired amine functionality.

  • Friedel-Crafts Acylation: The synthesis would commence with 2-(Trifluoromethyl)phenol. A Friedel-Crafts acylation with 3-chloropropionyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl3), would attach the side chain. The reaction is driven by the electrophilic substitution on the electron-rich phenol ring.

  • Intramolecular Cyclization (Etherification): The resulting intermediate is then treated with a base (e.g., sodium hydroxide) to facilitate an intramolecular Williamson ether synthesis. The phenoxide ion acts as a nucleophile, displacing the chloride on the propyl chain to form the chroman-4-one ring.

  • Reductive Amination: The key final step is the conversion of the 8-(Trifluoromethyl)chroman-4-one ketone to the target primary amine. This is classically achieved via reductive amination. The ketone is first reacted with an ammonia source (like ammonium acetate or hydroxylamine followed by reduction) to form an imine or oxime intermediate in situ. This intermediate is then reduced using a hydride reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C). NaBH3CN is often preferred as it is selective for the iminium ion over the ketone, preventing side reactions.

  • Salt Formation: Finally, treatment of the free base with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or isopropanol) precipitates the stable hydrochloride salt, improving handling and shelf-life.

Visualization of the Synthetic Workflow

Synthesis_Workflow A 2-(Trifluoromethyl)phenol C Intermediate Ketone A->C Friedel-Crafts Acylation B 3-Chloropropionyl chloride, AlCl3 E 8-(Trifluoromethyl)chroman-4-one C->E Intramolecular Cyclization D Base (e.g., NaOH) G 8-(Trifluoromethyl)chroman-4-amine (Free Base) E->G Reductive Amination F 1. NH3 source (e.g., NH4OAc) 2. Reducing Agent (e.g., NaBH3CN) I 8-(Trifluoromethyl)chroman-4-amine HCl (Final Product) G->I Salt Formation H HCl in solvent

Caption: Proposed synthetic workflow for 8-(Trifluoromethyl)chroman-4-amine HCl.

Experimental Protocol: Reductive Amination

This protocol is a representative, self-validating system for the key conversion step.

  • Reaction Setup: To a solution of 8-(Trifluoromethyl)chroman-4-one (1.0 eq) in methanol (MeOH), add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and prevents side reactions. NaBH3CN is selective for the protonated imine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose excess reducing agent. Basify the solution with aqueous NaOH (e.g., 6M) to pH >10.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude free base.

  • Purification: Purify the crude product via column chromatography on silica gel if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethyl acetate). Add a solution of HCl in diethyl ether (e.g., 2M) dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Physicochemical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a standard battery of analytical techniques is employed. Chemical suppliers often provide certificates of analysis with data from these methods.[3][4]

TechniquePurposeExpected Observations
¹H NMR Confirms proton framework and structural integrity.Signals corresponding to aromatic protons (on the trifluoromethyl-substituted ring), diastereotopic protons of the chroman ring, and the amine proton.
¹³C NMR Confirms the carbon skeleton.Signals for the CF3 carbon (a quartet due to C-F coupling), aromatic carbons, aliphatic carbons of the chroman ring, and the carbon bearing the amino group.
¹⁹F NMR Confirms the presence and environment of the CF3 group.A singlet at a chemical shift characteristic of an aryl-CF3 group.
Mass Spec (MS) Confirms molecular weight and formula.A molecular ion peak corresponding to the mass of the free base (C10H10F3NO, MW: 217.19)[4].
HPLC Determines purity.A single major peak indicating high purity (typically >95%).
FT-IR Identifies key functional groups.Characteristic stretches for N-H (amine), C-H (aromatic and aliphatic), C-O (ether), and C-F (trifluoromethyl) bonds.

Potential Pharmacological Significance and Applications

Direct pharmacological studies on 8-(Trifluoromethyl)chroman-4-amine hydrochloride are not available in published literature. However, its structural components provide a strong basis for hypothesizing its potential roles in drug discovery. The chroman-4-one/amine scaffold is a "privileged structure" known to interact with a wide range of biological targets.[5][6]

Rationale for Biological Interest
  • The Chroman Scaffold: Chroman-4-one derivatives have been reported to possess a vast array of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[5][7][8] Furthermore, specific substituted chroman-4-ones have been developed as selective inhibitors of enzymes like Sirtuin 2 (SIRT2), which are implicated in neurodegenerative diseases.[9]

  • The Trifluoromethyl Group: The incorporation of a CF3 group is a common strategy in medicinal chemistry to enhance drug-like properties.[10] It can increase metabolic stability by blocking sites of oxidation, improve membrane permeability, and alter electronic properties to enhance target binding.[11]

  • Structural Analogy: A structurally related compound, 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153), has been shown to increase levels of serotonin and dopamine in the hypothalamus of mice, suggesting potential antidepressant activity.[12] This provides a plausible, albeit speculative, avenue of investigation for 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Hypothesized Signaling Pathway Interactions

Given the known activities of related compounds, 8-(Trifluoromethyl)chroman-4-amine hydrochloride could potentially be explored as an inhibitor of signaling pathways relevant to cancer or neurodegeneration. For example, if it were to act as a SIRT2 inhibitor, it could modulate cellular processes by affecting the acetylation status of key proteins like α-tubulin.

Signaling_Pathway Compound 8-(CF3)-chroman-4-amine (Hypothetical Inhibitor) SIRT2 SIRT2 Enzyme Compound->SIRT2 Inhibition Deacetylated Deacetylated Substrate SIRT2->Deacetylated Deacetylation Substrate Acetylated Substrate (e.g., α-tubulin) Substrate->SIRT2 Effect Downstream Cellular Effects (e.g., Cytoskeletal Dynamics, Transcriptional Regulation) Deacetylated->Effect

Caption: Hypothesized mechanism of action via SIRT2 inhibition.

Application as a Synthetic Building Block

The primary and most validated application of this compound is as a chiral or racemic building block in synthetic chemistry. The primary amine serves as a versatile chemical handle for further elaboration. It can be used to synthesize libraries of derivative compounds for screening against various biological targets. For instance, the amine can be acylated, alkylated, or used in reductive amination to connect the chroman scaffold to other pharmacophores, enabling extensive Structure-Activity Relationship (SAR) studies.[6]

Conclusion and Future Directions

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a valuable research chemical whose full biological potential remains to be elucidated. While its primary current role is a versatile intermediate for organic synthesis, the combination of the biologically active chroman scaffold and the pharmacologically enabling trifluoromethyl group makes it an attractive candidate for future drug discovery programs. Future research should focus on the stereoselective synthesis of its enantiomers, followed by systematic screening against enzyme and receptor panels, particularly those associated with oncology and neurodegenerative disorders, such as SIRT2, to uncover its specific biological functions.

References

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride : 연구용시약 아펙스 - APEX science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6tSKNqLmOjRCJqy8JX6wQ1c6Ft5D068hC0VIiLJ7PWlocILIvoe3G4SeA9nLBV19bJMsfV17bxXtmGpGD_umRo3ez9mU6Gw5PZicjeLtwmVfqMMfidQtKyqYJUvvJfy_s407DIaC1KR6ettLsFb253w==]
  • 1392219-03-2|(R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBan44YfOiHlVStB904p4Wc5tuvvZDzmXaAo-WA9EUWkm_Y_Ep8a8hDUfkZNSpPp8C2oHdQ_zNsV8DDU-ljvPNy-tUnvkygJNS7FZfI3RztZJlgF83HCwI4WCF3Nwh0wDo3nZTPA6RUlkt9zh2sw==]
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8271879/]
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-advances-of-chroman-4-one-derivatives%3A-and-Emami-Ghanbarimasir/565d7747e06a344933a39e76d901f4c7d0d04c99]
  • 890839-70-0|8-(Trifluoromethyl)chroman-4-amine|BLD Pharm. [URL: https://vertexaisearch.cloud.google.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. [URL: https://www.mdpi.com/1422-0067/25/5/2997]
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities - ResearchGate. [URL: https://www.researchgate.net/publication/274075196_Mini-review_Recent_advances_of_chroman-4-one_derivatives_Synthetic_approaches_and_bioactivities]
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm300424j]
  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride - 알앤디메이트. [URL: https://www.rndmate.com/ko/search?search=%221392212-91-7%22]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [URL: https://www.jelsciences.com/articles/jbres1375.pdf]
  • CAS 1035093-81-2 | (S)-Chroman-4-amine hydrochloride - Alchem Pharmtech. [URL: https://www.alchempharmtech.com/product/cas-1035093-81-2.html]
  • Effect of Acute Administration of 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine Hydrochloride (TC-2153) on Biogenic Amines Metabolism in Mouse Brain - ResearchGate. [URL: https://www.researchgate.net/publication/281280796_Effect_of_Acute_Administration_of_8-Trifluoromethyl-12345-benzopentathiepin-6-amine_Hydrochloride_TC-2153_on_Biogenic_Amines_Metabolism_in_Mouse_Brain]
  • Innate C-H trifluoromethylation of heterocycles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839739/]

Sources

An In-Depth Technical Guide to 8-(Trifluoromethyl)chroman-4-amine Hydrochloride: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The chroman ring system, a core structural motif in a plethora of natural products and synthetic molecules, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its inherent conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make it an attractive framework for the design of biologically active compounds. The introduction of a trifluoromethyl group, a bioisostere for a methyl group with unique electronic properties, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide delves into the specifics of a particularly intriguing derivative: 8-(Trifluoromethyl)chroman-4-amine hydrochloride, a compound at the intersection of these two key medicinal chemistry concepts. While the detailed historical narrative of its discovery and specific development pathway remains largely within proprietary domains, this document aims to provide a comprehensive technical overview based on available scientific literature and chemical principles.

Physicochemical Properties and Structural Elucidation

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a chiral molecule, existing as a racemic mixture and as individual (R)- and (S)-enantiomers. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for pharmaceutical development.

PropertyValueSource
Chemical Formula C₁₀H₁₁ClF₃NO[1]
Molecular Weight 253.65 g/mol [1]
CAS Number (Racemate HCl) 1392212-91-7
CAS Number ((R)-enantiomer HCl) 1392219-03-2[1]
CAS Number ((S)-enantiomer HCl) 1035093-81-2
Appearance Typically a white to off-white solidGeneral Knowledge

The core structure consists of a chroman nucleus, which is a bicyclic system comprising a benzene ring fused to a dihydropyran ring. The trifluoromethyl group is positioned at the 8th position of the aromatic ring, and an amine group is attached to the 4th position of the dihydropyran ring.

Strategic Synthesis Pathway: From Ketone to Amine

The synthesis of 8-(Trifluoromethyl)chroman-4-amine hydrochloride is a multi-step process that hinges on the initial construction of the corresponding chroman-4-one precursor, followed by a reductive amination to introduce the key amine functionality.

Part 1: Synthesis of the Precursor, 8-(Trifluoromethyl)chroman-4-one

The foundational step in the synthesis is the creation of the chroman-4-one ring system. While various methods exist for the synthesis of chroman-4-ones, a common and effective approach involves the intramolecular cyclization of a suitably substituted phenol.

Hypothetical Synthetic Route for 8-(Trifluoromethyl)chroman-4-one:

A plausible synthetic strategy would start from 2-hydroxy-3-(trifluoromethyl)acetophenone. This starting material would then undergo a reaction with a suitable three-carbon synthon to construct the dihydropyranone ring.

Experimental Protocol: Synthesis of 8-(Trifluoromethyl)chroman-4-one (Hypothetical)

  • Reaction Setup: To a solution of 2-hydroxy-3-(trifluoromethyl)acetophenone in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide.

  • Addition of Reagents: Introduce a reagent like 3-chloropropionyl chloride dropwise at a controlled temperature to form an ester intermediate.

  • Cyclization: Upon heating, the intermediate undergoes an intramolecular cyclization (an intramolecular Williamson ether synthesis followed by a Claisen-Schmidt condensation or similar mechanism) to yield 8-(trifluoromethyl)chroman-4-one.

  • Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel.

Synthesis_Part1 start 2-Hydroxy-3-(trifluoromethyl)acetophenone intermediate Intermediate Ester start->intermediate Acylation reagent1 3-Chloropropionyl chloride, Base product 8-(Trifluoromethyl)chroman-4-one intermediate->product Cyclization cyclization Intramolecular Cyclization (Heating)

Synthesis of the chroman-4-one precursor.

Part 2: Reductive Amination to 8-(Trifluoromethyl)chroman-4-amine

The conversion of the ketone to the primary amine is a critical transformation. Reductive amination is a widely used and efficient method for this purpose. This reaction typically proceeds in one pot by reacting the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination

  • Reaction Mixture: Dissolve 8-(trifluoromethyl)chroman-4-one in a suitable solvent, such as methanol or ethanol.

  • Amine Source: Add an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol.

  • Reducing Agent: Introduce a reducing agent capable of selectively reducing the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mild nature and selectivity.[2]

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often through column chromatography.

Synthesis_Part2 start 8-(Trifluoromethyl)chroman-4-one product 8-(Trifluoromethyl)chroman-4-amine start->product Reductive Amination reagents Ammonia Source (e.g., NH₄OAc) Reducing Agent (e.g., NaBH₃CN)

Conversion of the ketone to the amine.

Part 3: Salt Formation

To obtain the hydrochloride salt, the purified free amine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried.

Pharmacological Context and Potential Applications

While specific biological activity data for 8-(Trifluoromethyl)chroman-4-amine hydrochloride is not widely published in the public domain, the broader class of chroman-4-amine derivatives has been investigated for a range of therapeutic applications. The structural features of this molecule suggest potential interactions with various biological targets.

The chroman scaffold is present in molecules with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The amine functionality at the 4-position can act as a key pharmacophoric feature, participating in hydrogen bonding and ionic interactions with receptor sites. The trifluoromethyl group at the 8-position can enhance membrane permeability and metabolic stability, potentially leading to improved pharmacokinetic properties.

Given the structural similarities to other known bioactive molecules, potential areas of investigation for this compound could include:

  • Central Nervousous System (CNS) Disorders: Many chroman derivatives exhibit activity in the CNS.

  • Oncology: The chroman scaffold has been explored for the development of anticancer agents.[3]

  • Infectious Diseases: Some chroman derivatives have shown antimicrobial properties.[3]

The development of chiral versions of this compound, the (R)- and (S)-enantiomers, suggests that stereochemistry likely plays a crucial role in its biological activity, a common theme in modern drug discovery where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or contribute to side effects.

Conclusion and Future Perspectives

8-(Trifluoromethyl)chroman-4-amine hydrochloride represents a well-defined chemical entity with a synthetically accessible structure. While its specific discovery and developmental history are not extensively documented in publicly available literature, its chemical architecture, combining the privileged chroman scaffold with the advantageous properties of a trifluoromethyl group, marks it as a compound of significant interest for medicinal chemistry research. Future investigations into its pharmacological profile and mechanism of action are warranted to fully elucidate its therapeutic potential. The detailed synthetic protocols and structural understanding provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this and related compounds.

References

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • ResearchGate. Design, Synthesis and Pharmacological Evaluation of Some Newer Chroman-4-one Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 8-(Trifluoromethyl)chroman-4-amine hydrochloride. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Compound Identification and Properties

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a specialized chemical compound, likely utilized as an intermediate or building block in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly influence the compound's chemical and biological properties, including its reactivity, stability, and potential physiological effects.

PropertyValueSource
Chemical Name 8-(Trifluoromethyl)chroman-4-amine hydrochloride[1]
Molecular Formula C10H11ClF3NO[1][2]
Molecular Weight 253.65 g/mol [1][2]
CAS Number 1392212-91-7[1][2]

Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for 8-(Trifluoromethyl)chroman-4-amine hydrochloride is not publicly available, we can infer its potential hazards from the closely related analog, (S)-Chroman-4-amine hydrochloride, and the general properties of trifluoromethylated aromatic amines. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the molecule's toxicity profile.

Based on the analog (S)-Chroman-4-amine hydrochloride, the following GHS classifications are anticipated[3]:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

Causality: The amine hydrochloride group can contribute to the compound's irritant properties. Aromatic amines and their derivatives can be absorbed through the skin and may have systemic effects. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its ability to cross biological membranes and exert toxic effects.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound. Proper glove removal technique is crucial to avoid skin contact.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect from splashes.

    • Footwear: Closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) Eye_Face Eye/Face Protection (Goggles, Face Shield) Skin Skin Protection (Gloves, Lab Coat) Respiratory Respiratory Protection (Fume Hood, Respirator) Handling_Task Handling 8-(Trifluoromethyl)chroman-4-amine hydrochloride Handling_Task->Eye_Face Mandatory Handling_Task->Skin Mandatory Handling_Task->Respiratory Mandatory

Caption: Mandatory PPE for handling the compound.

Handling and Storage Procedures

Handling
  • Ventilation: All handling of 8-(Trifluoromethyl)chroman-4-amine hydrochloride should be performed in a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.

  • Avoidance of Contact: Avoid direct contact with skin, eyes, and clothing.

  • Dust and Aerosol Formation: Avoid generating dust or aerosols. If the compound is a solid, handle it carefully to prevent airborne dispersal.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a cool, dry place, away from direct sunlight and sources of ignition. The recommended storage temperature is often between 2-8°C for similar compounds to ensure stability[4].

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and other incompatible materials. Amines can react exothermically with acids[5].

Emergency Procedures

A clear and practiced emergency response plan is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Carefully sweep up or absorb the spilled material with an inert absorbent material (e.g., sand, vermiculite).

    • Place the contaminated material in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact the institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Spill_Response_Workflow Spill_Detected Spill Detected Assess_Size Assess Spill Size Spill_Detected->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Small Large_Spill Large Spill Assess_Size->Large_Spill Large Wear_PPE Wear Appropriate PPE Small_Spill->Wear_PPE Evacuate_Area Evacuate Area Large_Spill->Evacuate_Area Contain_Spill Contain Spill with Inert Material Wear_PPE->Contain_Spill Collect_Waste Collect Waste in Labeled Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Contact_EHS Contact Emergency Response/EHS Evacuate_Area->Contact_EHS Prevent_Spread Prevent Spread to Drains/Waterways Contact_EHS->Prevent_Spread

Caption: Workflow for responding to a chemical spill.

Firefighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. Halogenated organic compounds can produce hydrogen halides (in this case, hydrogen fluoride and hydrogen chloride) upon combustion[6].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Reactivity Information

Toxicological Profile

As previously mentioned, specific toxicological data for this compound is limited. The primary concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system. The trifluoromethyl group can alter metabolic pathways and may lead to different toxicological outcomes compared to its non-fluorinated analog. Long-term exposure effects have not been determined.

Reactivity and Stability
  • Stability: The compound is expected to be stable under recommended storage conditions.

  • Reactivity:

    • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

    • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF)[6].

    • Photochemical Reactivity: Some trifluoromethyl aromatic amines have shown photochemical reactivity, leading to defluorination in aqueous solutions when irradiated with UV light[7]. It is therefore prudent to protect the compound from prolonged exposure to light.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.

Conclusion

The safe handling of 8-(Trifluoromethyl)chroman-4-amine hydrochloride demands a proactive and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate risks and maintain a safe laboratory environment. The causality-driven protocols outlined in this guide are designed to be a self-validating system for ensuring the well-being of all laboratory personnel.

References

  • BLDpharm. (R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride.
  • Angene Chemical. Safety Data Sheet for (S)-Chroman-4-amine hydrochloride.
  • Green Science Policy Institute. HALOGENATED FLAME RETARDANTS: DO THE FIRE SAFETY BENEFITS JUSTIFY THE RISKS?. [Link]

  • PubChem. 3-(Trifluoromethyl)aniline. [Link]

  • ACS Publications. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. [Link]

  • PubMed. Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). [Link]

  • CPLabSafety. 8-Fluorochroman-4-amine hcl, min 95%, 1 gram. [Link]

  • APEX science. 8-(Trifluoromethyl)chroman-4-amine hydrochloride. [Link]

  • PubMed. Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). [Link]

  • CPLabSafety. 8-(Trifluoromethyl)chroman-4-amine hydrochloride, 95% Purity, C10H11ClF3NO, 1 gram. [Link]

Sources

A Technical Guide to Investigating the Therapeutic Targets of 8-(Trifluoromethyl)chroman-4-amine hydrochloride: A Structure-Guided Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-(Trifluoromethyl)chroman-4-amine hydrochloride represents a promising, yet largely uncharacterized, chemical entity. Its structure combines a chroman core, a privileged scaffold in medicinal chemistry, with an 8-position trifluoromethyl (CF3) group, a strategic modification known to enhance drug-like properties.[1][2] This guide presents a comprehensive, structure-guided strategy for identifying and validating its potential therapeutic targets. In the absence of direct biological data for this specific compound, we leverage structure-activity relationship (SAR) data from closely related analogs. The primary hypothesis posits that 8-(Trifluoromethyl)chroman-4-amine hydrochloride is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and oncology.[3][4] This assertion is based on robust evidence that strong electron-withdrawing groups at the 8-position of the chroman scaffold are highly favorable for SIRT2 inhibition.[4] This document provides a logical framework and detailed experimental protocols to rigorously test this hypothesis, from initial in-vitro enzymatic assays to cellular target engagement studies. Furthermore, it outlines a strategy for exploring secondary targets and performing essential off-target profiling to build a comprehensive pharmacological profile of the molecule.

Part 1: Molecular Profile and Rationale for Target Investigation

The Chroman Scaffold: A Foundation of Biological Activity

The chroman ring system is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Its rigid, heterocyclic structure provides an excellent three-dimensional framework for orienting functional groups to interact with specific biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including antimicrobial, antiviral, and enzyme-inhibiting activities, establishing it as a "privileged structure" in drug discovery.[3][5]

The Strategic Importance of the 8-(Trifluoromethyl) Substitution

The incorporation of a trifluoromethyl (CF3) group is a well-established and powerful strategy in modern medicinal chemistry.[1] Its influence stems from a unique combination of physicochemical properties:

  • High Electronegativity: The CF3 group is strongly electron-withdrawing, which can significantly alter the electronic properties of the aromatic ring, influencing pKa and modulating interactions with protein targets.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-CF3 group can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[2]

  • Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and potentially the blood-brain barrier.[2]

The placement of this group at the 8-position of the chroman ring is not arbitrary. As we will explore, this specific substitution pattern is a key determinant of activity in closely related molecular series.

Part 2: Primary Hypothesis: Sirtuin 2 (SIRT2) as a High-Probability Target

SIRT2: A Key Regulator in Disease

Sirtuin 2 (SIRT2) is a member of the class III histone deacetylase (HDAC) family of enzymes.[4] Unlike other sirtuins that are primarily nuclear, SIRT2 is predominantly located in the cytoplasm, where its major substrate is α-tubulin. By deacetylating α-tubulin, SIRT2 plays a critical role in regulating microtubule dynamics and, consequently, cell cycle progression and cellular integrity.[3] Dysregulation of SIRT2 activity has been strongly implicated in the pathology of neurodegenerative disorders, such as Parkinson's and Alzheimer's disease, as well as in various cancers, making it a highly attractive therapeutic target.[4]

Structure-Activity Relationship (SAR) of Chroman-Based SIRT2 Inhibitors

Compelling evidence for SIRT2 being a primary target comes from studies on substituted chroman-4-one derivatives. Research has systematically explored modifications around the chroman scaffold and established a clear SAR.[4] A pivotal finding is that large, electron-withdrawing substituents in the 6- and 8-positions are favorable for potent SIRT2 inhibition .[4] The trifluoromethyl group at the 8-position of our subject compound perfectly matches this criterion.

The table below summarizes SIRT2 inhibitory data for relevant chroman-4-one analogs, providing context for our hypothesis.

Compound ID2-Position Substitution6-Position Substitution8-Position SubstitutionSIRT2 IC50 (µM)Selectivity over SIRT1 & SIRT3Reference
Analog A -H-Br-Br>200-[4]
Analog B 2-pentyl-H-H120-[4]
Analog C 2-pentyl-Br-Br1.5High[4]
Hypothesized (4-amine)-H-CF3 Low µM / High nM Predicted High -

This table is illustrative, based on published data for chroman-4-ones. The potency of 8-(Trifluoromethyl)chroman-4-amine is a forward-looking prediction.

The data clearly indicates that combining substitutions at the 2-position with electron-withdrawing groups at the 6- and 8-positions dramatically increases potency, shifting the IC50 from >200 µM to 1.5 µM.[4] This strongly suggests that 8-(Trifluoromethyl)chroman-4-amine hydrochloride is pre-disposed to be a potent SIRT2 inhibitor.

Proposed SIRT2 Signaling Pathway

The diagram below illustrates the central role of SIRT2 in deacetylating α-tubulin and how its inhibition can impact cellular processes.

SIRT2_Pathway Compound 8-(Trifluoromethyl)chroman-4-amine SIRT2 SIRT2 Enzyme Compound->SIRT2 Inhibition Tubulin_Ac Acetylated α-Tubulin (Stable Microtubules) SIRT2->Tubulin_Ac Deacetylation Tubulin α-Tubulin Tubulin_Ac->Tubulin CellCycle Cell Cycle Arrest Tubulin_Ac->CellCycle Leads to Neuroprotection Neuroprotection Tubulin_Ac->Neuroprotection Promotes Tubulin->Tubulin_Ac Acetylation (HATs) HDAC6 HDAC6 HDAC6->Tubulin_Ac Deacetylation

Caption: Proposed mechanism of action via SIRT2 inhibition.

Part 3: Experimental Validation of SIRT2 Inhibition

A multi-step, self-validating workflow is essential to confirm both direct enzyme inhibition and cellular target engagement.

Target Validation Workflow

Validation_Workflow A Step 1: In Vitro Enzyme Assay (Fluorometric) B Step 2: Determine IC50 & Selectivity (vs. SIRT1, SIRT3) A->B Quantify Potency C Step 3: Cellular Target Engagement (Western Blot for Ac-Tubulin) B->C Confirm Cellular MOA D Step 4: Downstream Functional Assay (e.g., Cell Cycle Analysis) C->D Assess Phenotypic Effect

Caption: A sequential workflow for validating SIRT2 as a target.

Protocol 1: In Vitro SIRT2 Inhibition Assay (Fluorometric)

Rationale: This assay provides a rapid, sensitive, and quantitative measure of direct enzymatic inhibition. A fluorogenic substrate is used, where deacetylation by SIRT2 reveals a fluorescent signal. The reduction in this signal in the presence of the test compound is directly proportional to its inhibitory activity.[3]

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute recombinant human SIRT2 enzyme, fluorogenic acetylated peptide substrate, and NAD+ cofactor according to the supplier's instructions (e.g., commercial kits).

    • Prepare a 10 mM stock solution of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer.

  • Assay Execution (96-well plate format):

    • Add 5 µL of each compound dilution to respective wells.

    • Controls: Include wells for "No Inhibition" (vehicle - DMSO only), "Max Inhibition" (a known SIRT2 inhibitor like AGK2), and "No Enzyme" (buffer only) to establish baseline and signal window.

    • Add 20 µL of SIRT2 enzyme solution to all wells except the "No Enzyme" control.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding a 25 µL mixture of the fluorogenic substrate and NAD+.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C for 60 minutes.

    • Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

    • Subtract the "No Enzyme" background from all readings.

    • Calculate percent inhibition relative to the "No Inhibition" control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of positive and negative controls ensures the assay is performing correctly. A robust Z'-factor should be calculated to confirm assay quality.

Protocol 2: Cellular Target Engagement (Western Blot)

Rationale: Confirming that the compound inhibits SIRT2 within a living cell is a critical validation step. This is achieved by measuring the acetylation level of α-tubulin, a direct downstream substrate of SIRT2. Increased acetylation indicates successful target engagement and inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to 70-80% confluency.

    • Treat cells with increasing concentrations of 8-(Trifluoromethyl)chroman-4-amine hydrochloride (e.g., 0.1, 1, 10 µM) for 4-6 hours.

    • Include a vehicle control (DMSO) and a positive control (known SIRT2 inhibitor).

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and deacetylase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration for each sample using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for acetylated α-tubulin (e.g., anti-Ac-α-Tubulin, Lys40).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, re-probe the membrane with an antibody for total α-tubulin or a housekeeping protein like GAPDH.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

    • Quantify band intensity using software like ImageJ. Normalize the acetylated tubulin signal to the total tubulin or GAPDH signal.

    • A dose-dependent increase in the normalized acetylated tubulin signal validates cellular target engagement.

Part 4: Secondary Targets and Off-Target Profiling

While SIRT2 is the primary hypothesis, a comprehensive understanding requires broader profiling to identify potential secondary targets or undesirable off-target activities.

Monoamine Systems

A structurally distinct compound, 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153), has been shown to modulate brain serotonin (5-HT) and dopamine (DA) systems.[6] Although the core is different, the shared "8-(trifluoromethyl)...amine" moiety warrants an exploratory investigation into key CNS targets like the serotonin transporter (SERT) and dopamine transporter (DAT).

Recommended Profiling Screen

A commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP panel) is the most efficient method for broad profiling. The compound should be submitted for screening at a standard concentration (e.g., 10 µM) against a panel that includes, at a minimum:

  • Sirtuins (SIRT1, SIRT3 for selectivity)

  • Monoamine Transporters (SERT, DAT, NET)

  • Key GPCRs (Dopamine, Serotonin, Adrenergic receptors)

  • A broad kinase panel (e.g., KinomeScan)

This approach will efficiently map the selectivity profile of 8-(Trifluoromethyl)chroman-4-amine hydrochloride and identify any liabilities or polypharmacology early in the development process.

Part 5: Summary and Future Directions

This guide outlines a logical, evidence-based strategy for elucidating the therapeutic targets of 8-(Trifluoromethyl)chroman-4-amine hydrochloride. The strong SAR data from related chroman-4-one analogs points compellingly toward SIRT2 as a primary target. The proposed experimental workflow provides a robust and self-validating path to confirm this hypothesis, moving from direct enzymatic inhibition to cellular mechanism of action.

Upon successful validation of SIRT2 as a primary target, future work should focus on:

  • In Vivo Target Engagement: Assessing α-tubulin acetylation in animal models.

  • Efficacy Studies: Testing the compound in relevant animal models of neurodegeneration or cancer.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Lead Optimization: If necessary, synthesizing new analogs to improve potency, selectivity, or pharmacokinetic properties.

By following this structured approach, researchers can efficiently and rigorously characterize the pharmacological profile of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, paving the way for its potential development as a novel therapeutic agent.

References

  • Fluorinated Chroman Derivatives: A Comparative Guide to Structure, Function, and Performance - Benchchem. (URL: )
  • The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 8-(Trifluoromethyl)
  • (R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride - BLDpharm. (URL: )
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC, NIH. (URL: [Link])

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: )
  • (A) The trifluoromethyl group in medicinal chemistry. (B)... - ResearchGate. (URL: [Link])

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed. (URL: [Link])

  • Effect of Acute Administration of 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine Hydrochloride (TC-2153) on Biogenic Amines Metabolism in Mouse Brain - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to the Solubility of 8-(Trifluoromethyl)chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery, the journey of a candidate molecule from the laboratory bench to clinical application is fraught with challenges. Among the most fundamental of these is the molecule's solubility. For a compound like 8-(Trifluoromethyl)chroman-4-amine hydrochloride, which incorporates a privileged chroman scaffold, a basic amine center, and a lipophilic trifluoromethyl group, understanding its solubility is not merely a procedural step but a cornerstone of its entire development program.[1][2][3] Solubility dictates everything from the reliability of in vitro assays to bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[4][5]

Part 1: Physicochemical Characterization and Predictive Analysis

Before embarking on experimental determination, a thorough analysis of the molecule's structure provides invaluable insight into its expected solubility behavior. 8-(Trifluoromethyl)chroman-4-amine hydrochloride is a salt composed of a protonated organic base and a chloride anion. Its key structural features are:

  • The Chroman-4-amine Core: The chroman-4-one scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.[6] The amine at the 4-position is a basic center, making the molecule's charge state—and thus its solubility—highly dependent on pH.

  • The Amine Hydrochloride Salt: The presence of the primary amine makes the molecule a weak base. In its hydrochloride salt form, the amine is protonated (R-NH3+), which is expected to confer significant aqueous solubility.[7][8] The solubility of such salts is profoundly influenced by the pH of the medium.[9][10][11] In acidic to neutral pH, the ionized form will predominate, favoring aqueous solubility. In basic conditions (pH > pKa), the amine will be deprotonated to its neutral, free base form (R-NH2), which is expected to be significantly less soluble in water.

  • The 8-Trifluoromethyl (CF3) Group: The CF3 group is a powerful electron-withdrawing substituent that can significantly impact a molecule's physicochemical properties.[12] It generally increases lipophilicity (fat-solubility), which can enhance membrane permeability but often at the cost of aqueous solubility.[12] This creates a dynamic interplay with the hydrophilic amine hydrochloride group.

Predictive Physicochemical Properties

To guide experimental design, it is crucial to first estimate key physicochemical parameters like pKa and the partition coefficient (logP). While experimental determination is the gold standard, numerous computational tools and Quantitative Structure-Property Relationship (QSPR) models can provide reliable initial estimates.[13][14][15]

  • pKa (Acid Dissociation Constant): The pKa of the protonated amine (R-NH3+) is the most critical parameter for predicting the pH-solubility profile. For simple alkyl amines, pKa values are typically in the range of 9.5 to 11.0.[8] The presence of the chroman ring and the electron-withdrawing CF3 group will influence this value. A reasonable estimate would place the pKa in the range of 8.0 - 9.5. This implies that below a pH of ~7, the compound will exist almost entirely in its soluble, protonated form.

  • logP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. The trifluoromethyl group significantly increases lipophilicity. While the hydrochloride salt form complicates direct logP measurement, the logP of the free base is expected to be moderately high (estimated in the range of 2.5 - 4.0), suggesting low intrinsic solubility of the neutral form. Various computational methods, from fragment-based approaches to more complex machine learning models, can be used to generate a predicted logP value.[16][17][18]

Expected Solubility Profile

Based on the structural analysis, we can formulate a hypothesis for the solubility of 8-(Trifluoromethyl)chroman-4-amine hydrochloride:

  • Aqueous Solubility: High solubility is expected in acidic and neutral aqueous buffers (e.g., pH 1.2, 4.5, 6.8) due to the predominance of the protonated amine. A sharp decrease in solubility is anticipated as the pH approaches and surpasses the pKa of the amine, leading to the precipitation of the less soluble free base.

  • Organic Solvent Solubility:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of these solvents to solvate both the ionic salt and engage in hydrogen bonding.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Moderate to good solubility is likely. DMSO is a powerful solvent capable of dissolving a wide range of compounds.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Very poor solubility is predicted. The ionic nature of the hydrochloride salt is incompatible with nonpolar environments.

Part 2: Experimental Determination of Solubility

The following section provides detailed, self-validating protocols for the experimental determination of the thermodynamic (equilibrium) solubility of 8-(Trifluoromethyl)chroman-4-amine hydrochloride. The shake-flask method is presented as the definitive technique.[5][19][20]

Core Experimental Workflow: The Shake-Flask Method

The principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. The undissolved solid is then removed, and the concentration of the dissolved compound in the clear supernatant is quantified.[1]


// Node Definitions A [label="1. Preparation\n- Weigh excess solid compound\n- Prepare target solvents/buffers", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Equilibration\n- Add excess solid to solvent\n- Agitate at constant temp (e.g., 24-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Phase Separation\n- Centrifuge to pellet solid\n- Filter supernatant (e.g., 0.22 µm PTFE)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Sample Preparation\n- Dilute clear filtrate into mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Quantification\n- Analyze by validated HPLC-UV method\n- Determine concentration from calibration curve", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Data Reporting\n- Report solubility (mg/mL or µg/mL)\n- Specify solvent and temperature", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label=" Add Solid"]; B -> C [label=" Equilibrium Reached"]; C -> D [label=" Collect Filtrate"]; D -> E [label=" Inject Sample"]; E -> F [label=" Calculate Result"]; }

Generalized workflow for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Solubility Determination

  • Solvent Preparation: Prepare a range of pharmaceutically relevant solvents and buffers. Suggested media include:

    • 0.1 M HCl (pH ~1.2)

    • pH 4.5 Acetate Buffer

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Water (Deionized, HPLC-grade)

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

  • Sample Preparation: a. To a series of glass vials, add an excess amount of 8-(Trifluoromethyl)chroman-4-amine hydrochloride (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[19] b. Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for crystalline compounds.[5]

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. b. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. c. Carefully withdraw a portion of the clear supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticulates. Causality: This step is critical to ensure that only the dissolved compound is quantified, preventing artificially high results from suspended solids.

  • Quantification: a. Prepare a dilution series of the filtered supernatant with the appropriate mobile phase for HPLC analysis. b. Analyze the diluted samples using a validated HPLC-UV method (see Protocol 2.2). c. Determine the concentration of the compound in the filtrate by comparing its peak area to a standard calibration curve.

  • Data Analysis and Reporting: a. Calculate the original concentration in the saturated solution, accounting for any dilutions made. b. Report the solubility in mg/mL or µg/mL, clearly stating the solvent and the temperature of the experiment. c. For aqueous buffers, plot solubility as a function of pH to generate the pH-solubility profile.

Analytical Method Development: HPLC-UV Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the concentration of dissolved solutes in solubility studies.[4]

Protocol: HPLC Method for Quantifying 8-(Trifluoromethyl)chroman-4-amine

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase Selection: a. A typical starting point for a basic amine compound is a gradient elution using:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. Rationale: The acidic modifier ensures the amine is protonated, leading to sharp, symmetrical peak shapes.
    • Mobile Phase B: Acetonitrile or Methanol. b. A gradient such as 10-90% B over 10 minutes can be used for initial method development to find the optimal elution conditions.
  • UV Wavelength Selection: a. Prepare a dilute solution of the compound in the mobile phase. b. Scan the solution using a UV-Vis spectrophotometer (or the diode array detector of the HPLC) to determine the wavelength of maximum absorbance (λmax). The aromatic chroman ring should provide strong UV absorbance, likely in the 220-280 nm range.

  • Calibration Curve Generation: a. Prepare a stock solution of 8-(Trifluoromethyl)chroman-4-amine hydrochloride of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water). b. Create a series of at least five standard solutions by serial dilution of the stock solution, covering the expected concentration range of the solubility samples. c. Inject each standard in triplicate and plot the mean peak area against the known concentration. d. Perform a linear regression on the data. A coefficient of determination (R²) > 0.995 is required for a valid calibration curve.

  • Sample Analysis: a. Inject the prepared (and diluted) samples from the shake-flask experiment. b. Ensure the peak area of the unknown sample falls within the linear range of the calibration curve. If not, adjust the dilution and re-analyze.

Determining the pKa Experimentally

Understanding the pKa is essential to interpret the pH-solubility profile. While titration is a classic method, HPLC-based techniques are particularly useful for drug candidates with poor water solubility.[21][22]


// Node Definitions A [label="1. Prepare Mobile Phases\n- Series of buffers with varying pH (e.g., pH 2 to 11)\n- Constant organic modifier percentage", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. HPLC Analysis\n- Inject compound solution at each pH\n- Record retention time (tR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Data Plotting\n- Plot retention time (tR) or capacity factor (k') versus mobile phase pH", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. pKa Determination\n- Fit the data to a sigmoidal curve\n- The inflection point of the curve corresponds to the pKa", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Isocratic Elution"]; B -> C [label=" Generate Data"]; C -> D [label=" Sigmoidal Fit"]; }

HPLC-based workflow for experimental pKa determination.

Protocol: pKa Determination by HPLC

  • Mobile Phase Preparation: Prepare a series of isocratic mobile phases with a constant organic content (e.g., 50% Acetonitrile) and a series of aqueous buffers covering a wide pH range (e.g., from pH 2.0 to 11.0).

  • Analysis: a. Equilibrate the HPLC system with the first mobile phase. b. Inject a sample of 8-(Trifluoromethyl)chroman-4-amine hydrochloride. c. Record the retention time. d. Repeat this process for each mobile phase pH, ensuring the column is fully equilibrated before each injection.

  • Data Analysis: a. Plot the retention time (or the capacity factor, k') against the pH of the mobile phase. b. For a basic compound, the retention time will be short at low pH (when the compound is fully protonated and more polar) and will increase as the pH rises, eventually plateauing at high pH (when the compound is in its neutral, more lipophilic free base form). c. The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[21]

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueMethod/Software
pKa (amine)e.g., 8.7 ± 0.5e.g., ChemAxon
logP (free base)e.g., 3.2 ± 0.4e.g., XLogP3

(Note: Researcher to fill in with values from their preferred prediction software.)

Table 2: Experimentally Determined Solubility
Solvent/MediumpHTemperature (°C)Solubility (µg/mL)Solubility (mg/mL)
0.1 M HCl1.225
Acetate Buffer4.525
PBS7.425
Deionized Water~7.025
0.01 M NaOH12.025
MethanolN/A25
EthanolN/A25
AcetonitrileN/A25
DMSON/A25

(Note: This table serves as a template for the researcher's experimental results.)

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the comprehensive solubility characterization of 8-(Trifluoromethyl)chroman-4-amine hydrochloride. By integrating predictive analysis with rigorous experimental protocols, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development process. The methodologies described herein—from the foundational shake-flask method to HPLC-based quantification and pKa determination—represent the industry standard for establishing a thorough understanding of a compound's solubility profile. This knowledge is indispensable for optimizing formulations, predicting in vivo behavior, and ultimately advancing promising therapeutic candidates toward the clinic.

References

  • AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-7084.
  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. ResearchGate. Retrieved from [Link]

  • Seraj, M., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(4), 843-857.
  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Krass, M., & Christians, U. (n.d.).
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • Classic Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Bienta. (n.d.). Determining pKa. Retrieved from [Link]

  • Verma, R. P. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. PDF.
  • Vasanth, S. S., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
  • Black, S. J., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(5), 428-434.
  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • YouTube. (2025). How pH Affects Solubility of Salts AP Chemistry Unit 8. Retrieved from [Link]

  • Anderson, S. (n.d.).
  • Seraj, M., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc.
  • Cambridge MedChem Consulting. (2017). pKa. Retrieved from [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the selected compounds 2a-2g. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Retrieved from [Link]

  • PubMed Central. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • PubMed Central. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]

  • Chromatography Today. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • PubMed. (n.d.). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Retrieved from [Link]

  • MDPI. (n.d.). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. Retrieved from [Link]

  • RSC Publishing. (2025). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental ∆logP effects for matched molecular pairs of 24 neutral.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • PubMed Central. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • nupeg.ufrn.br. (n.d.). Solubilities of Salts in Mixed Solvents. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 8-(Trifluoromethyl)chroman-4-amine hydrochloride: Properties, Synthesis, and Handling for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 8-(Trifluoromethyl)chroman-4-amine hydrochloride (CAS No: 1392212-91-7), a fluorinated amine derivative with significant potential in medicinal chemistry and drug discovery. By leveraging the unique properties of the trifluoromethyl group and the chroman scaffold, this compound serves as a valuable building block for the development of novel therapeutic agents. This document provides an in-depth analysis of its chemical properties, a plausible synthesis pathway, and a detailed material safety data sheet (MSDS) to ensure its safe handling and application in a research environment.

Introduction: The Strategic Importance of Trifluoromethylated Chromans

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The strong electron-withdrawing nature of the -CF3 group can significantly alter the physicochemical properties of a parent molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. When combined with the privileged chroman scaffold, known for its presence in a wide range of biologically active compounds, the resulting molecule becomes a promising candidate for exploring new therapeutic avenues. Chroman-4-amine derivatives, in particular, are key intermediates in the synthesis of compounds targeting neurological disorders and other conditions.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of 8-(Trifluoromethyl)chroman-4-amine hydrochloride is essential for its effective use in research and development.

PropertyValueSource
Chemical Formula C₁₀H₁₁ClF₃NOChemScene
Molecular Weight 253.65 g/mol ChemScene
CAS Number 1392212-91-7ChemScene[1]
Appearance SolidN/A
Purity Typically ≥95%N/A
Storage Temperature 2-8°C, Sealed in dry conditionsN/A

Chemical Structure:

Caption: Chemical structure of 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Synthesis Pathway: A Representative Protocol

Overall Reaction Scheme:

The synthesis can be envisioned as a multi-step process starting from a substituted phenol, involving cyclization to form the chromanone core, followed by reductive amination.

G A 2-Hydroxy-3-(trifluoromethyl)benzaldehyde C 8-(Trifluoromethyl)chroman-4-one A->C Michael Addition & Cyclization B Acrylonitrile B->C E 8-(Trifluoromethyl)chroman-4-amine C->E Reductive Amination D Ammonium Acetate / NaBH3CN D->E G 8-(Trifluoromethyl)chroman-4-amine hydrochloride E->G Salt Formation F HCl in Ether F->G

Caption: Plausible synthesis workflow for 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Step-by-Step Methodology:

Step 1: Synthesis of 8-(Trifluoromethyl)chroman-4-one

  • Reaction Setup: To a solution of 2-hydroxy-3-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., ethanol or dioxane), add a base such as piperidine or triethylamine.

  • Michael Addition: Add acrylonitrile dropwise to the solution at room temperature. The reaction is typically stirred for several hours to allow for the completion of the Michael addition.

  • Cyclization and Hydrolysis: The intermediate is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to induce intramolecular cyclization to form 8-(trifluoromethyl)chroman-4-one.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Reductive Amination to 8-(Trifluoromethyl)chroman-4-amine

  • Reaction Mixture: Dissolve 8-(trifluoromethyl)chroman-4-one and a large excess of ammonium acetate in methanol.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in portions at 0°C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated.

  • Purification: The resulting amine can be purified by chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 8-(Trifluoromethyl)chroman-4-amine in a dry, aprotic solvent such as diethyl ether or dichloromethane.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Material Safety Data Sheet (MSDS)

This section provides a detailed overview of the safety and handling procedures for 8-(Trifluoromethyl)chroman-4-amine hydrochloride, based on available safety data sheets for this specific compound.[1]

4.1. Hazard Identification

  • GHS Classification:

    • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

    • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]

    • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]

    • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]

  • GHS Label Elements:

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning[1]

    • Hazard Statements: H302, H315, H319, H335[1]

    • Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312[1]

4.2. First-Aid Measures

  • Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

4.3. Handling and Storage

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[2]

  • Conditions for Safe Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C.

4.4. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[2]

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[2]

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

Potential Applications in Drug Development and Research

While specific research on 8-(Trluoromethyl)chroman-4-amine hydrochloride is emerging, its structural motifs suggest significant potential in several therapeutic areas.

  • Central Nervous System (CNS) Disorders: The chroman-4-amine core is a key pharmacophore in compounds targeting CNS disorders. The trifluoromethyl group can enhance blood-brain barrier permeability, making this compound an attractive starting point for the development of novel antidepressants, anxiolytics, or neuroprotective agents. A study on a similar compound, 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153), showed that it affects the metabolism of serotonin and dopamine in the mouse brain, suggesting potential antidepressant activity.[3]

  • Anticancer Agents: The trifluoromethyl group is known to enhance the anticancer activity of various scaffolds.[4] It can improve the binding of small molecules to key protein targets in cancer cells, inhibiting proliferation and metastasis.[4] The chroman scaffold itself is found in numerous natural and synthetic compounds with anticancer properties.

  • Antiviral and Anti-inflammatory Activity: The introduction of a trifluoromethyl group can also confer antiviral and anti-inflammatory properties.[4][5] This is due to its ability to improve metabolic stability and cellular permeability, allowing for more effective interaction with viral or inflammatory targets.[4]

Toxicological Profile: An Overview Based on Analogs

A comprehensive toxicological study of 8-(Trifluoromethyl)chroman-4-amine hydrochloride is not publicly available. However, based on the GHS classifications and data from structurally related compounds, a preliminary toxicological profile can be inferred.

  • Acute Toxicity: The compound is classified as harmful if swallowed (Category 4).[1] Studies on other chroman derivatives have shown varying levels of acute toxicity. For instance, some 4-hydroxycoumarin derivatives have been found to be non-toxic at certain doses in acute oral toxicity studies in mice.

  • Irritation: It is a skin and serious eye irritant.[1] This is a common property for many amine hydrochloride salts.

  • Respiratory Irritation: May cause respiratory tract irritation.[1] Dusts of the compound should not be inhaled.

  • Chronic Toxicity and Carcinogenicity: No data is available for this specific compound. Further studies would be required to determine its long-term effects.

Analytical Methods

The characterization and purity assessment of 8-(Trifluoromethyl)chroman-4-amine hydrochloride can be performed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for determining the purity of the compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the structure of the molecule. The ¹⁹F NMR will show a characteristic signal for the trifluoromethyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

Conclusion

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a valuable research chemical with significant potential for the development of novel therapeutic agents. Its unique combination of a privileged chroman scaffold and a bioisosteric trifluoromethyl group makes it an attractive building block for medicinal chemists. This guide provides a comprehensive overview of its properties, a plausible synthesis route, and essential safety information to facilitate its use in advanced research. As with any research chemical, it is imperative to handle this compound with appropriate care, following the safety guidelines outlined in this document and its specific safety data sheet.

References

  • Kulikova, et al. (2015). Effect of Acute Administration of 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine Hydrochloride (TC-2153) on Biogenic Amines Metabolism in Mouse Brain.
  • Angene Chemical. (2021). Safety Data Sheet: (S)-Chroman-4-amine hydrochloride.
  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
  • BenchChem. (2025). A-Technical-Guide-to-the-Biological-Activities-of-Trifluoromethyl-containing-Phenols.
  • MDPI. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. PubMed Central.
  • MDPI. (2022).
  • Journal of Biomedical Research & Environmental Sciences.
  • BenchChem. Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis.

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Chromanamine Derivative

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and cellular permeability. 8-(Trifluoromethyl)chroman-4-amine hydrochloride represents a promising small molecule for investigation, particularly within the realm of neuropharmacology. Structurally similar compounds have demonstrated activity as monoamine oxidase (MAO) inhibitors. MAOs are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO-A is a validated strategy for treating depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[1]

This guide provides a comprehensive framework for the in vitro evaluation of 8-(Trifluoromethyl)chroman-4-amine hydrochloride. We will detail robust protocols for assessing its primary inhibitory activity against MAO-A and MAO-B, discuss potential off-target interactions with neurotransmitter transporters, and provide essential information on its handling and preparation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers engaged in drug discovery and development.

Physicochemical Properties and Handling

A thorough understanding of a compound's physicochemical properties is paramount for accurate and reproducible in vitro studies. While specific experimental data for 8-(Trifluoromethyl)chroman-4-amine hydrochloride is not extensively published, we can infer key characteristics based on its structure and available information for analogous compounds.

PropertyValue/InformationSource/Justification
Chemical Name 8-(Trifluoromethyl)chroman-4-amine hydrochlorideIUPAC Nomenclature
CAS Number 1392212-91-7Vendor Information
Molecular Formula C₁₀H₁₁ClF₃NOCalculated
Molecular Weight 253.65 g/mol Calculated
Appearance White to off-white solid (predicted)General appearance of similar amine hydrochlorides
Solubility Soluble in DMSO and water (predicted)Amine hydrochloride salts are generally water-soluble. DMSO is a common solvent for organic molecules.
Storage Store at 2-8°C, desiccated, and protected from light.Standard practice for amine salts to prevent degradation.

Safety and Handling:

As a precautionary measure, 8-(Trifluoromethyl)chroman-4-amine hydrochloride should be handled with the standard care afforded to all novel chemical entities. Based on safety data sheets for structurally similar compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[2][3]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[2][3]

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2][3]

Experimental Workflow for In Vitro Characterization

The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

G cluster_prep Compound Preparation cluster_primary Primary Target Assay cluster_secondary Secondary/Off-Target Assays cluster_data Data Analysis & Interpretation Compound 8-(Trifluoromethyl)chroman-4-amine hydrochloride Powder StockSolution Prepare 10 mM Stock in DMSO Compound->StockSolution SerialDilution Serial Dilutions in Assay Buffer StockSolution->SerialDilution MAO_Assay MAO-A and MAO-B Inhibition Assays (Fluorometric or Luminescent) SerialDilution->MAO_Assay NT_Uptake Neurotransmitter Transporter Uptake Assays (DAT, SERT, NET) SerialDilution->NT_Uptake IC50 Determine IC50 Values MAO_Assay->IC50 Selectivity Calculate Selectivity Index (IC50 MAO-B / IC50 MAO-A) IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR OffTarget_IC50 Determine IC50 for Off-Target Inhibition NT_Uptake->OffTarget_IC50 OffTarget_IC50->SAR Lead_Opt Lead Optimization Strategy SAR->Lead_Opt

Caption: Principle of the Amplex® Red-based MAO inhibition assay.

Materials and Reagents:

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red Monoamine Oxidase Assay Kit (contains Amplex® Red reagent, HRP, and substrates) [4]* p-Tyramine (substrate for both MAO-A and MAO-B)

  • Benzylamine (selective substrate for MAO-B)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • DMSO, anhydrous

  • Assay Buffer: 50 mM sodium phosphate, pH 7.4

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in DMSO.

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Also prepare serial dilutions of the positive controls (clorgyline and selegiline).

  • Reagent Preparation:

    • Prepare a working solution of the Amplex® Red reagent and HRP in Assay Buffer according to the manufacturer's protocol. Protect from light.

    • Prepare a working solution of the substrate (p-tyramine for a general screen, or specific substrates for isoform selectivity) in Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • 20 µL of Assay Buffer (for background wells) or 20 µL of the appropriate compound dilution.

      • 20 µL of the MAO-A or MAO-B enzyme solution (pre-diluted in Assay Buffer to the desired concentration).

    • Incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 60 µL of the substrate/Amplex® Red/HRP working solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) wells.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting:

  • High Background Fluorescence: This may be due to autofluorescence of the test compound. Run a control plate with the compound and all assay components except the enzyme to quantify this effect. [5][6]* Fluorescence Quenching: The test compound may absorb the excitation or emission light. This can be assessed by adding the compound to a solution of the fluorescent product (resorufin) and observing any decrease in signal. [6][7]

Protocol 2: Orthogonal MAO Inhibition Assay using a Luminescent Method (MAO-Glo™)

To confirm the results from the fluorescent assay and mitigate potential compound interference, an orthogonal assay with a different detection modality is highly recommended. The MAO-Glo™ Assay is a luciferase-based system that measures MAO activity by detecting the amount of a luciferin derivative produced. [1][8][9] Principle:

Caption: Principle of the MAO-Glo™ luminescent assay.

Materials and Reagents:

  • MAO-Glo™ Assay Kit (Promega) [1][8][9]* Recombinant human MAO-A and MAO-B enzymes

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride and control inhibitors (as in Protocol 1)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compound and controls as described in Protocol 1. Dilute the MAO enzymes in the appropriate buffer provided in the kit.

  • MAO Reaction:

    • Add 12.5 µL of the compound dilutions to the wells of the 96-well plate.

    • Add 12.5 µL of the MAO-A or MAO-B enzyme solution to each well.

    • Add 25 µL of the luminogenic MAO substrate to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Luminescence Detection:

    • Add 50 µL of the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-producing step. [8] * Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC₅₀ values as described in Protocol 1. The luminescent signal is directly proportional to MAO activity. [9]

Protocol 3: Assessing Off-Target Activity at Neurotransmitter Transporters

To evaluate the selectivity of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, it is prudent to assess its activity at other key proteins involved in monoaminergic signaling, such as the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. [10][11]This can be achieved using commercially available cell-based neurotransmitter uptake assay kits. [10][11] Principle: These assays utilize a fluorescent substrate that is a mimic of the natural neurotransmitters. This substrate is taken up into cells (e.g., HEK293 cells) that are engineered to express a specific transporter (DAT, SERT, or NET). The intracellular accumulation of the fluorescent substrate is measured. An inhibitor of the transporter will block the uptake of the fluorescent substrate, resulting in a decrease in the intracellular fluorescence signal. [10][12] Materials and Reagents:

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Appropriate cell culture medium and supplements

  • Known transporter inhibitors as positive controls (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET)

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader with bottom-read capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293-DAT, -SERT, and -NET cell lines according to the supplier's recommendations.

    • Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. [10]

  • Assay Protocol:

    • On the day of the assay, remove the culture medium from the wells.

    • Add the test compound dilutions (prepared in assay buffer provided in the kit) to the cells and incubate for the recommended time at 37°C.

    • Add the fluorescent substrate solution to all wells.

    • Immediately transfer the plate to a pre-warmed fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in kinetic mode over 30-60 minutes.

    • Determine the rate of substrate uptake (slope of the fluorescence versus time curve).

    • Calculate the percent inhibition of uptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value as described in the previous protocols.

Data Interpretation and Further Steps

The data generated from these protocols will provide a comprehensive in vitro profile of 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

  • MAO Inhibition: The IC₅₀ values against MAO-A and MAO-B will determine the compound's potency and selectivity. A selectivity index (SI), calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B), will quantify its preference for one isoform over the other.

  • Off-Target Activity: The IC₅₀ values against DAT, SERT, and NET will reveal any potential for off-target interactions. High IC₅₀ values for these transporters relative to the MAO IC₅₀ values would indicate good selectivity.

  • Structure-Activity Relationship (SAR): The data can be compared with that of structurally similar compounds to build a SAR understanding, which can guide the design of more potent and selective analogs.

  • Lead Optimization: A compound with high potency for its intended MAO target and a clean off-target profile would be a strong candidate for further preclinical development, including in vivo efficacy and safety studies.

By following these detailed protocols, researchers can confidently and accurately characterize the in vitro pharmacological profile of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, paving the way for a deeper understanding of its therapeutic potential.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Khan, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Invitrogen™ Amplex™ Red Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-290. Retrieved from [Link]

  • Promega Corporation. (n.d.). MAO-Glo™ Assay Systems (Japanese). Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit. Retrieved from [Link]

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 827. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Characterization of a Mutant Dopamine Transporter in HEK-293 Cells. Retrieved from [Link]

  • Opentrons. (n.d.). Amplex Red Hydrogen Peroxide Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 629-634. Retrieved from [Link]

  • ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • NCBI Bookshelf. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: (S)-Chroman-4-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. Retrieved from [Link]

Sources

Application Notes and Protocols for TC-2153 [8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride] in In Vivo Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Investigated Compound

Initial searches for in vivo neuroscience applications of 8-(Trifluoromethyl)chroman-4-amine hydrochloride did not yield specific research data or established protocols. The scientific literature in this domain is centered on a related but structurally distinct molecule: 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride , commonly known as TC-2153 . This compound has been evaluated for its potential as a novel psychotropic agent.

Given the absence of in vivo data on 8-(Trifluoromethyl)chroman-4-amine hydrochloride, this guide has been developed to provide comprehensive application notes and protocols for TC-2153 , a compound of significant interest in contemporary neuroscience research. This will serve as a valuable resource for researchers exploring novel agents targeting monoaminergic systems.

Introduction

TC-2153 is a novel compound that has garnered attention for its unique mechanism of action and its potential therapeutic applications in neuropsychiatric disorders. Primarily identified as an inhibitor of Striatal-Enriched protein Tyrosine Phosphatase (STEP), TC-2153 has demonstrated significant effects on serotonergic and dopaminergic systems.[1][2][3] Its actions suggest potential as an antidepressant and anxiolytic agent.[4][5] These application notes provide an in-depth guide for researchers utilizing TC-2153 in in vivo neuroscience studies.

Pharmacological Profile and Mechanism of Action

TC-2153's primary mode of action is the inhibition of STEP, a brain-specific tyrosine phosphatase that regulates synaptic plasticity. By inhibiting STEP, TC-2153 influences downstream signaling pathways, including those involving key neurotransmitter systems.

Impact on Serotonergic and Dopaminergic Systems

In vivo studies in mice have shown that acute administration of TC-2153 can significantly increase the levels of serotonin (5-HT) and dopamine (DA), as well as their metabolites, 5-hydroxyindoleacetic acid (5-HIAA) and homovanillic acid (HVA), particularly in the hypothalamus.[3] This suggests a modulatory role on monoamine turnover in specific brain regions. Furthermore, both acute and chronic administration of TC-2153 has been shown to inhibit the functional activity of 5-HT2A receptors.[1] This is a key target for many existing antidepressant medications.

TC2153 TC-2153 STEP STEP Inhibition TC2153->STEP Signaling Altered Neuronal Signaling STEP->Signaling Neurotransmitter Increased 5-HT & DA in Hypothalamus Signaling->Neurotransmitter Receptor Decreased 5-HT2A Receptor Activity Signaling->Receptor Behavior Antidepressant-like & Anxiolytic Effects Neurotransmitter->Behavior Receptor->Behavior

Caption: Proposed mechanism of action for TC-2153.

In Vivo Research Applications and Protocols

TC-2153 can be effectively utilized in a variety of in vivo models to explore its effects on behavior and neurochemistry.

Assessment of Antidepressant-like Activity

The forced swim test (FST) is a common assay for evaluating antidepressant efficacy.

Experimental Protocol: Forced Swim Test (FST) in Mice

  • Animal Model: Adult male mice (e.g., C57BL/6 or AKR strains).

  • Compound Preparation: Dissolve TC-2153 hydrochloride in sterile saline or distilled water.

  • Administration: Administer TC-2153 intraperitoneally (i.p.) at doses of 10-40 mg/kg.[3][4] A control group should receive a vehicle injection of equivalent volume. Administer the compound 60 minutes prior to the test.

  • Forced Swim Test Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Gently place the mouse into the cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the TC-2153-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Expected Outcome: TC-2153 is expected to significantly decrease the duration of immobility in the FST, an effect comparable to classic antidepressants like fluoxetine and imipramine.[4]

Evaluation of Anxiolytic-like Effects

The elevated plus-maze (EPM) and novel tank test (for zebrafish) are standard assays for anxiety-related behavior.

Experimental Protocol: Elevated Plus-Maze (EPM) in Mice

  • Animal Model: Adult male mice.

  • Compound Preparation and Administration: As described for the FST.

  • EPM Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Expected Outcome: While some studies suggest TC-2153 has anxiolytic properties, it's important to note that in some mouse strains, it may not significantly alter behavior in the EPM.[4] However, in zebrafish, TC-2153 has been shown to produce anxiolytic-like effects in the novel tank test.[5]

Neurochemical Analysis via High-Performance Liquid Chromatography (HPLC)

To investigate the neurochemical effects of TC-2153, brain tissue can be analyzed for monoamine and metabolite levels.

Experimental Protocol: Brain Tissue Monoamine Analysis

  • Animal Model and Dosing: Administer TC-2153 or vehicle to mice as previously described.

  • Tissue Collection: One hour after injection, euthanize the animals and rapidly dissect specific brain regions (e.g., hypothalamus, hippocampus, striatum, midbrain).[3]

  • Sample Preparation: Homogenize the brain tissue in an appropriate buffer and process for HPLC analysis.

  • HPLC with Electrochemical Detection: Use HPLC with an electrochemical detector to quantify the levels of 5-HT, DA, 5-HIAA, and HVA.[3]

  • Data Analysis: Normalize neurotransmitter concentrations to tissue weight or protein content. Compare the levels between treated and control groups.

cluster_0 In Vivo Administration cluster_1 Behavioral Testing (60 min post-injection) cluster_2 Neurochemical Analysis Animal Mouse Model Injection IP Injection of TC-2153 (10-40 mg/kg) Animal->Injection FST Forced Swim Test Injection->FST EPM Elevated Plus-Maze Injection->EPM Dissection Brain Dissection Injection->Dissection HPLC HPLC Analysis Dissection->HPLC

Caption: Experimental workflow for in vivo studies with TC-2153.

Summary of In Vivo Data for TC-2153

ParameterDetailsReference
Animal Models Male C57BL/6 mice, AKR mice, Zebrafish[3][4][5]
Administration Route Intraperitoneal (i.p.) injection[3][4]
Effective Dose Range 10 - 40 mg/kg (mice)[3][4]
Vehicle Saline or distilled waterN/A
Behavioral Effects Antidepressant-like (decreased immobility in FST)[4]
Anxiolytic-like (in zebrafish)[5]
Neurochemical Effects Increased 5-HT, DA, 5-HIAA, and HVA in the hypothalamus[3]
Decreased functional activity of 5-HT2A receptors[1]

Safety and Handling

As with any research compound, proper safety precautions should be followed. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling TC-2153.

References

  • Kulikova, E. A., et al. (2018). Inhibitor of Striatal-Enriched Protein Tyrosine Phosphatase, 8-(Trifluoromethyl)-1,2,3,4,5-Benzopentathiepin-6-Amine hydrochloride (TC-2153), Produces Antidepressant-Like Effect and Decreases Functional Activity and Protein Level of 5-HT2A Receptor in the Brain. Neuroscience, 394, 220-231. [Link]

  • Kulikov, A. V., et al. (2014). Antidepressant Activity of 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153): Comparison with Classical Antidepressants. Letters in Drug Design & Discovery, 11(2), 169-173. [Link]

  • Kulikova, E. A., et al. (2020). The Selective STEP Inhibitor TC-2153 Affects the Brain Serotoninergic System. ResearchGate. [Link]

  • Tikhonova, M. A., et al. (2020). Effects of acute and chronic treatment of novel psychotropic drug, 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153), on behavior of zebrafish (Danio rerio): a comparison with fluoxetine. ResearchGate. [Link]

  • Kulikova, E. A., et al. (2015). Effect of Acute Administration of 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine Hydrochloride (TC-2153) on Biogenic Amines Metabolism in Mouse Brain. Letters in Drug Design & Discovery, 12(10), 833-838. [Link]

Sources

Application Notes and Protocols for the Quantification of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a synthetic organic compound with potential applications in pharmaceutical and medicinal chemistry research. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Accurate and precise quantification of this compound is paramount for its development and use, from early-stage discovery and process development to quality control and pharmacokinetic studies.

This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of 8-(Trifluoromethyl)chroman-4-amine hydrochloride. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3][4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes.[5][6] For 8-(Trifluoromethyl)chroman-4-amine hydrochloride, a reverse-phase HPLC method with UV detection is a robust and reliable approach for quantification.

Rationale for Method Selection

The chroman moiety in the target analyte contains a chromophore that absorbs UV light, making it suitable for UV detection. The amine group provides a site for potential ionic interactions, which can be leveraged for chromatographic retention and separation. A reverse-phase method is chosen for its versatility and compatibility with the analysis of moderately polar compounds.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh Analyte B Dissolve in Diluent A->B C Prepare Calibration Curve Standards B->C D HPLC System C->D E C18 Column D->E F UV Detector E->F G Chromatogram Acquisition F->G H Peak Integration G->H I Quantification H->I

Caption: HPLC workflow for the quantification of 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Detailed Protocol

1.3.1. Materials and Reagents

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Triethylamine (analytical grade)

  • Ultrapure water

  • 0.45 µm membrane filters

1.3.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

1.3.3. Chromatographic Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile: 0.03 M Potassium Dihydrogen Phosphate with 0.1% Triethylamine (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 250 nm

1.3.4. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm membrane filter before injection.

1.3.5. Data Analysis

  • Integrate the peak area of the analyte in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][7][8]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Percent recovery between 98.0% and 102.0%.
Precision Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
LOD & LOQ Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For 8-(Trifluoromethyl)chroman-4-amine hydrochloride, derivatization is often necessary to improve its volatility and chromatographic behavior.

Rationale for Method Selection

The primary amine group in the analyte can lead to peak tailing and poor chromatographic performance in GC. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), masks the active proton, increasing volatility and improving peak shape. Mass spectrometry provides high selectivity and sensitivity for detection.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis A Dissolve Sample B Add Internal Standard A->B C Add Derivatizing Agent (BSTFA) B->C D Heat to Complete Reaction C->D E GC-MS System D->E F Capillary Column E->F G Mass Spectrometer F->G H Total Ion Chromatogram G->H I Mass Spectrum H->I J Quantification I->J

Caption: GC-MS workflow for the quantification of 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Detailed Protocol

2.3.1. Materials and Reagents

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine (catalyst)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

  • Ethyl acetate (GC grade)

2.3.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

2.3.3. GC-MS Conditions

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Injection Mode Splitless
Injector Temp 250 °C
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

2.3.4. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Prepare a stock solution of the reference standard and the internal standard in ethyl acetate.

  • Derivatization: In a vial, add an appropriate volume of the sample or standard solution and the internal standard. Evaporate the solvent to dryness under a stream of nitrogen. Add 50 µL of BSTFA and 10 µL of pyridine.[9] Seal the vial and heat at 70 °C for 30 minutes.

  • Calibration Standards: Prepare a series of calibration standards and derivatize them following the same procedure.

2.3.5. Data Analysis

  • Identify the peaks corresponding to the derivatized analyte and internal standard based on their retention times and mass spectra.

  • The trifluoromethyl group often results in characteristic fragmentation patterns, such as the loss of a CF3 group (69 Da).[1]

  • Quantify the analyte using the ratio of the peak area of the analyte to the peak area of the internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[10][11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[13][14]

Rationale for Method Selection

qNMR is a powerful tool for purity assessment and the determination of the absolute concentration of a compound. It is particularly useful when a certified reference standard of the analyte is not available. The presence of the trifluoromethyl group also allows for ¹⁹F NMR, which can be a highly specific and sensitive method for quantification.[15]

Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Quantification A Accurately Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C NMR Spectrometer B->C D Acquire Spectrum C->D E Phase and Baseline Correction D->E F Integrate Peaks E->F G Calculate Concentration F->G

Caption: qNMR workflow for the quantification of 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Detailed Protocol

3.3.1. Materials and Reagents

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

3.3.2. Instrumentation

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

3.3.3. NMR Parameters

ParameterRecommended Setting
Nucleus ¹H (or ¹⁹F)
Pulse Sequence A quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of interest.
Number of Scans Sufficient to achieve a signal-to-noise ratio > 150 for the peaks of interest.
Spectral Width Appropriate for the chemical shift range of the analyte and internal standard.

3.3.4. Sample Preparation

  • Accurately weigh a known amount of the analyte and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution.

3.3.5. Data Analysis The concentration of the analyte can be calculated using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

Where:

  • C = Concentration

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • V = Volume of the solvent

  • IS = Internal Standard

Conclusion

The choice of analytical method for the quantification of 8-(Trifluoromethyl)chroman-4-amine hydrochloride will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC with UV detection offers a robust and widely accessible method for routine analysis. GC-MS, with appropriate derivatization, provides high selectivity and sensitivity. qNMR stands as a powerful primary method for accurate purity assessment and quantification without the need for a specific reference standard. All methods must be rigorously validated to ensure the reliability and accuracy of the results, in accordance with regulatory guidelines.[2][3]

References

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH. (2023). Analytical Procedure Development Q14. International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Journal of GXP Compliance. [Link]

  • European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. [Link]

  • ACS Publications. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. [Link]

  • ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. [Link]

  • Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • NIH. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. [Link]

  • ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). [Link]

  • The Journal of Open Source Software. (2024). hplc-py: A Python Utility For Rapid Quantification of Complex Chemical Chromatograms. [Link]

  • YouTube. (2016). HPLC for Active Ingredients Separation and Quantification. [Link]

  • DTIC. (n.d.). Synthesis and Characterization of a New Genre of CS-Compounds. [Link]

  • Arctom Scientific. (n.d.). 7-(Trifluoromethyl)chroman-4-amine hydrochloride. [Link]

  • NIH. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • WADA. (2019). The Prohibited List. [Link]

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and best practices for the preparation, handling, and storage of stock solutions of 8-(Trifluoromethyl)chroman-4-amine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties of the compound, safety and handling procedures, and step-by-step instructions for preparing high-quality, reproducible stock solutions for use in a variety of research applications.

Introduction: The Significance of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in Research

8-(Trifluoromethyl)chroman-4-amine hydrochloride belongs to the chroman-4-amine class of compounds, which are recognized as privileged structures in medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Chroman-4-amine derivatives have shown promise in various therapeutic areas, including as potential agents for neurodegenerative diseases, cancer, and microbial infections.

Accurate and consistent preparation of stock solutions is a foundational requirement for reliable and reproducible experimental results. This guide is designed to provide the necessary technical information and procedural details to ensure the integrity of stock solutions of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in your research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 8-(Trifluoromethyl)chroman-4-amine hydrochloride is essential for its proper handling and use.

PropertyValueSource
Chemical Name 8-(Trifluoromethyl)chroman-4-amine hydrochloride-
CAS Number 1392212-91-7[1]
Molecular Formula C₁₀H₁₁ClF₃NO[2]
Molecular Weight 253.65 g/mol [2]
Appearance White to off-white solid (visual inspection)-
Storage Conditions Sealed in a dry, dark environment at 2-8°C[3]

Solubility Profile:

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Likely solubleA powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Ethanol/Methanol Moderately to sparingly solublePolar protic solvents that can dissolve many hydrochloride salts.
Water Sparingly to slightly solubleThe hydrochloride salt form increases aqueous solubility compared to the free base, but the trifluoromethyl group and chroman core are hydrophobic.

Safety and Handling

As a research chemical with potentially unevaluated toxicological properties, 8-(Trifluoromethyl)chroman-4-amine hydrochloride should be handled with care. The following safety precautions are based on best practices for handling similar chemical compounds.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat should be worn at all times.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

3.2. Engineering Controls

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing concentrated stock solutions.

  • Ensure easy access to an eyewash station and a safety shower.

3.3. First Aid Measures

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a general procedure for preparing a 10 mM stock solution of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in DMSO. It is recommended to perform a small-scale solubility test first.

4.1. Materials and Equipment

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

4.2. Step-by-Step Procedure

  • Pre-dissolution Preparation:

    • Bring the vial of 8-(Trifluoromethyl)chroman-4-amine hydrochloride to room temperature before opening to prevent moisture condensation.

    • Calculate the required mass of the compound for your desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 253.65 g/mol * (1000 mg / 1 g) = 2.5365 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.

    • Carefully weigh the calculated amount of 8-(Trifluoromethyl)chroman-4-amine hydrochloride directly into the tube.

  • Dissolution:

    • Add the desired volume of anhydrous DMSO to the tube containing the compound.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution for any undissolved particulates. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots in tightly sealed amber vials or tubes at -20°C for short- to medium-term storage (weeks to months) or at -80°C for long-term storage (months to years).

    • Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc Calculate required mass weigh Weigh compound calc->weigh add_solvent Add DMSO weigh->add_solvent vortex Vortex to dissolve add_solvent->vortex sonicate Sonicate (if necessary) vortex->sonicate Visual inspection aliquot Aliquot into single-use volumes sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Sources

Application Notes & Protocols for the Dosing and Administration of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing a scientifically rigorous and ethically sound dosing and administration protocol for the novel investigational compound, 8-(Trifluoromethyl)chroman-4-amine hydrochloride, in mice. Due to the absence of publicly available in vivo data for this specific molecule, this guide is structured as a framework for empirical determination. It synthesizes established principles of preclinical drug development, focusing on vehicle selection, formulation, dose-range finding via a Maximum Tolerated Dose (MTD) study, and detailed protocols for various administration routes. Adherence to these guidelines, in conjunction with institutional and regulatory standards such as the ARRIVE guidelines, is paramount for generating reliable and reproducible preclinical data.[1][2][3]

Introduction to 8-(Trifluoromethyl)chroman-4-amine hydrochloride

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a small molecule featuring a chroman scaffold substituted with a trifluoromethyl (CF₃) group. The incorporation of a CF₃ group is a common strategy in medicinal chemistry designed to enhance key molecular properties.[4] This group can improve metabolic stability, increase lipophilicity, and potentially enhance binding affinity to biological targets, thereby favorably influencing a compound's overall pharmacokinetic and pharmacodynamic profile.[4][5][6] These characteristics make trifluoromethylated compounds like this one promising candidates for drug development, but also necessitate a careful and systematic approach to preclinical evaluation.[7]

Pre-Formulation and Vehicle Selection: A Critical First Step

Before any in vivo administration, the physicochemical properties of 8-(Trifluoromethyl)chroman-4-amine hydrochloride must be characterized to develop a suitable formulation. The trifluoromethyl group often increases lipophilicity, which can lead to poor aqueous solubility.[5][8]

Solubility and Stability Assessment

A systematic approach is required to identify a vehicle that can safely and effectively deliver the compound.

Protocol: Solubility Screening

  • Objective: To determine the solubility of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in a panel of common, biocompatible vehicles.

  • Materials:

    • 8-(Trifluoromethyl)chroman-4-amine hydrochloride powder.

    • Vehicle Panel:

      • Sterile Water for Injection

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • 0.9% Saline

      • 5% Dextrose in Water (D5W)

      • Corn oil or Sunflower oil[9]

      • Aqueous solution of 0.5% (w/v) Methylcellulose[9]

      • Co-solvent systems (e.g., DMSO, PEG400, Tween 80 in saline).[9][10] Note: The concentration of organic solvents should be minimized to avoid vehicle-induced toxicity.

  • Procedure:

    • Add an excess amount of the compound to a known volume of each vehicle in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC.

  • Analysis: The results will determine the most suitable vehicle or vehicle class for further development.

Formulation Development Workflow

The choice of vehicle and formulation strategy is dictated by the compound's properties and the intended route of administration.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Validation start Start: Compound Powder solubility Determine Aqueous Solubility start->solubility decision Is Solubility > Target Concentration in Aqueous Vehicle? solubility->decision aqueous_form Aqueous Solution (e.g., Saline, PBS) decision->aqueous_form  Yes complex_form Develop Complex Formulation decision->complex_form No stability Test Formulation Stability (Physical & Chemical) aqueous_form->stability cosolvent Co-solvent System (e.g., DMSO/PEG/Saline) complex_form->cosolvent suspension Suspension (e.g., Methylcellulose) complex_form->suspension oil Oil-based Suspension (for SC/PO routes) complex_form->oil cosolvent->stability suspension->stability oil->stability end Proceed to In Vivo Study stability->end

Caption: Decision workflow for selecting a suitable formulation.

Establishing a Safe Dose: The Maximum Tolerated Dose (MTD) Study

An MTD study is a critical initial in vivo experiment to determine the highest dose of a new compound that does not cause unacceptable side effects or overt toxicity after a single administration.[11][12] This information is essential for selecting dose levels for subsequent efficacy studies.[13][14][15]

MTD Study Design Principles
  • Animal Model: Use a common, healthy mouse strain (e.g., C57BL/6 or BALB/c).

  • Group Size: A small number of animals (n=3 per group) is typically sufficient for an initial MTD assessment.[16]

  • Dose Escalation: Doses should be escalated in subsequent groups based on the tolerability observed in the previous group. A geometric progression (e.g., 2x or 3x) is common.[14]

  • Endpoints: The primary endpoints are clinical observations of toxicity and changes in body weight.[11][12] Mortality should not be an endpoint.[11]

  • Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to guidelines for humane animal treatment.[16][17][18]

Protocol: Single-Dose MTD Study via Intraperitoneal (IP) Injection
  • Objective: To determine the single-dose MTD of 8-(Trifluoromethyl)chroman-4-amine hydrochloride when administered via IP injection.

  • Animal Allocation:

    • Randomly assign healthy, adult mice (e.g., 8-10 weeks old) to treatment groups. Ensure even distribution of body weights across groups.

  • Dose Preparation:

    • Prepare a stock solution of the compound in the selected vehicle at the highest required concentration.

    • Perform serial dilutions to prepare the dosing solutions for each group. Ensure all solutions are sterile.[19]

  • Administration:

    • Group 1 (n=3): Administer a starting dose (e.g., 10 mg/kg).

    • Group 2 (n=3): If no toxicity is seen in Group 1 after 24-48 hours, administer a higher dose (e.g., 30 mg/kg).

    • Group 3 (n=3): Continue dose escalation (e.g., 100 mg/kg) until signs of toxicity are observed.

    • Vehicle Control Group (n=3): Administer the vehicle alone.

  • Monitoring and Data Collection:

    • Clinical Observations: Monitor animals intensely for the first 4 hours post-dosing, and then at least twice daily for 7-14 days.[16] Record any signs of toxicity, such as:

      • Changes in posture or activity (lethargy, hyperactivity)

      • Roughened fur (piloerection)

      • Labored breathing

      • Loss of righting reflex

      • Seizures or tremors

    • Body Weight: Measure body weight just before dosing and then daily for the duration of the study. A body weight loss of 15-20% is often considered a key indicator of reaching the MTD.[11]

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of distress, or more than a 15-20% loss in body weight.

Parameter Recommendation
Species/Strain Mouse (e.g., C57BL/6)
Sex Male or Female (use one sex initially to reduce variability)
Age 8-10 weeks
Animals per Group 3
Dose Levels Start low (e.g., 10 mg/kg), escalate geometrically (e.g., 30, 100, 300 mg/kg) until toxicity is observed.[16] Include a vehicle control group.
Route Intraperitoneal (IP) is common for initial screening.
Observation Period 7-14 days
Key Endpoints Clinical signs of toxicity, daily body weight.[12]
MTD Criteria Highest dose causing no mortality and <15-20% body weight loss.[11]
Table 1: Example Design for a Single-Dose MTD Study.

Standard Protocols for Administration Routes

The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the compound's formulation.[9] All personnel must be thoroughly trained in these techniques.[17][20]

Caption: Common routes of administration in mouse studies.

Intraperitoneal (IP) Injection
  • Description: Administration into the abdominal cavity, allowing for rapid absorption.[17]

  • Procedure:

    • Restrain the mouse appropriately.

    • Tilt the mouse so the head is pointing downwards.

    • Insert a 25-27G needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid (urine, blood) is drawn back.

    • Inject the substance smoothly.

  • Volume: Up to 10 ml/kg.[21]

Oral Gavage (PO)
  • Description: Delivers an exact dose directly into the stomach.[20][22] This procedure requires significant training to perform safely.[23]

  • Procedure:

    • Use a proper-sized, flexible, or bulb-tipped gavage needle (18-20G for adult mice).[20]

    • Measure the needle from the mouse's mouth to the last rib to ensure it will reach the stomach but not perforate it.

    • Gently guide the needle along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force it.

    • Administer the substance slowly.

  • Volume: Up to 10 ml/kg.[20][21]

Subcutaneous (SC) Injection
  • Description: Injection into the space between the skin and underlying muscle, typically resulting in slower, more sustained absorption.

  • Procedure:

    • Gently lift the loose skin over the back or neck to form a "tent."

    • Insert a 25-27G needle into the base of the tented skin, parallel to the body.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the substance.

  • Volume: 5-10 ml/kg, with a maximum of 1-2 mL per site.[21]

Intravenous (IV) Injection
  • Description: Injection directly into a vein (typically the lateral tail vein), providing the most rapid onset of action and 100% bioavailability.[10][17]

  • Procedure:

    • Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

    • Place the mouse in a restraint device.

    • Using a small needle (27-30G), cannulate one of the lateral tail veins.

    • Inject the substance slowly.

  • Volume: Up to 5 ml/kg for a bolus injection.[17][21]

Route Max Volume (ml/kg) Needle Gauge Absorption Rate Key Considerations
Intravenous (IV) 5 (bolus)[17][21]27-30Most RapidRequires technical skill; 100% bioavailability.
Intraperitoneal (IP) 10[21]25-27RapidCommon for screening; avoids first-pass metabolism.
Subcutaneous (SC) 5-10[21]25-27SlowSuitable for suspensions and sustained release.
Oral (PO) Gavage 10[20][21]18-20 (bulb)VariableSubject to first-pass metabolism; requires training.
Table 2: Summary of Common Administration Routes in Adult Mice.

Conclusion and Best Practices

The successful in vivo evaluation of 8-(Trifluoromethyl)chroman-4-amine hydrochloride hinges on a methodical, data-driven approach to dosing and administration. The protocols outlined in this document provide a foundational framework for researchers. It is imperative to begin with thorough solubility and formulation work, followed by a carefully designed MTD study to establish a safe dose range. All animal experiments must be conducted with the highest commitment to scientific rigor and animal welfare, as detailed in the ARRIVE guidelines.[1][3][24] By following these steps, researchers can generate high-quality, reproducible data to accurately assess the therapeutic potential of this novel compound.

References

  • NC3Rs. (n.d.). ARRIVE Guidelines. Retrieved from [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]

  • University of Iowa. (n.d.). ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). Retrieved from [Link]

  • PLOS Biology. (2020). The ARRIVE guidelines 2.0. Retrieved from [Link]

  • Wikipedia. (n.d.). ARRIVE guidelines. Retrieved from [Link]

  • NC3Rs. (2020). The ARRIVE guidelines 2.0. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Retrieved from [Link]

  • IACUC. (2024). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • The University of Maryland, Baltimore. (2025). IACUC Guidelines on the use of Non-pharmaceutical Grade Compounds in Animal Use Protocols. Retrieved from [Link]

  • Inotiv. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. Retrieved from [Link]

  • Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1). Retrieved from [Link]

  • National Toxicology Program (NTP). (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. Retrieved from [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • PMC - PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from [Link]

  • Aging and disease. (n.d.). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Retrieved from [Link]

  • UBC Animal Care Committee. (n.d.). Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • NIH. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. Retrieved from [Link]

  • PMC - NIH. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • NIH. (n.d.). Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power?. Retrieved from [Link]

  • Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-trifluoromethyl compounds to determine their aqueous.... Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 | Journal of Medicinal Chemistry. Retrieved from [Link]

  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines - Assay Guidance Manual. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • YouTube. (2020). Let's Talk the Basics of Designing Experiments with Mouse Models-25Aug2020. Retrieved from [Link]

  • PMC - PubMed Central. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]

Sources

Application Notes and Protocols for 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini, Senior Application Scientist

Introduction

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a synthetic organic compound belonging to the chromanamine class. The trifluoromethyl group at the 8-position significantly increases the lipophilicity and metabolic stability of the molecule, properties that are often sought in drug candidates to enhance blood-brain barrier penetration and overall pharmacokinetic profiles[1]. While specific biological activity for this exact compound is not extensively documented in peer-reviewed literature, its structural similarity to other well-characterized neuroactive compounds suggests its potential utility in neuroscience research.

Notably, the core structure shares features with compounds like TC-2153 (8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride), a known selective inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP)[2][3][4]. STEP is a brain-specific phosphatase that negatively regulates synaptic plasticity and neuronal function by dephosphorylating key signaling proteins, including subunits of NMDA and AMPA receptors, and kinases like ERK1/2 and Fyn[3][4]. Elevated STEP activity has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, making its inhibition a promising therapeutic strategy[5].

Given this structural analogy, it is hypothesized that 8-(Trifluoromethyl)chroman-4-amine hydrochloride may exhibit similar inhibitory effects on STEP or modulate related neuronal signaling pathways. These application notes provide detailed protocols for researchers to investigate the neuroactive potential of this compound in relevant cell culture models. The provided workflows are designed to assess its effects on cell viability, neuronal signaling, and morphology.

Key Potential Applications

  • Investigation of Neuroprotective Effects: Assessing the compound's ability to protect neuronal cells from excitotoxicity or oxidative stress.

  • Modulation of Neuronal Signaling Pathways: Quantifying changes in the phosphorylation state of key proteins involved in synaptic plasticity and cell survival, such as ERK1/2 and CREB.

  • Screening for Pro-cognitive and Neurotrophic Activity: Evaluating the compound's influence on neurite outgrowth and neuronal differentiation.

Quantitative Data Summary

The following table provides suggested starting concentrations for cell-based assays. These are based on effective concentrations observed for the structurally related STEP inhibitor, TC-2153, in primary neuronal cultures[3][4]. It is imperative for the end-user to perform a dose-response curve to determine the optimal concentration for their specific cell type and assay.

ParameterSuggested RangeCell Type ExamplesNotes
Working Concentration 0.1 µM - 20 µMSH-SY5Y (human neuroblastoma), Primary Cortical Neurons, PC12 (rat pheochromocytoma)Higher concentrations may be necessary depending on the assay endpoint.
Cytotoxicity Threshold (IC₅₀) To be determined (TBD)SH-SY5Y, HeLa, or other relevant cell linesShould be determined using a cell viability assay (e.g., MTT, PrestoBlue) prior to functional assays. Expect IC₅₀ > 50 µM.
Incubation Time 1 hour - 72 hoursDependent on the assayShort-term (1-3h) for signaling pathway analysis (Western blot). Long-term (24-72h) for neurite outgrowth and viability assays.

Experimental Protocols and Workflows

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the concentration range of 8-(Trifluoromethyl)chroman-4-amine hydrochloride that is non-toxic to the selected cell line. This is a critical first step before proceeding to functional assays.

Materials:

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride

  • SH-SY5Y cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest compound concentration).

  • Cell Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is lost).

Workflow Diagram: Cytotoxicity Assessment

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed Cells (1x10⁴/well) incubate1 Incubate Overnight seed->incubate1 treat Treat Cells incubate1->treat prepare_cpd Prepare Serial Dilutions (0.1 µM - 100 µM) prepare_cpd->treat incubate2 Incubate 24h treat->incubate2 add_mtt Add MTT (10 µL/well) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (100 µL DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analysis Data Analysis read->analysis Calculate % Viability Determine IC₅₀

Caption: Workflow for determining the cytotoxic profile of the compound.

Protocol 2: Analysis of ERK1/2 Phosphorylation via Western Blot

Objective: To investigate if 8-(Trifluoromethyl)chroman-4-amine hydrochloride modulates the ERK/MAPK signaling pathway, a key pathway downstream of many neurotrophic factors and a target of STEP phosphatase. An increase in phosphorylated ERK1/2 (p-ERK1/2) would suggest inhibition of an upstream phosphatase (like STEP) or activation of a kinase.

Materials:

  • Primary cortical neurons or SH-SY5Y cells

  • 6-well cell culture plates

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-GAPDH

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with non-toxic concentrations of 8-(Trifluoromethyl)chroman-4-amine hydrochloride (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a short duration (e.g., 1 hour).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control like GAPDH.

  • Data Analysis: Perform densitometry analysis on the bands. Calculate the ratio of p-ERK1/2 to total ERK1/2 and normalize to the loading control. Compare the treated samples to the vehicle control.

Signaling Pathway Diagram: Hypothesized Mechanism

G cluster_pathway Hypothesized Signaling Cascade Compound 8-(Trifluoromethyl)chroman-4-amine HCl STEP STEP (Phosphatase) Compound->STEP Inhibition (?) pERK p-ERK1/2 (Active) STEP->pERK Dephosphorylation ERK ERK1/2 ERK->pERK Phosphorylation (Upstream Kinases) pCREB p-CREB (Active) pERK->pCREB Phosphorylation CREB CREB Gene Gene Expression (Survival, Plasticity) pCREB->Gene Transcription

Caption: Hypothesized pathway based on STEP inhibition.

Protocol 3: Neurite Outgrowth Assay in Differentiated SH-SY5Y Cells

Objective: To assess the effect of the compound on neuronal morphology, specifically the promotion of neurite extension, which is a hallmark of neuronal differentiation and neurotrophic activity.

Materials:

  • SH-SY5Y cells

  • Differentiation medium: Low-serum medium (e.g., 1% FBS) containing Retinoic Acid (RA, 10 µM)

  • 24-well cell culture plates, coated with an appropriate substrate (e.g., Poly-D-Lysine)

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride

  • Fixative solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization solution (0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Mouse anti-β-III-Tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

  • Nuclear stain: DAPI

  • Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Cell Seeding and Differentiation: Seed coated 24-well plates with SH-SY5Y cells at 2 x 10⁴ cells/well. Allow them to attach overnight. Replace the medium with differentiation medium (1% FBS + 10 µM RA) and incubate for 3-4 days to induce a neuronal phenotype.

  • Compound Treatment: After the initial differentiation period, replace the medium with fresh differentiation medium containing various non-toxic concentrations of the compound or vehicle control.

  • Incubation: Incubate the cells for an additional 48-72 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-β-III-Tubulin antibody (1:500) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488 secondary antibody (1:1000) and DAPI for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope. Capture multiple random fields per well.

    • Using image analysis software, quantify neurite outgrowth. Key metrics include:

      • Percentage of neurite-bearing cells (cells with a process at least twice the length of the cell body diameter).

      • Average length of the longest neurite per cell.

      • Total neurite length per cell.

    • Compare the metrics from compound-treated wells to the vehicle control.

Safety and Handling

Consult the Safety Data Sheet (SDS) for this compound before use. As a standard laboratory practice, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated area.

References

  • MedchemExpress. (n.d.). TC-2153 | STEP Inhibitor.
  • Xu, J., Chatterjee, M., Baguley, T. D., Brouillette, J., Kurup, P., Ghosh, S., Kanyo, J., Zhang, Y., Seyb, K., Ononenyi, C., Foscue, E., Anderson, G. M., Lombroso, P. J., & Ellman, J. A. (2014). Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease. PLOS Biology, 12(8), e1001923. [Link]

  • VOA News. (2014, August 5). Researchers: Drug May Reverse Alzheimer's Memory Problems. Retrieved from VOA. [Link]

  • Xu, J., Chatterjee, M., Baguley, T. D., Brouillette, J., Kurup, P., Ghosh, S., Kanyo, J., Zhang, Y., Seyb, K., Ononenyi, C., Foscue, E., Anderson, G. M., Lombroso, P. J., & Ellman, J. A. (2014). Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease. PLoS Biology, 12(8), e1001923. [Link]

  • Walters, J. M., Ng, J., Smith, S. E., & Williams, S. (2022). Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by TC-2153 reduces hippocampal excitability and seizure propensity. Epilepsia, 63(5), 1211–1224. [Link]

  • Kulikova, E. A., Tsvetkov, D. S., Shuvaev, A. N., Tolstikova, T. G., & Popova, N. K. (2015). Effect of Acute Administration of 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine Hydrochloride (TC-2153) on Biogenic Amines Metabolism in Mouse Brain. Letters in Drug Design & Discovery, 12(10), 833-837.
  • Li, G., Tal-Gan, Y., & You, Q. (2017). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 22(1), 63. [Link]

Sources

Application Notes and Protocols for the Purification of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity in Drug Discovery

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a chiral amine that serves as a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. Given its importance, ensuring the chemical and enantiomeric purity of this intermediate is paramount for the synthesis of active pharmaceutical ingredients (APIs) with desired efficacy and safety profiles. This document provides a comprehensive guide to the purification of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, detailing protocols for recrystallization and chiral high-performance liquid chromatography (HPLC).

Understanding Potential Impurities: A Prerequisite for Effective Purification

The purification strategy for 8-(Trifluoromethyl)chroman-4-amine hydrochloride is dictated by the potential impurities that may arise during its synthesis. A common synthetic route involves the formation of 8-(trifluoromethyl)chroman-4-one, followed by reductive amination.

Potential impurities may include:

  • Unreacted starting materials: Such as 8-(trifluoromethyl)chroman-4-one.

  • Side-products from the reduction step: Including the corresponding alcohol, 8-(trifluoromethyl)chroman-4-ol.

  • Reagents and catalysts: From the various synthetic steps.

  • Enantiomeric impurity: The undesired enantiomer of the target compound.

A thorough understanding of the synthetic pathway is the first step in developing a robust purification protocol.

Purification Strategy Overview

The purification of 8-(Trifluoromethyl)chroman-4-amine hydrochloride typically involves two main stages:

  • Bulk Purification by Recrystallization: To remove bulk impurities and isolate the hydrochloride salt.

  • Chiral Purification by HPLC: To separate the desired enantiomer from its mirror image.

Purification_Workflow Crude_Product Crude 8-(Trifluoromethyl)chroman-4-amine (as free base or salt) Recrystallization Recrystallization of Hydrochloride Salt Crude_Product->Recrystallization Removes bulk impurities Chiral_HPLC Chiral HPLC Separation Recrystallization->Chiral_HPLC Isolates racemic salt Pure_Enantiomer Pure Enantiomer of 8-(Trifluoromethyl)chroman-4-amine HCl Chiral_HPLC->Pure_Enantiomer Analysis Purity & Enantiomeric Excess Analysis (HPLC, NMR, etc.) Pure_Enantiomer->Analysis Final Quality Control

Figure 1: General workflow for the purification of 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Part 1: Bulk Purification via Recrystallization of the Hydrochloride Salt

Recrystallization is a powerful technique for purifying solid compounds. For amines that are oils or do not crystallize well as the free base, conversion to a salt, such as a hydrochloride, often yields a crystalline solid that is amenable to recrystallization.[1]

Principle of Recrystallization

The principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2][3] An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

Protocol for Recrystallization

1. Solvent Selection: The choice of solvent is critical for successful recrystallization. For amine hydrochlorides, which are more polar than their free-base counterparts, polar protic solvents or mixtures are often suitable.

Solvent SystemRationale
Isopropanol (IPA) / WaterIPA is a good solvent for many organic salts, and the addition of water as an anti-solvent can induce crystallization upon cooling.
Ethanol / Diethyl EtherThe compound is dissolved in a minimum of hot ethanol, and diethyl ether is added as an anti-solvent to decrease solubility.
Methanol / Methyl tert-butyl ether (MTBE)Similar to the ethanol/ether system, MTBE acts as a less volatile anti-solvent.

2. Step-by-Step Recrystallization Procedure (using Isopropanol/Water):

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 8-(Trifluoromethyl)chroman-4-amine hydrochloride. Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Part 2: Enantiomeric Purification by Chiral HPLC

For applications requiring a single enantiomer, chiral HPLC is the method of choice for separating the racemic mixture. High-performance liquid chromatography (HPLC) equipped with chiral stationary phases (CSPs) is a well-established technique for chiral analysis and purification.[4]

Principle of Chiral HPLC

Chiral separation by HPLC relies on the differential interaction of the two enantiomers with a chiral stationary phase. This results in different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including amines.

Chiral_HPLC_Principle cluster_column Chiral Stationary Phase CSP Chiral Selector Separated_Enantiomers Separated Enantiomers CSP->Separated_Enantiomers Different Retention Times Racemic_Mixture Racemic Mixture (R and S Enantiomers) Racemic_Mixture->CSP Differential Interaction

Figure 2: Principle of chiral separation by HPLC.

Protocol for Chiral HPLC Separation

1. Column Selection and Mobile Phase Optimization:

The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving good separation.

ParameterRecommendationRationale
Chiral Column Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, IB, IC)[5]These columns have a broad applicability for a variety of chiral compounds, including primary amines.
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol with a basic additive (e.g., diethylamine, DEA) or an acidic additive.The alcohol modifier controls the polarity of the mobile phase, while the additive can improve peak shape and resolution by interacting with the stationary phase or the analyte.
Detection UV at 254 nm or a wavelength where the compound has maximum absorbance.Provides sensitive detection of the eluting enantiomers.

2. Step-by-Step Chiral HPLC Protocol (Example Conditions):

  • System Preparation: Equilibrate the chiral HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the recrystallized 8-(Trifluoromethyl)chroman-4-amine hydrochloride in the mobile phase.

  • Injection: Inject the sample onto the column.

  • Elution: Run the separation under isocratic conditions.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

Part 3: Purity Assessment

After purification, it is essential to assess the chemical and enantiomeric purity of the final product.

Analytical Techniques
TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity by separating the main compound from any remaining impurities.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) To determine the enantiomeric excess (e.e.) by quantifying the ratio of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and assess for the presence of impurities. Quantitative NMR (qNMR) can also be used for purity determination.[6]
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Karl Fischer Titration To determine the water content.[6]

Conclusion

The successful purification of 8-(Trifluoromethyl)chroman-4-amine hydrochloride requires a multi-step approach that addresses both bulk and enantiomeric impurities. By employing a systematic strategy of recrystallization followed by chiral HPLC, researchers can obtain this valuable building block with the high degree of purity required for pharmaceutical research and development. The protocols outlined in this document provide a robust framework for achieving this goal, emphasizing the importance of understanding the underlying chemical principles for successful implementation.

References

  • Benchchem. Technical Support Center: Purification of Chiral Amines.
  • Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(23), 5698. Available from: [Link]

  • Benchchem. Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • University of Rochester, Department of Chemistry. Recrystallization. Available from: [Link]

  • UCLA Chemistry. Recrystallization - Single Solvent. Available from: [Link]

  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7598. Available from: [Link]

Sources

A Strategic Approach to High-Throughput Screening of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns for novel chemical entities, using 8-(Trifluoromethyl)chroman-4-amine hydrochloride as a representative example. We delve into the strategic considerations underpinning assay selection, from target-based biochemical and cellular assays to unbiased high-content phenotypic screens. Detailed, field-proven protocols are provided for key methodologies, including fluorescence-based enzyme inhibition, cell-based G-protein coupled receptor (GPCR) functional assays, and multiparametric high-content analysis. The causality behind experimental choices is explained to empower researchers to adapt these protocols for their specific scientific objectives. This document serves as a technical guide for researchers, scientists, and drug development professionals seeking to identify and characterize the biological activity of new small molecules.

Introduction: Unlocking the Potential of a Privileged Scaffold

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Derivatives of this scaffold have been investigated for anticancer, antimicrobial, and anti-inflammatory properties, among others.[2][3] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity through specific molecular interactions.[4][5]

The compound 8-(Trifluoromethyl)chroman-4-amine hydrochloride represents a novel chemical entity that merges the privileged chroman core with the advantageous properties of the trifluoromethyl group. Its biological targets and therapeutic potential are currently unexplored, making it an ideal candidate for systematic investigation via High-Throughput Screening (HTS). HTS enables the rapid, automated testing of large numbers of chemical compounds against specific biological targets or cellular systems, accelerating the identification of promising "hit" compounds for further development.[6]

This application note outlines three distinct, powerful HTS strategies to elucidate the bioactivity of 8-(Trifluoromethyl)chroman-4-amine hydrochloride:

  • Target-Based Biochemical Screening: To test for direct modulation of purified enzyme activity.

  • Target-Based Cellular Screening: To assess effects on a specific signaling pathway, such as GPCR modulation, within a cellular context.

  • Unbiased Phenotypic Screening: To identify any functional effect on cell health and morphology using high-content imaging, without pre-supposing a molecular target.

Compound Management and Quality Control

The integrity of any screening campaign relies on the quality of the compound being tested. Proper handling and quality control are paramount.

Protocol 2.1: Preparation of Master Stock Solution

  • Objective: To prepare a high-concentration master stock for serial dilution.

  • Materials: 8-(Trifluoromethyl)chroman-4-amine HCl, anhydrous Dimethyl Sulfoxide (DMSO), analytical balance, vortex mixer, polypropylene tubes.

  • Procedure:

    • Accurately weigh the desired amount of the compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. Rationale: DMSO is a universal solvent for most small molecules and is compatible with most HTS assays up to a final concentration of 0.5-1%. A 10 mM stock is standard for most screening libraries.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

    • Store at -20°C or -80°C in desiccated conditions.

Table 1: Properties of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

PropertyValue
Chemical Structure Structure to be inserted here if available
Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
Purity >95% (Recommended)
Solubility Assess in DMSO and assay buffer

Strategy 1: Target-Based Biochemical Enzyme Inhibition Assay

This approach is ideal when a hypothesis exists that the compound may inhibit a specific enzyme class, such as kinases or proteases, which are frequent targets in drug discovery.[7] We will use a generic fluorescence-based assay as a template.

Rationale: Fluorescence-based assays offer high sensitivity and are amenable to HTS formats.[8][9] In a typical inhibition assay, an enzyme cleaves a substrate, releasing a fluorophore and generating a signal. An inhibitor will prevent this cleavage, resulting in a reduced signal.

dot

Caption: Workflow for a target-based biochemical HTS assay.

Protocol 3.1: Generic Fluorescence-Based Enzyme Inhibition Assay

  • Objective: To identify inhibitors of a target enzyme in a 384-well format.

  • Assay Plate Preparation:

    • Prepare a serial dilution plate of 8-(Trifluoromethyl)chroman-4-amine HCl. A common concentration range for primary screening is a single point at 10 µM. For dose-response, an 8-point curve from 100 µM to 1 nM is typical.

    • Using an acoustic dispenser or automated liquid handler, transfer 50-100 nL of compound solution from the dilution plate to the 384-well assay plate.

    • Include controls: Negative Control (DMSO only, 0% inhibition) and Positive Control (a known potent inhibitor, 100% inhibition).

  • Reagent Addition:

    • Add 10 µL of enzyme solution (prepared in assay buffer) to all wells.

    • Centrifuge the plate briefly (e.g., 1000 rpm for 1 min) to ensure contents are mixed.

    • Incubate for 15-30 minutes at room temperature. Rationale: This pre-incubation step allows the compound to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Detection:

    • Add 10 µL of the fluorescent substrate solution to all wells to start the reaction.

    • Immediately place the plate in a microplate reader and measure the fluorescence signal over time (kinetic read) or after a fixed incubation period (endpoint read).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Assess assay quality by calculating the Z' factor from the control wells. A Z' factor > 0.5 indicates an excellent assay.[10] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

    • For dose-response experiments, plot % Inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Strategy 2: Target-Based Cellular GPCR Antagonist Assay

This strategy is employed to find compounds that modulate the function of a specific receptor in a more physiologically relevant environment. GPCRs are a major class of drug targets, and their activation often leads to a measurable downstream signal, such as a transient increase in intracellular calcium.[11]

Rationale: Calcium mobilization assays are robust and widely used for HTS of GPCRs.[12] A cell line engineered to express the target GPCR is loaded with a calcium-sensitive fluorescent dye. When an agonist activates the receptor, intracellular calcium levels rise, causing a sharp increase in fluorescence. A compound acting as an antagonist will block this agonist-induced signal.

dot

Caption: Gq-coupled GPCR signaling pathway leading to calcium release.

Protocol 4.1: Calcium Mobilization FLIPR Assay

  • Objective: To identify antagonists of a specific Gq-coupled GPCR.

  • Cell Preparation:

    • Plate cells expressing the target GPCR into 384-well black-walled, clear-bottom plates and culture overnight.

    • Remove culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer.

    • Incubate for 1 hour at 37°C. Rationale: The dye enters the cells and is cleaved into its active, calcium-sensitive form. Black-walled plates minimize well-to-well crosstalk.

  • Assay Execution (using a FLIPR or similar instrument):

    • Place the cell plate and a compound source plate into the instrument.

    • The instrument adds the test compound (or DMSO/control antagonist) to the cell plate.

    • Incubate for 10-20 minutes.

    • The instrument establishes a baseline fluorescence reading for 10-20 seconds.

    • The instrument adds a known agonist (at its EC80 concentration) to all wells to stimulate the receptor.

    • Fluorescence is monitored kinetically for 1-2 minutes to capture the calcium flux.

  • Data Analysis:

    • The primary readout is the maximum fluorescence signal change after agonist addition.

    • Calculate % Inhibition based on the signal in control wells (agonist only vs. agonist + known antagonist).

    • Hits are compounds that significantly reduce the agonist-induced calcium signal. These can be confirmed and quantified in dose-response format to determine potency (IC50).

Strategy 3: Unbiased High-Content Phenotypic Screening

When the molecular target of a compound is unknown, a phenotypic screen can reveal its effect on the cell as a whole. High-Content Screening (HCS) combines automated microscopy with quantitative image analysis to measure hundreds of cellular features simultaneously.[13][14]

Rationale: HCS provides a rich, multiparametric dataset that can identify compounds inducing specific cellular phenotypes, such as apoptosis, cell cycle arrest, or changes in organelle morphology.[15] This approach can uncover novel mechanisms of action.

dot

Caption: General workflow for a High-Content Screening (HCS) experiment.

Protocol 5.1: Multiparametric Cell Health and Morphology Assay

  • Objective: To identify compound-induced cellular phenotypes.

  • Plate Preparation and Treatment:

    • Seed a suitable cell line (e.g., U2OS human osteosarcoma cells) into 384-well imaging-quality plates.

    • After 24 hours, treat cells with 8-(Trifluoromethyl)chroman-4-amine HCl at various concentrations (e.g., 1, 5, 10 µM). Include positive (e.g., staurosporine for apoptosis) and negative (DMSO) controls.

    • Incubate for 24 to 72 hours.

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with a cocktail of fluorescent dyes. A common combination includes:

      • Hoechst 33342: Stains the nucleus (blue channel).

      • Phalloidin-Alexa Fluor 488: Stains F-actin filaments (green channel).

      • MitoTracker Red CMXRos: Stains mitochondria (red channel).

  • Imaging and Analysis:

    • Acquire images using an automated high-content imager, capturing 4-9 sites per well.

    • Use HCS analysis software (e.g., CellProfiler) to perform image segmentation, identifying individual cells and their nuclei.[13]

    • Extract multiple features for each cell.

Table 2: Example Features Extracted in High-Content Analysis

Feature CategoryExamplesBiological Interpretation
Count & Viability Cell Count, Nuclei CountCytotoxicity, Anti-proliferative effects
Nuclear Morphology Nuclear Area, Roundness, IntensityCell cycle arrest (large nuclei), Apoptosis (condensed/fragmented nuclei)
Cytoskeletal Structure Actin Fiber Length, Cell Area/ShapeChanges in cell adhesion, motility, or structure
Mitochondrial Health Mitochondrial Mass, Membrane PotentialMitochondrial toxicity, metabolic changes
  • Hit Identification: Analyze the multi-dimensional data using statistical methods or machine learning to cluster compounds that induce similar phenotypic profiles. Hits are defined as compounds that cause a significant deviation from the negative control phenotype.

Conclusion

8-(Trifluoromethyl)chroman-4-amine hydrochloride, as a novel molecule built on a privileged scaffold, warrants a broad and systematic investigation of its biological properties. The choice of an HTS strategy—biochemical, cellular, or phenotypic—should be guided by the specific research question. A target-based approach is efficient for hypothesis-driven projects, while high-content screening offers a powerful, unbiased method for discovering unexpected mechanisms of action. The protocols detailed herein provide robust, validated starting points for initiating a comprehensive screening cascade designed to uncover the therapeutic potential of this and other novel chemical entities.

References

  • Caicedo, J.C., et al. (2016). Data-analysis strategies for image-based cell profiling. Nature Methods. Available at: [Link]

  • Heine, P., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D.[16] Available at: [Link]

  • Core Life Analytics. (n.d.). Accelerating Drug Discovery with High Content Screening.[13] Available at: [Link]

  • Drug Target Review. (2018). Whitepaper: Phenotypic drug discovery with high content screening.[17] Available at: [Link]

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences.[18] Available at: [Link]

  • ACS Publications. (n.d.). Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs).[19] Available at: [Link]

  • Bittker, J. (2012). High-Throughput RT-PCR for small-molecule screening assays. Current Protocols in Chemical Biology.[20] Available at: [Link]

  • Inan, S., & Bastepe, M. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Endocrine and Metabolic Research.[11] Available at: [Link]

  • Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide.[14] Available at: [Link]

  • Thunder Bio. (2025). High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands.[21] Available at: [Link]

  • Wang, L., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Loveland, A.N., et al. (2016). Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity. Journal of Laboratory Automation.[22] Available at: [Link]

  • Strasser, J.M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.[23] Available at: [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.[1][2] Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS).[6] Available at: [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.[7] Available at: [Link]

  • de Oliveira, A.C.C., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules.[3] Available at: [Link]

  • Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences.[8] Available at: [Link]

  • Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed.[9] Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Available at: [Link]

  • Fujiwara, Y., & O'Hara, F. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.[5] Available at: [Link]

Sources

Illuminating the Path of a Novel Chroman Amine: A Technical Guide to Labeling 8-(Trifluoromethyl)chroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the chemical labeling of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, a molecule of significant interest in contemporary drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals seeking to conjugate this novel chroman amine with fluorescent reporters, affinity tags, or radioisotopes to elucidate its biological function, target engagement, and pharmacokinetic profile.

Introduction: The Significance of Labeling 8-(Trifluoromethyl)chroman-4-amine

8-(Trifluoromethyl)chroman-4-amine is a heterocyclic compound featuring a privileged chroman scaffold, a trifluoromethyl group that can enhance metabolic stability and binding affinity, and a primary amine that serves as a versatile handle for chemical modification. Understanding the journey of this molecule within a biological system is paramount to unlocking its therapeutic potential. Covalent labeling provides the necessary tools to visualize, track, and quantify its distribution and interactions at the molecular level. This guide will detail three key labeling strategies: fluorescent labeling for cellular imaging, biotinylation for affinity-based purification and detection, and a strategic overview for radiolabeling for in vivo imaging and quantitative analysis.

Foundational Principle: Deprotonation of the Amine Hydrochloride

8-(Trifluoromethyl)chroman-4-amine is supplied as a hydrochloride salt to improve its stability and solubility. However, for the primary amine to function as a nucleophile in labeling reactions, it must be in its free base form (-NH2). This is achieved by performing the labeling reaction in a slightly basic buffer, typically with a pH between 8.0 and 9.0.[1][2][3] Common buffers for this purpose include sodium bicarbonate and sodium borate. The basic environment deprotonates the ammonium salt (-NH3+Cl-) to the reactive primary amine.[4][5][6]

Section 1: Fluorescent Labeling for Cellular Visualization

Fluorescent labeling enables the direct visualization of 8-(Trifluoromethyl)chroman-4-amine in cells and tissues using fluorescence microscopy. The most common and efficient method for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes.[7][8][9] The NHS ester reacts with the deprotonated primary amine to form a stable amide bond.[1][2]

Reaction Scheme: Fluorescent Labeling

cluster_0 Reactants cluster_1 Reaction cluster_2 Products Molecule 8-(Trifluoromethyl)chroman-4-amine (Free Base) Reaction_Node pH 8.0-9.0 (Bicarbonate or Borate Buffer) Room Temperature Molecule->Reaction_Node NHS_Ester Fluorescent Dye-NHS Ester NHS_Ester->Reaction_Node Labeled_Molecule Fluorescently Labeled 8-(Trifluoromethyl)chroman-4-amine Reaction_Node->Labeled_Molecule Byproduct N-Hydroxysuccinimide Reaction_Node->Byproduct

Caption: Reaction of 8-(Trifluoromethyl)chroman-4-amine with a fluorescent dye-NHS ester.

Protocol 1.1: Fluorescent Labeling with Fluorescein-NHS

This protocol details the labeling of 8-(Trifluoromethyl)chroman-4-amine hydrochloride with fluorescein N-hydroxysuccinimide ester (Fluorescein-NHS).

Materials:

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride

  • Fluorescein-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • 1 M Tris-HCl (pH 8.0) for quenching

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass Spectrometer and NMR Spectrometer for characterization

Procedure:

  • Prepare the Amine Solution: Dissolve 8-(Trifluoromethyl)chroman-4-amine hydrochloride in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL. The basic buffer will neutralize the hydrochloride and deprotonate the amine.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the Fluorescein-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7]

  • Reaction: While gently vortexing the amine solution, add a 1.5 to 3-fold molar excess of the Fluorescein-NHS ester solution. Protect the reaction from light and incubate for 1-2 hours at room temperature.

  • Quenching (Optional): To stop the reaction, add 1 M Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[1]

  • Purification: Purify the fluorescently labeled product from unreacted dye and byproducts using RP-HPLC.[3][10] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is a suitable starting point.

  • Characterization: Confirm the identity and purity of the labeled product by mass spectrometry (expect to see the mass of the starting material plus the mass of the fluorescein moiety minus the mass of water) and ¹H and ¹⁹F NMR spectroscopy.

ParameterRecommended ConditionRationale
pH 8.0 - 9.0Ensures the primary amine is deprotonated and nucleophilic.[1][2][3]
Buffer Sodium Bicarbonate or BorateAmine-free buffers that maintain the desired pH without competing in the reaction.[1]
Solvent for NHS Ester Anhydrous DMF or DMSOSolubilizes the hydrophobic NHS ester for addition to the aqueous reaction.[7]
Molar Ratio (NHS:Amine) 1.5:1 to 3:1A slight excess of the NHS ester drives the reaction to completion.
Temperature Room TemperatureProvides a sufficient reaction rate without promoting significant hydrolysis of the NHS ester.
Reaction Time 1 - 2 hoursTypically sufficient for the reaction to proceed to completion.

Section 2: Biotinylation for Affinity-Based Applications

Biotinylation is the process of covalently attaching biotin to a molecule. The high-affinity interaction between biotin and streptavidin (or avidin) can be exploited for a wide range of applications, including affinity purification, ELISA, and Western blotting.[11] Similar to fluorescent labeling, NHS esters of biotin are commonly used to label primary amines.[11]

Reaction Scheme: Biotinylation

cluster_0 Reactants cluster_1 Reaction cluster_2 Products Molecule 8-(Trifluoromethyl)chroman-4-amine (Free Base) Reaction_Node pH 8.0-9.0 (Bicarbonate or Borate Buffer) Room Temperature Molecule->Reaction_Node Biotin_NHS Biotin-NHS Ester Biotin_NHS->Reaction_Node Labeled_Molecule Biotinylated 8-(Trifluoromethyl)chroman-4-amine Reaction_Node->Labeled_Molecule Byproduct N-Hydroxysuccinimide Reaction_Node->Byproduct

Caption: Biotinylation of 8-(Trifluoromethyl)chroman-4-amine using a Biotin-NHS ester.

Protocol 2.1: Biotinylation with NHS-Biotin

This protocol describes the biotinylation of 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Materials:

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride

  • NHS-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Gel filtration or RP-HPLC system for purification

  • Mass Spectrometer and NMR Spectrometer for characterization

Procedure:

  • Prepare the Amine Solution: Dissolve 8-(Trifluoromethyl)chroman-4-amine hydrochloride in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL.

  • Prepare the NHS-Biotin Solution: Immediately before use, dissolve NHS-Biotin in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 2 to 5-fold molar excess of the NHS-Biotin solution to the amine solution with gentle mixing. Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess biotin and byproducts. For small molecules, RP-HPLC is the preferred method to ensure high purity.[3][10]

  • Characterization: Confirm the structure of the biotinylated product using mass spectrometry (expect to see the mass of the starting material plus the mass of the biotin moiety minus the mass of water) and NMR.[10][12][13][14]

ParameterRecommended ConditionRationale
pH 8.0 - 9.0Optimal for deprotonation of the primary amine.[1][2][3]
Buffer Sodium Bicarbonate or BorateNon-reactive buffers that maintain the required pH.[1]
Molar Ratio (Biotin:Amine) 2:1 to 5:1Ensures efficient biotinylation.
Purification Method RP-HPLCProvides high-resolution separation for small molecules.[3][10]

Section 3: Strategies for Radiolabeling

Radiolabeling allows for highly sensitive in vivo imaging (e.g., Positron Emission Tomography - PET) and quantitative biodistribution studies. The introduction of a radioisotope into 8-(Trifluoromethyl)chroman-4-amine requires a multi-step synthetic approach. The choice of isotope (e.g., ¹⁸F, ¹²⁵I) will depend on the intended application.

Conceptual Workflow: Radiolabeling

Start Design Radiolabeling Precursor Synthesis Multi-step Synthesis of Precursor Start->Synthesis Radiolabeling Introduction of Radioisotope (e.g., 18F, 125I) Synthesis->Radiolabeling Purification Rapid Purification (e.g., HPLC) Radiolabeling->Purification Characterization Co-elution with Authentic Standard Purification->Characterization End Radiolabeled Product Characterization->End

Caption: General workflow for the radiosynthesis of a labeled small molecule.

Strategy for ¹⁸F-Labeling

For PET imaging, ¹⁸F is a commonly used radionuclide. Direct radiofluorination of the electron-rich aromatic ring of the chroman scaffold is challenging. A more viable approach is the radiofluorination of a suitable precursor.[15][16]

Proposed Precursor Strategy:

  • Synthesis of an Organotin or Boronic Ester Precursor: Synthesize a derivative of 8-(Trifluoromethyl)chroman-4-amine where a tributylstannyl or boronic ester group is installed on the aromatic ring, for example, at the 6- or 7-position. The amine group would need to be protected during this synthesis (e.g., with a Boc group).

  • Radiofluorination: React the purified precursor with [¹⁸F]fluoride under the appropriate conditions (e.g., using a copper catalyst for organotin precursors) to introduce the ¹⁸F label.[15]

  • Deprotection: Remove the protecting group from the amine.

  • Purification: Rapidly purify the final radiolabeled product using automated RP-HPLC.

Strategy for Radioiodination (e.g., ¹²⁵I)

Radioiodination is another common method for radiolabeling. ¹²⁵I is a gamma emitter suitable for autoradiography and in vitro assays.

Proposed Precursor Strategy:

  • Synthesis of an Organotin Precursor: As with ¹⁸F-labeling, an organotin precursor (e.g., tributylstannyl derivative) on the aromatic ring is a versatile starting point.[15]

  • Radioiodination: React the precursor with [¹²⁵I]NaI in the presence of an oxidizing agent (e.g., Chloramine-T) to effect electrophilic radioiodination.[17]

  • Deprotection and Purification: Following the labeling reaction, deprotect the amine (if necessary) and purify the final product using RP-HPLC.

Table of Radiolabeling Precursors and Methods:

RadioisotopePrecursor TypeLabeling MethodKey Considerations
¹⁸F Arylboronic ester, Aryltriarylsulfonium saltNucleophilic substitution with [¹⁸F]fluorideRequires multi-step precursor synthesis; labeling is typically rapid.[16][18]
¹²⁵I / ¹²³I AryltributylstannaneElectrophilic iododestannylationPrecursor synthesis is required; reaction conditions are well-established.[15][19]

Section 4: Characterization of Labeled Products

Thorough characterization is essential to confirm the identity, purity, and integrity of the labeled 8-(Trifluoromethyl)chroman-4-amine.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the covalent attachment of the label. High-resolution mass spectrometry (HRMS) will provide the exact mass of the labeled compound, confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

  • ¹H NMR: The formation of an amide bond upon labeling will result in a downfield shift of the proton on the nitrogen and the adjacent protons on the chroman ring. The appearance of new signals corresponding to the fluorescent dye or biotin will also be observed.[12][20]

  • ¹³C NMR: The carbonyl carbon of the newly formed amide bond will appear in the range of 160-180 ppm.

  • ¹⁹F NMR: The trifluoromethyl group provides a unique spectroscopic handle. The chemical shift of the -CF₃ group should be monitored to ensure it is not altered during the labeling process, confirming the structural integrity of that part of the molecule.[21][22][23]

Conclusion

The protocols and strategies outlined in this guide provide a comprehensive framework for the successful labeling of 8-(Trifluoromethyl)chroman-4-amine hydrochloride. By leveraging the reactivity of the primary amine, this molecule can be readily conjugated with a variety of reporter tags, enabling a deeper understanding of its biological activity. The provided methods, grounded in established chemical principles, offer a solid foundation for researchers to adapt and optimize for their specific experimental needs.

References

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Sanz, D., Frizzo, C. P., Claramunt, R. M., & Elguero, J. (2010). Biotinylated Primary Amines. ResearchGate. [Link]

  • Pahnke, A., et al. (2020). [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. Angewandte Chemie International Edition. [Link]

  • Minimal biotinylation. UT Health San Antonio. [Link]

  • Park, H., et al. (2024). Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. ResearchGate. [Link]

  • Zeng, J. L., Wang, J., & Ma, J. A. (2015). New strategies for rapid (18)F-radiolabeling of biomolecules for radionuclide-based in vivo imaging. Bioconjugate chemistry, 26(6), 1000–1003. [Link]

  • Amines. Chemed.chem.purdue.edu. [Link]

  • Haskali, M. B., & Scott, P. J. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Molecules (Basel, Switzerland), 20(7), 12347–12386. [Link]

  • Basicity of Amines. Chemistry LibreTexts. [Link]

  • Amines as Bases. Chemistry LibreTexts. [Link]

  • Identification and characterization of O-biotinylated hydroxy amino acid residues in peptides. Analytical Biochemistry. [Link]

  • Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • How can I neutralize aminehydrochlorides? ResearchGate. [Link]

  • Radiolabeling Strategies of Nanobodies for Imaging Applications. MDPI. [Link]

  • Radiosynthesis of [18F]Trifluoroalkyl Groups: Scope and Limitations. Molecules. [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. MDPI. [Link]

  • 1H-NMR spectra of Cs (a), biotin (b) and biotinylated Cs (c). ResearchGate. [Link]

  • Preparation of activated NHS-esters and their reaction with... ResearchGate. [Link]

  • Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. PubMed. [Link]

  • RADIOIODINATED COMPOUNDS. CORE. [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research. [Link]

  • An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. Journal of Visualized Experiments. [Link]

  • 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts. ResearchGate. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Direct detection of biotinylated proteins by mass spectrometry. PubMed. [Link]

  • 68Ga radiolabeling strategies in Pt(iv)-deferoxamine scaffolds for potential theranostic application. Dalton Transactions. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 8-(Trifluoromethyl)chroman-4-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical research, 8-(Trifluoromethyl)chroman-4-amine hydrochloride, presents unique synthetic challenges. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and subsequent intermediates. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and optimized protocols to enhance the yield and purity of this valuable compound.

Overall Synthetic Workflow

The synthesis is typically approached in a two-stage process. First, the 8-(trifluoromethyl)chroman-4-one core is constructed via an intramolecular Friedel-Crafts acylation. Second, the ketone is converted to the primary amine through reductive amination, followed by salt formation.

G cluster_0 Stage 1: Chromanone Synthesis cluster_1 Stage 2: Amine Synthesis A 3-(2-Hydroxy-3-(trifluoromethyl)phenyl) propanoic acid B Intramolecular Friedel-Crafts Acylation A->B  Acid Catalyst  (PPA, H2SO4) C 8-(Trifluoromethyl)chroman-4-one B->C D 8-(Trifluoromethyl)chroman-4-one E Oximation D->E  NH2OH·HCl,  Base F 8-(Trifluoromethyl)chroman-4-one oxime E->F G Catalytic Hydrogenation (Reduction) F->G  H2, Catalyst  (e.g., Pd/C) H 8-(Trifluoromethyl)chroman-4-amine G->H I Salt Formation H->I  HCl in Ether  or IPA J 8-(Trifluoromethyl)chroman-4-amine hydrochloride I->J

Caption: General two-stage synthesis of 8-(Trifluoromethyl)chroman-4-amine HCl.

Part 1: Troubleshooting the Synthesis of 8-(Trifluoromethyl)chroman-4-one

The primary challenge in this stage is the intramolecular Friedel-Crafts acylation, which is hampered by the electron-withdrawing trifluoromethyl (-CF3) group. This group deactivates the aromatic ring, making the electrophilic substitution more difficult than in unsubstituted analogs.[1]

Frequently Asked Questions & Troubleshooting

Q1: My Friedel-Crafts cyclization is yielding little to no 8-(trifluoromethyl)chroman-4-one. What are the likely causes?

A1: This is a common issue stemming from the deactivated nature of the substrate. Several factors could be at play:

  • Insufficiently Strong Catalyst: Standard Lewis acids like AlCl₃ may not be potent enough to promote cyclization on the electron-poor ring. Polyphosphoric acid (PPA) or strong Brønsted acids like sulfuric acid are often required to drive the reaction.[2] Mechanochemical methods using AlCl₃ under solvent-free ball-milling conditions have also shown success in challenging acylations and could be an alternative.[3]

  • Moisture Contamination: Lewis and Brønsted acid catalysts are highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. Water will quench the catalyst, halting the reaction.[2]

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition and side-product formation. For PPA-catalyzed reactions, a temperature range of 80-120°C is typical. It is crucial to find the optimal balance where the cyclization proceeds without significant degradation.

  • Incorrect Starting Material: The precursor, typically 3-(2-hydroxy-3-(trifluoromethyl)phenyl)propanoic acid, must be pure. Impurities can interfere with the catalyst and the reaction.

Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity?

A2: While the intramolecular nature of the reaction heavily favors the formation of the six-membered chromanone ring, side reactions like intermolecular polymerization can occur, especially at high concentrations or temperatures.

  • Solution: Run the reaction under more dilute conditions. The cyclization is a first-order process, while polymerization is second-order. Lowering the substrate concentration will favor the desired intramolecular pathway. Additionally, ensure slow and controlled heating to the target temperature to avoid thermal excursions that can promote side reactions.

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

CatalystTypical ConditionsProsCons
Polyphosphoric Acid (PPA) Neat or in a high-boiling solvent, 80-120°CStrong dehydrating agent and acid; often effective for deactivated rings.Viscous, making workup difficult; requires high temperatures.
Sulfuric Acid (conc. H₂SO₄) Neat or in a co-solvent, 25-100°CInexpensive and powerful Brønsted acid.Strong oxidizing agent; can cause charring and sulfonation side products.
Eaton's Reagent (P₂O₅ in MeSO₃H) Neat, 25-80°CVery strong, non-oxidizing superacid system; often gives high yields at lower temperatures.Expensive; requires careful handling.
Aluminum Chloride (AlCl₃) Anhydrous solvent (e.g., DCE, CS₂), 0°C to refluxStandard, well-understood Lewis acid.Often ineffective for deactivated substrates; highly hygroscopic.[4]
Optimized Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a starting point for the cyclization of 3-(2-hydroxy-3-(trifluoromethyl)phenyl)propanoic acid.

  • Preparation: Place polyphosphoric acid (10 eq by weight relative to the starting acid) into an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet.

  • Heating: Heat the PPA to 80°C under a slow stream of nitrogen with vigorous stirring to ensure uniform temperature.

  • Substrate Addition: Add the 3-(2-hydroxy-3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) portion-wise to the hot PPA over 15 minutes. The mixture will be very viscous.

  • Reaction: Increase the temperature to 100-110°C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by carefully taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and spotting the organic layer.

  • Workup: After the reaction is complete, cool the mixture to approximately 60°C. Very cautiously, pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process.

  • Extraction: Once the PPA is fully hydrolyzed and the mixture is at room temperature, extract the aqueous slurry with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until CO₂ evolution ceases, then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 8-(trifluoromethyl)chroman-4-one can be purified by flash chromatography or recrystallization.

Part 2: Troubleshooting the Reductive Amination of 8-(Trifluoromethyl)chroman-4-one

The conversion of the chromanone to the chroman-amine is most reliably achieved via a two-step sequence: formation of an oxime, followed by its reduction.[5][6] Direct reductive amination is possible but can be lower yielding due to the sterically hindered and electronically deactivated nature of the ketone.

Troubleshooting Guide: A Decision-Making Workflow

G cluster_oxime_solutions cluster_h2_issues cluster_hydride_issues start Low Yield of Final Amine check_oxime Was the intermediate oxime isolated and characterized? start->check_oxime low_oxime Issue: Incomplete Oximation check_oxime->low_oxime No / Low Yield oxime_ok Oxime formation is successful. Focus on the reduction step. check_oxime->oxime_ok Yes / High Yield oxime_sol1 Increase reaction time or temperature. (e.g., reflux in ethanol) low_oxime->oxime_sol1 check_reduction What was the reduction method? oxime_ok->check_reduction oxime_sol2 Ensure appropriate base (e.g., NaOAc, Pyridine) is used to free hydroxylamine from its HCl salt. oxime_sol1->oxime_sol2 h2 Catalytic Hydrogenation (e.g., H2, Pd/C) check_reduction->h2 hydride Hydride Reduction (e.g., LiAlH4, NaBH4) check_reduction->hydride h2_issue1 Issue: Catalyst Poisoning/Inactivity h2->h2_issue1 h2_issue2 Issue: Incomplete Reaction h2->h2_issue2 h2_issue3 Issue: Side Product Formation (e.g., Hydroxylamine intermediate) h2->h2_issue3 hydride_issue1 Issue: Low Reactivity hydride->hydride_issue1 hydride_issue2 Issue: Complex Workup hydride->hydride_issue2 h2_sol1 Use fresh, high-quality catalyst. Increase catalyst loading (e.g., to 10 mol %). Ensure solvent is pure (e.g., ethanol, acetic acid). h2_issue1->h2_sol1 h2_sol2 Increase H2 pressure (20-50 psi). Increase reaction time. h2_issue2->h2_sol2 h2_sol3 Add an acid (e.g., HCl in ethanol) to promote reduction of the hydroxylamine intermediate. [1] h2_issue3->h2_sol3 hydride_sol1 NaBH4 is often too weak. Use a stronger reductant like LiAlH4 in an ethereal solvent (THF, Et2O). hydride_issue1->hydride_sol1 hydride_sol2 Follow a standard Fieser workup for LiAlH4 (sequential addition of H2O, NaOH(aq), H2O). hydride_issue2->hydride_sol2

Caption: Troubleshooting workflow for the reductive amination step.

Frequently Asked Questions

Q1: Why is the oxime reduction pathway preferred over direct reductive amination?

A1: The oxime pathway decouples the C=N bond formation from its reduction.[5][7] This allows for optimization of each step independently. Oximation is typically a high-yielding reaction. The subsequent reduction of the purified oxime leads to a cleaner product profile. Direct reductive amination often requires specific and sometimes milder reducing agents like NaBH₃CN or NaBH(OAc)₃, which may struggle with the deactivated ketone.[8][9]

Q2: My catalytic hydrogenation of the oxime is slow or stalls completely. What should I do?

A2: This is a common problem that can often be traced to the catalyst or reaction conditions.

  • Catalyst Activity: Ensure your palladium on carbon (Pd/C) or other catalyst is active. Use a fresh bottle or a known active batch. Sometimes, a different catalyst like Raney Nickel (often requiring basic conditions) or Platinum oxide (Adam's catalyst, often requiring acidic conditions) can be more effective.[5]

  • Hydrogen Pressure: While balloon pressure may suffice for easily reducible groups, a Parr shaker or autoclave that allows for higher H₂ pressures (e.g., 50 psi) can dramatically increase the reaction rate.

  • Solvent Choice: The reaction is often run in ethanol, methanol, or acetic acid. Acetic acid as a solvent can help protonate the oxime, making it more susceptible to reduction.[10]

Table 2: Comparison of Reduction Methods for Chromanone Oxime

MethodReducing AgentTypical ConditionsProsCons
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiH₂ (1-4 atm), EtOH or AcOH solvent, RTClean reaction, high yields, easy product isolation.[6]Catalyst can be poisoned; requires specialized hydrogenation equipment.
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0°C to refluxPowerful reducing agent, effective for stubborn substrates.Not chemoselective; violent workup with water; requires strictly anhydrous conditions.[7]
Dissolving Metal Reduction Sodium in Ethanol (Na/EtOH)Refluxing ethanolInexpensive and effective.Requires careful handling of metallic sodium; can be difficult to control on a large scale.
Optimized Protocol: Oximation and Catalytic Hydrogenation

Step A: Oximation

  • Setup: Dissolve 8-(trifluoromethyl)chroman-4-one (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) followed by a base such as sodium acetate or pyridine (2.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours, monitoring by TLC until the starting ketone is consumed.

  • Isolation: Cool the reaction to room temperature. Reduce the solvent volume in vacuo and add water to precipitate the oxime. Filter the solid, wash with cold water, and dry thoroughly. The oxime is often pure enough for the next step.

Step B: Catalytic Hydrogenation

  • Setup: In a suitable pressure vessel (e.g., a Parr bottle), dissolve the 8-(trifluoromethyl)chroman-4-one oxime (1.0 eq) in ethanol or acetic acid.

  • Catalyst: Carefully add 10% Palladium on Carbon (5-10 mol % by weight) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Shake or stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 8-(trifluoromethyl)chroman-4-amine.

Part 3: Purification and Hydrochloride Salt Formation

Q: I have the crude amine, but I'm struggling to get a clean, crystalline hydrochloride salt. What are the best practices?

A: Proper salt formation is critical for obtaining a stable, pure, and easy-to-handle final product.

  • Purity of the Free Base: Ensure the crude amine from the reduction step is as pure as possible. If necessary, perform a quick column chromatography or an acid-base extraction to remove non-basic impurities before salt formation.

  • Solvent Choice: The choice of solvent is crucial. You need a solvent in which the free base is soluble, but the hydrochloride salt is insoluble. Common choices include diethyl ether, isopropyl alcohol (IPA), or ethyl acetate.

  • HCl Source: Use a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol). Gaseous HCl can also be used but is more difficult to handle. Avoid aqueous HCl, as water can interfere with crystallization. A recently developed method using trichloroacetic acid (TCA) for precipitation followed by gentle heating to decarboxylate the TCA offers a novel, waste-reducing alternative for amine purification.[11]

  • Procedure: Dissolve the crude amine in a minimal amount of your chosen solvent (e.g., IPA). Cool the solution in an ice bath. Slowly add the HCl solution dropwise with stirring. The hydrochloride salt should precipitate. If it oils out, try scratching the flask or adding a seed crystal.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum.

References
  • MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Available at: [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Available at: [Link]

  • Wiley Online Library. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Available at: [Link]

  • Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Available at: [Link]

  • Royal Society of Chemistry. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Challenges in the synthesis of chroman-4-one derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

  • Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]

  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Innate C-H trifluoromethylation of heterocycles. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Crystallization of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Trifluoromethyl)chroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the crystallization of this molecule. My goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

The structure of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, featuring a rigid chroman backbone, a basic amine center forming a hydrochloride salt, and a potent electron-withdrawing trifluoromethyl (CF₃) group, presents a specific set of crystallization challenges. The interplay between the high lattice energy of the salt, the lipophilicity and rotational disorder of the CF₃ group[1][2], and the hydrogen bonding capabilities of the amine and chloride ions dictates its solid-state behavior. This guide will address the common issues encountered in obtaining a pure, crystalline solid form of this compound.

Section 1: Troubleshooting Guide - Common Crystallization Issues

This section addresses the most frequently encountered problems during the crystallization of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in a question-and-answer format.

Q1: My compound is separating as an oil during cooling ("oiling out"). What is happening and how do I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common challenge with amine salts and is particularly prevalent with molecules that have both polar and non-polar characteristics.[3] It occurs when the solute, upon cooling, separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice. This oil is an amorphous, supercooled liquid of your compound, which often traps impurities and solvent.

Causality:

  • High Solute Concentration: The solution is too supersaturated, and the kinetics favor rapid phase separation over the slower, more ordered process of nucleation and crystal growth.

  • Rapid Cooling: Cooling the solution too quickly does not provide sufficient time for molecules to orient themselves into a crystal lattice.

  • Inappropriate Solvent Choice: The solvent may be too "good" at high temperatures and too "poor" at low temperatures, leading to a drastic and uncontrolled drop in solubility.

Solutions:

  • Re-heat and Dilute: Warm the mixture until the oil redissolves completely. Add a small additional volume (10-20%) of the hot solvent to reduce the level of supersaturation.[4]

  • Slow Down the Cooling Process: After re-dissolution, ensure the flask is well-insulated. Allow it to cool slowly to room temperature on the benchtop, shielded from drafts, before moving to an ice bath. An ideal crystallization should show initial crystal formation over 5-20 minutes.[4]

  • Solvent System Modification: If the problem persists, consider a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) and slowly add a "poor" solvent (an anti-solvent like heptane or methyl tert-butyl ether (MTBE)) at an elevated temperature until turbidity is observed, then add a drop of the good solvent to clarify. Cool this mixture slowly.

Q2: No crystals are forming, even after extended cooling. What are my next steps?

A2: This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Causality:

  • Excessive Solvent: Too much solvent was used, and the concentration of the compound remains below its solubility limit even at low temperatures.[4]

  • High Purity: Very pure compounds sometimes lack the heterogeneous nuclei (like dust or micro-impurities) that can initiate crystallization.

  • Inhibition of Nucleation: Certain impurities can act as nucleation inhibitors.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation.

    • Seeding: If you have a previous batch of crystals, add a single, tiny seed crystal to the cold solution. This provides a perfect template for crystal growth.

  • Increase Concentration: Gently heat the solution and boil off a portion of the solvent to increase the solute concentration.[4] Cool again and observe. Be careful not to evaporate too much solvent, which could lead to "crashing out."

  • Introduce an Anti-Solvent: If the compound is dissolved in a solvent where it is highly soluble, slowly add an anti-solvent in which it is poorly soluble to the cold solution until persistent cloudiness appears. Let it stand.

  • Re-evaluate Solvent Choice: The chosen solvent may simply be too effective. Recover the compound by evaporating the solvent and attempt crystallization with a different solvent system.

Q3: The product "crashed out" as a fine powder immediately upon cooling. How does this affect purity?

A3: Rapid precipitation, or "crashing out," is discouraged because it tends to trap impurities and solvent within the rapidly forming solid, negating the purification purpose of crystallization.[4] The resulting solid is often amorphous or consists of very small, poorly formed crystals.

Causality:

  • Excessive Supersaturation: This can be caused by using the absolute minimum amount of a solvent with a very steep solubility-temperature curve or by cooling too rapidly.

Solutions:

  • Re-work the Crystallization: Re-heat the mixture to dissolve the solid. Add a small amount of extra solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly decrease supersaturation.[4]

  • Control the Cooling Rate: Insulate the flask to ensure a slow temperature drop. This allows for the formation of larger, more ordered, and purer crystals.

Q4: The crystallized product appears sticky or turns into a gum after filtration. What is the cause?

A4: This is often a sign of hygroscopicity or the presence of residual solvent. Hydrochloride salts, in particular, can be prone to absorbing atmospheric moisture.[5] The electronegative chlorine atom can facilitate hydrogen bonding with water.[5]

Causality:

  • Hygroscopicity: The compound is absorbing water from the air.

  • Incomplete Drying: Residual crystallization solvent is still present.

  • Formation of a Hydrate/Solvate: The compound may have co-crystallized with water or solvent molecules.

Solutions:

  • Thorough Drying: Dry the filtered crystals under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable) or in the presence of a desiccant like P₂O₅.

  • Minimize Air Exposure: Handle the final product in a low-humidity environment, such as a glove box or a desiccator.

  • Anti-Solvent Wash: After filtration, wash the crystals with a small amount of a volatile, non-polar anti-solvent (e.g., cold diethyl ether or hexane) to displace the more polar crystallization solvent.

  • Characterization: Use analytical techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to check for bound solvent or water. Proton NMR can also reveal the presence of residual solvents.

Section 2: Experimental Protocols
Protocol 1: Standard Cooling Crystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., isopropanol, ethanol, or acetonitrile).

  • Dissolution: Place the crude 8-(Trifluoromethyl)chroman-4-amine hydrochloride in an Erlenmeyer flask. Add the selected solvent portion-wise while heating and stirring (e.g., on a hot plate) until the solid is fully dissolved. Aim for a solution that is saturated at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimal volume of a "good" solvent where it is highly soluble (e.g., methanol or acetone) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., heptane, MTBE, or diethyl ether) dropwise.

  • Induce Precipitation: Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated. If it becomes too cloudy, add a drop or two of the "good" solvent to re-clarify.

  • Crystallization: Stopper the flask and allow it to stand undisturbed at room temperature. Crystal formation may take from several minutes to hours. Cooling in an ice bath can improve the yield once initial crystals have formed.

  • Isolation & Drying: Follow steps 6-8 from Protocol 1, using the cold solvent/anti-solvent mixture for the wash.

Section 3: Visualization & Data
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Crude Compound in Selected Solvent dissolve Heat to Dissolve start->dissolve cool Cool Slowly dissolve->cool observe Observe Outcome cool->observe oiling Problem: Oiling Out observe->oiling Liquid Layer Forms no_xtal Problem: No Crystals Form observe->no_xtal Clear Solution Remains crash Problem: Crystals Crash Out observe->crash Rapid Solid Formation success Pure Crystals Formed observe->success Ideal Outcome sol_oil Solution: 1. Re-heat & Add Solvent 2. Cool Slower 3. Change Solvent System oiling->sol_oil sol_no_xtal Solution: 1. Scratch / Seed 2. Reduce Solvent Volume 3. Add Anti-Solvent no_xtal->sol_no_xtal sol_crash Solution: 1. Re-heat & Add Solvent 2. Ensure Slow Cooling crash->sol_crash sol_oil->dissolve Re-attempt sol_no_xtal->cool Re-attempt sol_crash->dissolve Re-attempt

Caption: A logical workflow for troubleshooting common crystallization issues.

Table 1: Solvent Selection Guide
SolventBoiling Point (°C)Polarity IndexClassCommon Use Case
Isopropanol (IPA)82.64.3ProticPrimary solvent for cooling crystallization.
Ethanol78.45.2ProticGood primary solvent, often more effective than IPA.
Acetonitrile81.66.2AproticCan be effective for salts, use with caution.
Acetone56.05.4AproticOften used as the "good" solvent in anti-solvent pairs.
Heptane / Hexane98.4 / 69.00.0Non-polarCommon anti-solvents.
MTBE55.22.5AproticGood anti-solvent, less volatile than diethyl ether.
Toluene110.62.4Non-polarCan be used for cooling crystallization of less polar salts.
Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the role of the trifluoromethyl group in crystallization? The CF₃ group significantly impacts the molecule's properties. It is highly lipophilic, which can enhance solubility in less polar organic solvents.[2] Its strong electron-withdrawing nature alters the electronic distribution of the aromatic ring. In the solid state, the CF₃ group can participate in non-covalent interactions, such as F···F and C-H···F contacts, which can influence crystal packing.[6][7] However, due to its low rotational energy barrier, it can also introduce conformational disorder into a crystal lattice, sometimes making it more difficult to obtain high-quality single crystals.[1]

FAQ 2: How does the hydrochloride salt form affect solvent choice? The ionic nature of the hydrochloride salt means it generally requires more polar solvents for dissolution compared to its freebase form. Protic solvents like alcohols (isopropanol, ethanol) are often good starting points because they can solvate both the ammonium cation and the chloride anion through hydrogen bonding. However, forming a salt does not always guarantee high solubility, and the interplay with the rest of the molecule's structure is key.[8][9]

FAQ 3: Could polymorphism be an issue for this compound? Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in pharmaceutical compounds, especially salts.[10] Different polymorphs can have different physical properties, including solubility and stability. It is highly probable that 8-(Trifluoromethyl)chroman-4-amine hydrochloride could exhibit polymorphism. Crystallizing from different solvents or under different conditions (e.g., fast vs. slow cooling) could yield different crystalline forms. It is crucial to characterize each batch using techniques like PXRD, DSC, or IR spectroscopy to ensure crystal form consistency.

References
  • Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E). (n.d.). National Center for Biotechnology Information. [Link]

  • Are trifluoromethyl groups in the crystal structure known to be agitated? (2015). ResearchGate. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). National Center for Biotechnology Information. [Link]

  • Fluorine in Crystal Engineering – The Little Atom That Could. (2014). ResearchGate. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. (2019). National Center for Biotechnology Information. [Link]

  • The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. (n.d.). Taylor & Francis Online. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (1983). PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

  • New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. (2020). ACS Publications. [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. [Link]

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. [Link]

  • Common amine system corrosion issues and how to solve them. (2021). Vysus Group. [Link]

  • Process for preparing chroman derivatives. (1979).
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). ResearchGate. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. [Link]

  • Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. (2023). ChemRxiv. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). National Center for Biotechnology Information. [Link]

  • Understanding the Differences Between Cocrystal and Salt Aqueous Solubilities. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: 8-(Trifluoromethyl)chroman-4-amine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Trifluoromethyl)chroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity of your experiments. The information herein is synthesized from established chemical principles and data from structurally related molecules, providing a robust framework for your work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the handling and use of 8-(Trifluoromethyl)chroman-4-amine hydrochloride solutions.

Question 1: I'm observing a change in the color of my 8-(Trifluoromethyl)chroman-4-amine hydrochloride solution over time. What could be the cause?

Answer: A change in the color of your solution is often the first indicator of chemical degradation. For chroman derivatives, and particularly those with amine functionalities, discoloration can be attributed to oxidative degradation. The amine group can be susceptible to oxidation, which may lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

To mitigate this, it is crucial to handle the solution under an inert atmosphere (e.g., nitrogen or argon) and store it in amber vials to protect it from light. Additionally, using high-purity solvents and avoiding contamination with metallic spatulas for extended periods can minimize oxidation.

Question 2: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks after storing the solution. How can I identify the degradation products?

Answer: The appearance of new peaks in your chromatogram is a clear sign of degradation. Identifying these degradation products is critical for understanding the stability of your compound. While specific degradation pathways for 8-(Trifluoromethyl)chroman-4-amine hydrochloride are not extensively published, we can infer potential pathways from related structures.[1][2]

For instance, hydrolysis of the amine or ether linkage in the chroman ring could occur under strongly acidic or basic conditions. To identify the degradants, a forced degradation study is recommended. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[3][4] The resulting degradation products can then be characterized using LC-MS/MS to determine their mass and fragmentation patterns, which helps in elucidating their structures.[1][3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of 8-(Trifluoromethyl)chroman-4-amine hydrochloride solutions.

Question 1: What is the recommended solvent for dissolving 8-(Trifluoromethyl)chroman-4-amine hydrochloride?

Answer: As a hydrochloride salt, 8-(Trifluoromethyl)chroman-4-amine hydrochloride is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. For biological assays, buffered aqueous solutions are commonly used. It is advisable to start with a small amount of the compound and test its solubility in your desired solvent system. The choice of solvent can also impact stability, so it is important to consider the downstream application.

Question 2: What are the optimal storage conditions for solutions of 8-(Trifluoromethyl)chroman-4-amine hydrochloride?

Answer: To ensure the long-term stability of your solution, it is recommended to store it at low temperatures, typically -20°C or -80°C. The solution should be stored in tightly sealed amber vials to protect it from light and air. If the solution is to be used frequently, it is best to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Storage Condition Recommendation Rationale
Temperature -20°C or -80°CMinimizes thermal degradation and slows down chemical reactions.
Light Exposure Store in amber vials or protect from lightPrevents photodegradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes oxidative degradation of the amine group.
Container Tightly sealed glass vialsPrevents solvent evaporation and exposure to air.
Question 3: How does pH affect the stability of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in aqueous solutions?

Answer: The pH of an aqueous solution can significantly influence the stability of amine-containing compounds. While specific data for 8-(Trifluoromethyl)chroman-4-amine hydrochloride is not available, related compounds have shown susceptibility to degradation under strongly acidic or basic conditions.[1][4] It is generally advisable to maintain the pH of the solution within a neutral to slightly acidic range (pH 4-7) to minimize hydrolysis. If your experiment requires a different pH, it is recommended to conduct a preliminary stability study under those conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the vial of 8-(Trifluoromethyl)chroman-4-amine hydrochloride to equilibrate to room temperature before opening.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the desired solvent (e.g., sterile water, DMSO, or ethanol) to the vial.

  • Gently vortex or sonicate the vial until the compound is completely dissolved.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Store the stock solution in appropriately labeled, tightly sealed amber vials at -20°C or -80°C.

Protocol 2: Assessment of Solution Stability by HPLC

This protocol provides a general framework for assessing the stability of your solution over time.

  • Prepare a fresh solution of 8-(Trifluoromethyl)chroman-4-amine hydrochloride at your desired concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system. A reverse-phase C18 column is a good starting point.[1] The mobile phase could consist of a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate), run in a gradient to ensure good separation of the parent compound from any potential impurities or degradants.[4]

  • Store the solution under your intended experimental conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), inject an aliquot of the stored solution into the HPLC system using the same method as the initial analysis.

  • Data Analysis: Compare the chromatograms from each time point. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The stability can be quantified by calculating the percentage of the parent compound remaining at each time point relative to T=0.

Visualizing Potential Degradation and Troubleshooting

To aid in understanding potential stability issues, the following diagrams illustrate a hypothetical degradation pathway and a troubleshooting workflow.

cluster_degradation Hypothetical Degradation Pathway Parent 8-(Trifluoromethyl)chroman-4-amine Oxidation Oxidative Degradation (e.g., N-oxide formation) Parent->Oxidation O2, light, metal ions Hydrolysis Hydrolytic Degradation (e.g., ring opening) Parent->Hydrolysis H2O, acid/base Photodegradation Photodegradation Parent->Photodegradation UV/Vis light

Caption: Hypothetical degradation pathways for 8-(Trifluoromethyl)chroman-4-amine.

cluster_troubleshooting Troubleshooting Workflow Issue Observed Instability (e.g., color change, new peaks) CheckStorage Verify Storage Conditions (Temp, Light, Atmosphere) Issue->CheckStorage CheckSolvent Evaluate Solvent Purity and pH Issue->CheckSolvent ForcedDegradation Perform Forced Degradation Study CheckStorage->ForcedDegradation CheckSolvent->ForcedDegradation Characterize Characterize Degradants (LC-MS) ForcedDegradation->Characterize Optimize Optimize Formulation/Storage Characterize->Optimize

Caption: A logical workflow for troubleshooting stability issues.

References

  • Abdel-Aziz, O., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC, NIH. [Link]

  • Singh, S., & Handa, T. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kamal, A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, NIH. [Link]

  • Emami, S. (2021). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • Christensen, M. K., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. [Link]

  • ResearchGate. Synthesis of Chroman Derivatives by Group Transposition and Atom Swapping in 1-Tetralones: Single-Atom Editing Enabled by Oxidative Ring Contraction of Benzoxepine Silyl Ketene Acetals. [Link]

  • 2a biotech. 8-(TRIFLUOROMETHYL)CHROMAN-4-AMINE HYDROCHLORIDE. [Link]

  • CP Lab Safety. 8-Fluorochroman-4-amine hcl, min 95%, 1 gram. [Link]

  • World Anti-Doping Agency. The Prohibited List. [Link]

  • Rasayan Journal of Chemistry. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]

  • Semantic Scholar. Forced degradation studies and stability- indicating liquid chromatography method for determination of tirofiban hydrochloride a. [Link]

  • Alchem Pharmtech. (S)-Chroman-4-amine hydrochloride. [Link]

Sources

common side effects of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-(Trifluoromethyl)chroman-4-amine hydrochloride

A Guide for Researchers in Animal Models

Introduction

Welcome to the technical support guide for 8-(Trifluoromethyl)chroman-4-amine hydrochloride. As a novel research compound, extensive in-vivo data, particularly regarding a comprehensive side effect profile in animal models, is not yet publicly available. This guide is designed to address this information gap, providing researchers, scientists, and drug development professionals with a robust framework for working with this and other novel chemical entities. Our focus is on proactive experimental design, systematic observation, and logical troubleshooting to ensure data integrity and animal welfare.

The structure of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, featuring a chroman backbone and a trifluoromethyl (CF3) group, suggests potential biological activity. The trifluoromethyl group is frequently used in medicinal chemistry to enhance metabolic stability, lipophilicity, and blood-brain barrier permeability, often indicating that a compound is designed to be CNS-active[1][2][3]. Chroman derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory and anti-tumor effects[4][5]. Given this, a systematic approach to identifying its specific physiological and behavioral effects is crucial.

This guide will walk you through establishing a safety and tolerability profile for 8-(Trifluoromethyl)chroman-4-amine hydrochloride in your specific animal model, and how to troubleshoot common issues that may arise during your experiments.

Part 1: Proactive Experimental Design for Novel Compounds

When working with a compound with an unknown in-vivo profile, the initial experiments are critical for establishing safety and determining a therapeutic window. A staged approach is recommended.

Phase 1: Preliminary Dose-Range Finding Study

The primary goal of this initial study is to identify a range of doses that are tolerated by the animal model, and to observe any acute, overt signs of toxicity. An "up-and-down" or similar dose escalation design is often employed.

Experimental Protocol: Dose-Range Finding

  • Animal Selection: Begin with a small cohort of animals (e.g., n=1-3 per dose group) of the specific species, strain, and sex to be used in the main study.

  • Vehicle Preparation: Prepare the compound in a well-characterized and tolerated vehicle. Ensure the vehicle itself does not produce any effects. A vehicle control group is mandatory.

  • Dose Selection: Start with a very low dose, estimated from any available in-vitro data or based on similar chemical structures. Subsequent doses should be escalated by a fixed factor (e.g., 2-fold or 3-fold).

  • Administration: Administer the compound via the intended route for the main study (e.g., oral gavage, intraperitoneal injection).

  • Observation Period: Observe the animals intensively for the first few hours post-administration, and then periodically for at least 24-48 hours.

  • Data Collection: Record all observations systematically. Key parameters to monitor are outlined in the table below.

  • Endpoint: The study can be concluded when signs of moderate toxicity are observed, or a maximum feasible dose is reached without adverse effects. This will inform the dose selection for subsequent, larger studies.

Phase 2: Comprehensive Observation Protocol

Once a potential dose range is identified, a more detailed observation in a larger cohort of animals is necessary. The following table provides a checklist of parameters to monitor.

CategoryParameterDescription
General Health Body WeightMeasure daily. Significant weight loss can be an early indicator of toxicity.
Food and Water IntakeMonitor daily. Changes can indicate malaise, sedation, or other systemic effects.
Physical AppearanceNote any changes in fur (piloerection), posture (hunching), or signs of dehydration.
Mortality/MorbidityRecord any instances of death or animals requiring euthanasia due to distress.
Neurological General ActivityObserve for hyperactivity, hypoactivity, or sedation.
Motor CoordinationAssess gait, balance, and look for signs of ataxia or tremors.
SeizuresNote any convulsive activity, myoclonic jerks, or seizure-like behavior.
StereotypyLook for repetitive, purposeless movements such as circling, excessive grooming, or head weaving.
Autonomic Salivation/LacrimationObserve for excessive drooling or tearing.
RespirationNote any changes in breathing rate or effort (e.g., gasping, labored breathing).
Body TemperatureMeasure core body temperature, as some CNS-active compounds can induce hyper- or hypothermia.
Gastrointestinal Fecal OutputObserve for diarrhea or constipation.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered when working with a novel compound like 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Q1: I observed unexpected mortality in my treatment group at a dose I thought would be tolerated. What are the next steps?

A1: Unexpected mortality is a serious issue that requires immediate investigation.

  • Step 1: Halt further dosing. Do not administer the compound to any more animals until the cause is better understood.

  • Step 2: Perform a necropsy. A gross necropsy of the deceased animals should be performed immediately to look for any obvious signs of organ damage, hemorrhage, or other abnormalities. If possible, collect tissues for histopathological analysis.

  • Step 3: Review your records. Double-check all calculations for dose preparation and administration volumes. Confirm the identity and purity of the compound.

  • Step 4: Consider the vehicle and administration procedure. Was the administration performed correctly? Could the vehicle have caused an issue? Review the health status of the vehicle control group.

  • Step 5: Redesign the dose-range finding study. If no other cause is identified, it is likely the compound is more toxic than anticipated. A new dose-range finding study with lower starting doses and smaller escalation steps is warranted.

Q2: Animals in the treatment group are showing significant weight loss, but no other overt signs of toxicity. How can I determine the cause?

A2: Significant weight loss (>10-15% of baseline) is a key indicator of an adverse effect.

  • Step 1: Quantify food and water intake. Determine if the weight loss is due to reduced consumption. This could be caused by malaise, sedation, or a direct effect on appetite.

  • Step 2: Check for gastrointestinal issues. Look for signs of diarrhea or malabsorption.

  • Step 3: Consider metabolic effects. The compound may be altering metabolic rate. If facilities are available, indirect calorimetry could be considered.

  • Step 4: Assess for stress. Is the compound causing a stress response that could lead to weight loss? This could be investigated by measuring plasma corticosterone levels.

  • Step 5: Dose-response relationship. Is the weight loss dose-dependent? This would strengthen the evidence that it is a compound-related effect.

Q3: How do I differentiate between a compound-related side effect and an effect of the vehicle or administration stress?

A3: This is a critical question that can only be answered with proper experimental design.

  • Vehicle Control Group: This is the most important group. Any effects seen in the treatment group but not in the vehicle control group are likely due to the compound.

  • Sham Control Group: In some cases, particularly with invasive administration routes, a sham control group (e.g., needle poke without injection) can be useful to control for the stress of the procedure itself.

  • Acclimatization and Handling: Ensure all animals are properly acclimatized to the facility and handled regularly before the start of the study to minimize non-specific stress responses.

Investigative Workflow for Adverse Events

The following diagram outlines a logical workflow for an investigator who observes an unexpected adverse event during an in-vivo study.

AdverseEventWorkflow observe Adverse Event Observed (e.g., mortality, weight loss, behavior change) stop STOP Dosing Ensure Animal Welfare observe->stop doc Document Everything: Time, Dose, Symptoms, Animal ID stop->doc necropsy Perform Necropsy & Histopathology doc->necropsy review Review Protocols: - Dosing Calculations - Vehicle Prep - Compound Purity doc->review controls Analyze Control Groups: - Vehicle Effects? - Handling Stress? doc->controls data Analyze Data: - Dose-Dependency? - Time Course? doc->data consult Consult with Vet & Colleagues necropsy->consult review->consult controls->consult data->consult decision Decision Point: Modify Protocol? consult->decision modify Modify Study: - Adjust Doses - Change Vehicle - Refine Observations decision->modify Yes terminate Terminate Study Arm (If severe toxicity) decision->terminate Severe/Unexplained proceed Proceed with Caution Under Revised Protocol modify->proceed

Caption: Workflow for investigating adverse events in animal studies.

Part 3: Inferred Potential Mechanisms and Side Effects

While specific data is lacking for 8-(Trifluoromethyl)chroman-4-amine hydrochloride, we can infer potential areas of biological activity based on its chemical structure. This is for hypothesis generation only and must be confirmed experimentally.

  • CNS Activity: The trifluoromethyl group is known to enhance blood-brain barrier penetration[1]. Therefore, neurological and behavioral side effects are possible. Analogs of other CNS-active compounds with trifluoromethyl groups have shown effects on monoamine transporters, such as the serotonin transporter (SERT)[6].

  • Inflammatory and Metabolic Pathways: The chroman core is found in molecules that inhibit enzymes like SIRT2 and acetyl-CoA carboxylase, which are involved in metabolism and inflammation[7][8].

The following table summarizes potential side effects based on these inferred mechanisms. This is speculative and should be treated with caution.

Inferred MechanismPotential Side EffectsObservational Correlates in Animal Models
Serotonin System Modulation Changes in mood, appetite, sleepAltered locomotor activity, changes in food intake, stereotyped behaviors (e.g., excessive grooming).
Dopamine System Modulation Changes in motor control, motivationHyperactivity, hypoactivity, tremors, catalepsy.
Metabolic Pathway Inhibition Altered energy balance, lipogenesisWeight loss or gain, changes in food intake, altered blood glucose levels.
Anti-inflammatory Action ImmunosuppressionReduced response to inflammatory stimuli (if tested), potential for increased susceptibility to infection in long-term studies.

Working with a novel compound like 8-(Trifluoromethyl)chroman-4-amine hydrochloride requires a methodical and cautious approach. By implementing a robust proactive experimental design, systematically observing for a wide range of potential effects, and using a logical troubleshooting framework, researchers can generate high-quality, reliable data while ensuring the ethical treatment of their animal subjects. This guide provides the foundational principles for such an approach, empowering you to confidently navigate the challenges of in-vivo pharmacology with new chemical entities.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

  • In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. PubMed. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Pharmacological Examination of Trifluoromethyl. Amanote Research.
  • In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC. ResearchGate. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. PubMed Central. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. PubMed. Available at: [Link]

  • Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Structures of drugs containing trifluoromethyl groups. ResearchGate.
  • In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. SciSpace. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. PubMed. Available at: [Link]

  • The Safety Assessment of Novel Foods and New Nutrient Sources. Frontiers. Available at: [Link]

  • Animal-free safety assessment of chemicals: an innovation system perspective. PubMed. Available at: [Link]

  • Report of the European Commission workshop on "The roadmap towards phasing out animal testing for chemical safety assessments", Brussels, 11-12 December 2023. PubMed. Available at: [Link]

  • The Prohibited List. World Anti Doping Agency - WADA. Available at: [Link]

Sources

Technical Support Center: Optimization of 8-(Trifluoromethyl)chroman-4-amine hydrochloride Dosage for Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 8-(Trifluoromethyl)chroman-4-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and early-phase clinical research. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively during your dosage optimization studies.

The strategic incorporation of a trifluoromethyl (CF3) group into the chroman scaffold suggests a compound designed for enhanced metabolic stability, improved lipophilicity, and potentially increased binding affinity to its biological target.[1][2] These properties are critical for developing effective therapeutic agents.[3] This guide will walk you through common questions and challenges, providing a framework for systematic dosage optimization to maximize therapeutic efficacy while ensuring safety.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for determining a starting dose range for in vitro studies with 8-(Trifluoromethyl)chroman-4-amine hydrochloride?

A1: Establishing a starting dose range is a critical first step. An improperly chosen range can lead to misleading results or missed therapeutic windows.

Recommended Approach:

  • Literature Review & In Silico Prediction: Begin by searching for any published data on 8-(Trifluoromethyl)chroman-4-amine hydrochloride or structurally similar chroman derivatives.[4][5][6] In the absence of direct data, utilize computational models to predict potential targets and binding affinities. This can provide a theoretical starting point.

  • Broad-Spectrum Cell Viability Assays: The cornerstone of initial in vitro testing is the assessment of cytotoxicity across a wide concentration range.[7][8] This helps to identify the maximum tolerated concentration and the concentration at which biological activity begins to emerge.

    • Protocol: Employ a standard cell viability assay such as MTT, XTT, or a luminescent ATP-based assay.[7][9]

    • Concentration Range: A common starting point is a logarithmic dilution series, for instance, from 1 nM to 100 µM. This broad range is likely to capture the full dose-response curve.

    • Cell Lines: Use a panel of relevant cell lines, including both target-expressing and non-target-expressing cells to assess specificity.

  • Distinguishing Cytotoxicity from Cytostatic Effects: It is crucial to understand whether your compound is killing the cells (cytotoxic) or merely inhibiting their proliferation (cytostatic).[7] Assays that measure cell proliferation, such as BrdU incorporation or CFSE staining, can be run in parallel with viability assays to differentiate these effects.

Q2: The trifluoromethyl group is known to affect pharmacokinetics. What should I consider when transitioning from in vitro to in vivo studies?

A2: The trifluoromethyl group can significantly enhance metabolic stability and membrane permeability, which often translates to improved oral bioavailability and a longer half-life in vivo.[1][2][3] However, these are general trends and must be empirically verified for 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Key Considerations:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[2] This can lead to reduced clearance and prolonged exposure.

  • Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially the blood-brain barrier.[2]

  • Pharmacokinetic (PK) Studies: A preliminary PK study in a relevant animal model (e.g., mice or rats) is essential. This will determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. These parameters are critical for designing a rational dosing schedule for efficacy studies.[10]

Q3: My in vivo efficacy studies are showing inconsistent results. What are the common pitfalls in dosage and administration?

A3: Inconsistent in vivo results often stem from variability in drug exposure. Optimizing the dosing regimen is key to achieving reproducible efficacy.

Troubleshooting Steps:

  • Vehicle Selection: Ensure the vehicle used to dissolve or suspend 8-(Trifluoromethyl)chroman-4-amine hydrochloride is appropriate and does not cause any adverse effects on its own. The hydrochloride salt form suggests good aqueous solubility, but this should be confirmed.

  • Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection) will significantly impact the pharmacokinetic profile.[11] Ensure the chosen route is consistent across all animals and studies.

  • Dosing Frequency: Based on the compound's half-life determined from PK studies, the dosing frequency should be optimized to maintain drug concentrations within the therapeutic window. A short half-life may necessitate more frequent dosing.

  • Animal Health and Handling: Stress from improper handling can influence physiological parameters and drug metabolism. Ensure all animal procedures are refined and consistent.[12]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
High variability in in vitro cell viability assays. 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Compound precipitation at high concentrations.1. Ensure accurate cell counting and even distribution in wells.2. Avoid using the outer wells of the plate or fill them with sterile media.3. Visually inspect solutions for precipitation and consider using a different solvent or lower concentrations.
No clear dose-response relationship observed in vitro. 1. The tested concentration range is too narrow or not appropriate.2. The compound has low potency for the chosen cell line.3. The assay endpoint is not sensitive to the compound's mechanism of action.1. Broaden the concentration range (e.g., from pM to mM).2. Test on a more sensitive cell line if one is known or available.3. Consider alternative assays that measure target engagement or downstream signaling.
In vivo toxicity observed at doses predicted to be safe from in vitro data. 1. Poor correlation between in vitro cytotoxicity and in vivo systemic toxicity.2. Off-target effects not captured by the in vitro model.3. Accumulation of the compound or a toxic metabolite.1. Conduct a formal acute toxicity study with a dose escalation design.[12]2. Perform histopathological analysis of major organs.3. Conduct metabolite identification studies.
Lack of in vivo efficacy despite good in vitro potency. 1. Poor bioavailability or rapid metabolism.2. Inadequate drug exposure at the target site.3. The animal model is not representative of the human disease.1. Perform pharmacokinetic studies to determine drug exposure.[10]2. Measure compound concentration in the target tissue.3. Re-evaluate the suitability of the animal model.[13]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol provides a standardized method for assessing the effect of 8-(Trifluoromethyl)chroman-4-amine hydrochloride on cell viability.[7][9]

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old media from the cells and add fresh media containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a duration relevant to the cell doubling time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Mouse Xenograft Model for In Vivo Efficacy

This protocol outlines a general procedure for evaluating the antitumor efficacy of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in a subcutaneous xenograft model.[13][14]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride

  • Appropriate vehicle for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer 8-(Trifluoromethyl)chroman-4-amine hydrochloride at various doses and schedules (determined from prior PK and toxicity studies) to the treatment groups. The control group receives the vehicle only.

  • Monitoring: Monitor tumor size, body weight, and overall animal health throughout the study.

  • Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition in the treated groups to the control group.

Visualizations

Logical Workflow for Dosage Optimization

DosageOptimizationWorkflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Evaluation A Initial Broad-Spectrum Cytotoxicity Screening (e.g., 1nM - 100µM) B Determine IC50 in Relevant Cell Lines A->B C Mechanism of Action Assays (Target Engagement, Signaling) B->C D Distinguish Cytotoxic vs. Cytostatic Effects B->D E Preliminary Pharmacokinetic (PK) Studies in Animal Models B->E Inform Starting Dose Range H Pharmacodynamic (PD) Analysis (Target Modulation in Tissue) C->H Confirm Mechanism In Vivo F Acute Toxicity & Maximum Tolerated Dose (MTD) Studies E->F G Efficacy Studies in Disease Models (e.g., Xenografts) F->G G->G G->H I Optimized Dosage Regimen G->I

Caption: A systematic workflow for dosage optimization, from initial in vitro screening to in vivo efficacy studies.

Troubleshooting Decision Tree for Poor In Vivo Efficacy

InVivoTroubleshooting Start Poor In Vivo Efficacy Observed CheckPK Were Pharmacokinetic Studies Performed? Start->CheckPK CheckExposure Is Drug Exposure at the Target Site Adequate? CheckPK->CheckExposure Yes PerformPK Action: Conduct PK Studies to Determine Bioavailability and Half-life CheckPK->PerformPK No CheckModel Is the Animal Model Appropriate? CheckExposure->CheckModel Yes MeasureTissueConc Action: Measure Compound Concentration in Target Tissue CheckExposure->MeasureTissueConc No ReEvaluateModel Action: Re-evaluate Model Relevance to Human Disease CheckModel->ReEvaluateModel No PerformPK->CheckExposure Reformulate Action: Reformulate or Change Route of Administration MeasureTissueConc->Reformulate

Sources

Technical Support Center: Ensuring the Stability of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Trifluoromethyl)chroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of this compound during storage and experimental use. Our goal is to ensure the integrity and reproducibility of your results by maintaining the quality of your starting materials.

Introduction: Understanding the Molecule

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a chiral amine hydrochloride containing a trifluoromethyl (CF3) group. The stability of this molecule is influenced by several key structural features:

  • Amine Hydrochloride Salt: The hydrochloride salt form generally enhances the stability and solubility of the parent amine in aqueous solutions. However, it also makes the compound susceptible to issues related to pH and moisture.

  • Chroman Ring System: The chroman core is a heterocyclic structure that can be susceptible to oxidation and other forms of degradation, although it is generally more stable than some other heterocyclic systems.

  • Trifluoromethyl (CF3) Group: The CF3 group is a strong electron-withdrawing group that can influence the reactivity of the entire molecule.[1][2] It generally enhances metabolic stability in a biological context but can also affect chemical stability.[1][2][3]

  • Chirality: As a chiral compound, racemization could be a potential concern under certain conditions, although this is less common for this type of structure under standard storage.

This guide will address potential degradation pathways and provide clear, preventative strategies in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions for solid 8-(Trifluoromethyl)chroman-4-amine hydrochloride?

A1: Proper storage of the solid compound is the first and most critical step in preventing degradation. The primary goals are to protect it from moisture, heat, and light.

Recommended Storage Conditions for Solid Compound:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of potential thermal degradation.[4][5]
Atmosphere Dry, Inert Gas (e.g., Argon, Nitrogen)The compound is hygroscopic, meaning it can absorb moisture from the air.[6] This moisture can lead to hydrolysis of the amine salt. An inert atmosphere minimizes exposure to both moisture and oxygen.
Light Exposure Store in the dark (e.g., amber vial, in a cabinet)Protection from light is crucial to prevent potential photolytic degradation.[4]
Container Tightly sealed, appropriate material (e.g., glass, HDPE)Prevents exposure to air and moisture.[5][6] Glass and high-density polyethylene are generally non-reactive with amine hydrochlorides.[6]
Q2: I've noticed the solid has changed in appearance (e.g., discoloration, clumping). What does this mean and what should I do?

A2: A change in the physical appearance of the solid, such as discoloration (e.g., from white to yellow or brown) or clumping, is a strong indicator of degradation or moisture absorption.[4]

Troubleshooting Steps:

  • Do not use the compound for critical experiments. The observed changes suggest that the purity is compromised.

  • Verify Purity: If possible, verify the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before any use.[4]

  • Procure a Fresh Batch: The most reliable solution is to use a fresh, unopened container of the compound for your experiments.

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, the most likely degradation pathways are hydrolysis and oxidation. Photodegradation is also a possibility if the compound is not properly protected from light.

G cluster_0 Degradation Stressors cluster_1 Compound cluster_2 Degradation Pathways Moisture_Heat Moisture / Heat Compound 8-(Trifluoromethyl)chroman-4-amine hydrochloride Moisture_Heat->Compound Oxygen Oxygen / Oxidizing Agents Oxygen->Compound Light Light (UV/Visible) Light->Compound Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation

Caption: Primary degradation pathways for 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

  • Hydrolysis: As an amine hydrochloride, the compound can react with water. While the chroman ring itself is relatively stable, the amine salt can be affected by moisture, potentially leading to the formation of the free amine and hydrochloric acid, which might alter the sample's pH and stability in solution.[4]

  • Oxidation: The amine group is susceptible to oxidation, which can be catalyzed by trace metal ions or exposure to air over long periods.[7] This can lead to the formation of various degradation products.

  • Photodegradation: Exposure to UV or even strong visible light can provide the energy to initiate degradation reactions, leading to a complex mixture of byproducts.[7]

Q4: How should I prepare and store stock solutions of this compound?

A4: The stability of the compound is generally lower in solution than in its solid state. Therefore, proper preparation and storage of stock solutions are critical.

Protocol for Stock Solution Preparation and Storage:

  • Solvent Selection: Use a high-purity, anhydrous solvent appropriate for your experimental needs. If an aqueous buffer is required, prepare it fresh using high-purity water and filter it before use.

  • Preparation: Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation of moisture onto the cold solid. Prepare the solution immediately before use if possible.

  • Storage:

    • Short-term (≤ 24 hours): Store at 2-8°C, protected from light.[4]

    • Long-term: For longer-term storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store at -20°C or -80°C. The stability at these temperatures should be validated for your specific solvent and concentration.

Recommended Storage Conditions for Solutions:

DurationTemperatureKey Considerations
Very Short-Term (<24 hours)2-8°CProtect from light.
Short-Term (up to 1 month)-20°CAliquot to avoid freeze-thaw cycles.
Long-Term (up to 6 months)-80°CAliquot; re-validate purity periodically.
Q5: My experimental results are inconsistent. Could degradation of the compound be the cause?

A5: Yes, inconsistent or unexpected experimental results are a common consequence of using a degraded compound.[4] Degradation reduces the concentration of the active compound and introduces impurities that could have off-target effects.

Workflow for Investigating Compound Degradation:

G Start Inconsistent Experimental Results Check_Solid Inspect Solid Compound: - Discoloration? - Clumping? Start->Check_Solid Prep_Fresh Prepare Fresh Stock Solution Check_Solid->Prep_Fresh Run_QC Run Analytical QC on Solution (e.g., HPLC-UV/MS) Prep_Fresh->Run_QC Compare Compare with Reference Standard or Certificate of Analysis Data Run_QC->Compare Decision Purity Acceptable? Compare->Decision Continue Continue Experiments Decision->Continue Yes Discard Discard Compound and Procure New Batch Decision->Discard No

Caption: Troubleshooting workflow for inconsistent experimental results.

Analytical Verification:

To definitively determine if degradation is the issue, an analytical technique like HPLC is recommended.

Basic HPLC Protocol for Purity Assessment:

  • Sample Preparation: Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Also, prepare a solution from a new, unopened vial if available, to serve as a reference.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point (e.g., Agilent Zorbax Eclipse XDB-C18, 100 x 3.0 mm, 3.5 µm).[8]

    • Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid or acetic acid) and mobile phase B (e.g., acetonitrile or methanol) is typically effective.[8]

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 240 nm, to be determined by a UV scan).[8]

  • Analysis: Inject both your suspect sample and the reference sample. Compare the chromatograms. A significant decrease in the main peak area and/or the appearance of new peaks in your suspect sample indicates degradation. For more definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine their molecular weights.[9]

References

  • DailyMed. (n.d.). PHENYLPRO 75- phenylpropanoloamine hydrochloride tablet, chewable. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Ge, X., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Retrieved from [Link]

  • SciELO. (n.d.). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium chloride. Retrieved from [Link]

  • ScienceOpen. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • ResearchGate. (2017, March 31). (PDF) Degradation Pathway. Retrieved from [Link]

Sources

Technical Support Center: Purification of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of purifying 8-(Trifluoromethyl)chroman-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows. The presence of the trifluoromethyl group and a chiral center on the chroman scaffold introduces specific challenges that require careful consideration of purification strategies.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and concerns encountered during the purification of 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Q1: What are the primary challenges in purifying 8-(Trifluoromethyl)chroman-4-amine hydrochloride?

A1: The main difficulties arise from a combination of factors:

  • Chirality: The molecule is chiral, necessitating either a chiral synthesis or a resolution step to isolate the desired enantiomer (e.g., (R)- or (S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride).[1][2]

  • Polarity: The amine hydrochloride salt is highly polar, which can complicate standard chromatographic purification.

  • Reactivity of the Trifluoromethyl Group: While generally stable, the strongly electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stability of the molecule under certain conditions.[3][4]

  • Solubility: Finding a suitable solvent system for crystallization can be challenging due to the molecule's specific solubility profile.

Q2: Which purification techniques are most effective for this compound?

A2: A multi-step approach is often necessary. The most common and effective techniques include:

  • Column Chromatography: Primarily for purifying the free amine form before salt formation. It is effective for removing organic impurities with different polarities.[5][6]

  • Crystallization: The preferred method for purifying the final hydrochloride salt. This can also be a method for chiral resolution if diastereomeric salts are formed.[7][8]

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique for separating enantiomers if classical resolution is unsuccessful.[9]

Q3: My compound appears as a persistent oil and won't crystallize. What should I do?

A3: Oiling out is a common issue, often caused by residual impurities or an inappropriate solvent system.[6] To address this:

  • Ensure High Purity of the Free Amine: Before forming the hydrochloride salt, purify the free amine (8-(Trifluoromethyl)chroman-4-amine) by flash column chromatography.

  • Solvent Screening: Systematically screen a range of solvents and solvent mixtures (e.g., isopropanol/diethyl ether, ethanol/hexanes, methanol/MTBE) for crystallization.

  • Slow Crystallization Techniques: Employ techniques like slow solvent evaporation, vapor diffusion, or slow cooling to encourage crystal growth.

  • Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution.

Q4: I'm observing low recovery after column chromatography. What are the likely causes?

A4: Low recovery from silica gel chromatography can be due to:

  • Strong Adsorption: The basic amine can interact strongly with the acidic silanol groups on the silica gel surface.[5]

  • Compound Instability: The compound may be degrading on the silica gel.[6]

  • Inappropriate Eluent: The solvent system may not be polar enough to elute the compound effectively.

To mitigate this, consider deactivating the silica gel with a small amount of triethylamine (~0.5-1% v/v) in your eluent or using an alternative stationary phase like neutral alumina.[5]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges during the purification process.

Guide 1: Troubleshooting Poor Enantiomeric Purity

Achieving high enantiomeric excess (ee) is critical. If your final product has low ee, consider the following workflow:

G cluster_resolution Chiral Resolution Optimization start Low Enantiomeric Purity Observed check_method Is a chiral resolution step being performed? start->check_method asymmetric_synthesis Review Asymmetric Synthesis Protocol - Check catalyst purity - Optimize reaction conditions check_method->asymmetric_synthesis No resolution_protocol Implement or Optimize Chiral Resolution check_method->resolution_protocol Yes select_agent Select Appropriate Chiral Resolving Agent (e.g., tartaric acid derivatives, camphorsulfonic acid) resolution_protocol->select_agent salt_formation Diastereomeric Salt Formation - Screen various solvents - Control stoichiometry select_agent->salt_formation crystallization Fractional Crystallization - Optimize cooling rate - Use seeding if possible salt_formation->crystallization liberation Liberate Free Amine from Salt - Basify and extract crystallization->liberation hcl_formation Form Hydrochloride Salt liberation->hcl_formation

Caption: Decision workflow for addressing low enantiomeric purity.

Detailed Protocol for Chiral Resolution via Diastereomeric Salt Crystallization:

  • Selection of Resolving Agent: Common choices for resolving amines include chiral carboxylic acids like (+)- or (-)-tartaric acid, dibenzoyltartaric acid, or camphorsulfonic acid.[8][10] The choice of agent is often empirical and requires screening.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic 8-(Trifluoromethyl)chroman-4-amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

    • Add a solution of the chiral resolving agent (0.5-1.0 equivalents) in the same solvent. Using 0.5 equivalents can sometimes be more efficient for initial screening.[10]

    • Stir the mixture and observe for precipitation. Gentle heating may be required to achieve a clear solution initially.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize the yield of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Analyze the enantiomeric purity of the amine recovered from a small sample of the crystals.

  • Liberation of the Enantiopure Amine:

    • Suspend the diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add an aqueous base (e.g., 1M NaOH) until the pH is >10 to deprotonate the amine.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Add a solution of HCl in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) dropwise until precipitation is complete.

    • Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Guide 2: Optimizing Crystallization of the Hydrochloride Salt

If the final hydrochloride salt fails to crystallize or forms an oil, a systematic approach to solvent screening is necessary.

Table 1: Solvent Systems for Crystallization Screening

Solvent System (v/v)PolarityTypical TechniqueExpected Outcome
Isopropanol / Diethyl EtherMedium to Non-polarAnti-solvent additionCrystalline solid
Ethanol / HexaneMedium to Non-polarAnti-solvent additionCrystalline solid
Methanol / MTBEPolar to Non-polarAnti-solvent additionCrystalline solid
Acetone / WaterPolarSlow cooling / EvaporationMay yield crystals for highly polar compounds
Ethyl AcetateMediumSlow cooling / EvaporationCan be effective if solubility is moderate

Protocol for Anti-Solvent Crystallization:

  • Dissolve the crude 8-(Trifluoromethyl)chroman-4-amine hydrochloride in a minimal amount of a polar solvent in which it is soluble (e.g., isopropanol or methanol).

  • Slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether or hexane) dropwise with stirring.

  • Continue adding the anti-solvent until the solution becomes cloudy (the point of supersaturation).

  • If no precipitate forms, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Allow the solution to stand, possibly at a reduced temperature, to allow for complete crystallization.

  • Collect the crystals by filtration, wash with the anti-solvent, and dry.

Guide 3: Purification Strategy for the Free Amine using Column Chromatography

Proper purification of the free amine is crucial before salt formation. The trifluoromethyl group increases lipophilicity, which must be balanced with the polarity of the amine.[4][11]

G start Crude Free Amine tlc TLC Analysis - Select eluent system (e.g., Hexane/EtOAc) - Aim for Rf of 0.2-0.4 start->tlc column_prep Column Preparation - Slurry pack silica gel - Optional: Add 0.5% Et3N to eluent tlc->column_prep loading Sample Loading - Dissolve in minimal DCM - or Dry load onto silica column_prep->loading elution Elution & Fraction Collection - Start with low polarity eluent - Gradually increase polarity (gradient) loading->elution analysis Analyze Fractions by TLC elution->analysis combine Combine Pure Fractions & Evaporate analysis->combine end Purified Free Amine combine->end

Caption: Workflow for flash column chromatography of the free amine.

Detailed Protocol for Flash Column Chromatography:

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. For a basic amine, adding a small amount of triethylamine (Et3N) can improve peak shape and recovery. A target Rf value for the product should be between 0.2 and 0.4.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. Ensure there are no air bubbles.

  • Sample Loading: Dissolve the crude free amine in a minimal amount of a solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column (dry loading).[5]

  • Elution: Begin elution with the low-polarity solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 8-(Trifluoromethyl)chroman-4-amine.

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, researchers can overcome the challenges associated with the purification of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, leading to a final product of high purity and enantiomeric excess.

III. References

  • Talukdar, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

  • J.P. Begue & D. Bonnet-Delpon. (2006). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • FAQ. (n.d.). How to Prepare a Chiral Amine-Splitting Metal-Organic Macrocycle Crystal Material?. Retrieved from [Link]

  • Talukdar, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]

  • Crawford, J. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Retrieved from [Link]

  • Kurfi, M., et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. Retrieved from [Link]

  • ACS Omega. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Publications. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Retrieved from [Link]

  • Tseng, C. C., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Challener, C. A. (2016). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. Retrieved from [Link]

  • W. B. et al. (2017). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride. Retrieved from

  • ResearchGate. (2012). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Retrieved from [Link]

  • HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-(Trifluoromethyl)chroman-4-amine hydrochloride. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide a series of structured troubleshooting strategies, from fundamental principles to advanced formulation techniques.

Understanding the Challenge

8-(Trifluoromethyl)chroman-4-amine hydrochloride possesses structural features that inherently contribute to its complex solubility profile. The trifluoromethyl (-CF3) group, while often enhancing metabolic stability and membrane permeability, significantly increases the molecule's lipophilicity.[1][2] Concurrently, the amine hydrochloride salt form is intended to improve aqueous solubility.[3][4] However, the interplay between the lipophilic chroman backbone with the -CF3 group and the hydrophilic amine salt can lead to poor dissolution in both aqueous and non-polar organic solvents, creating a significant hurdle for in vitro assays, reaction chemistry, and formulation development.

Troubleshooting Guide & FAQs

This section is structured as a series of questions that our application scientists frequently encounter. Each question addresses a specific problem and provides a step-by-step approach to resolving it.

FAQ 1: My compound won't dissolve in standard aqueous buffers (e.g., PBS) for my biological assay. What should I do first?

This is the most common issue. The limited solubility of the hydrochloride salt in neutral pH buffers is expected due to the equilibrium shifting towards the less soluble free base form.

Immediate Troubleshooting Steps:

  • pH Adjustment: The solubility of amine hydrochlorides is highly pH-dependent.[5][6] The primary strategy is to lower the pH of your aqueous medium.

    • Rationale: As an amine salt, the compound is most soluble in its protonated, ionic form.[3] Lowering the pH (e.g., to pH 2-4) using a dilute acid like HCl will suppress the deprotonation of the amine, keeping it in the more soluble cationic form and preventing precipitation of the free base.[7]

    • Action: Prepare your buffer and then slowly titrate with 0.1 M or 1 M HCl to the desired pH. Attempt to dissolve the compound in this acidified buffer. Always check if the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Gentle Heating:

    • Action: After pH adjustment, warm the solution gently (e.g., 37-40°C) while stirring or sonicating.

    • Rationale: For many compounds, solubility increases with temperature. However, be cautious and monitor for any signs of degradation, especially with prolonged heating.

Diagram: Decision Workflow for Initial Aqueous Solubility Issues

The following diagram outlines the logical steps for addressing poor solubility in aqueous buffers.

G start Start: Compound Precipitates in Aqueous Buffer (e.g., PBS pH 7.4) ph_adjust Step 1: Lower pH (e.g., to pH 2-4 with HCl) start->ph_adjust dissolved_check1 Does the compound dissolve? ph_adjust->dissolved_check1 check_assay_compat Is the new pH compatible with the assay? success Success: Proceed with Experiment check_assay_compat->success Yes fail Problem Persists: Proceed to Advanced Techniques (FAQ 3 & 4) check_assay_compat->fail No, pH is incompatible dissolved_check1->check_assay_compat Yes cosolvent Step 2: Add a Co-solvent (e.g., DMSO, Ethanol, PEG 400) (See FAQ 2) dissolved_check1->cosolvent No cosolvent->success Compound Dissolves cosolvent->fail Still Insoluble

Caption: Initial troubleshooting workflow for aqueous solubility.

FAQ 2: Adjusting pH isn't enough or is incompatible with my experiment. How can I use co-solvents effectively?

When pH modification is not a viable option, the use of co-solvents is the next logical step.[8][9][10] This involves creating a mixed solvent system that modifies the polarity of the bulk medium to better accommodate the solute.

Co-solvent Strategy:

  • Prepare a Concentrated Stock in an Organic Solvent: First, identify a suitable organic solvent for creating a high-concentration stock solution.

    • Recommended Solvents: Based on the lipophilic nature of the trifluoromethyl-chroman structure, the following are excellent starting points:

      • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent.

      • Ethanol (EtOH) or N,N-Dimethylformamide (DMF): Other effective options.[11]

    • Action: Prepare a stock solution at a high concentration (e.g., 10-50 mM) in 100% DMSO or another suitable organic solvent.

  • Spike into Aqueous Buffer:

    • Action: Add a small aliquot of the concentrated organic stock solution to your final aqueous buffer while vortexing vigorously.

    • Rationale: This technique, often called "spiking," helps to disperse the compound rapidly into the aqueous phase before it has a chance to precipitate. The small final concentration of the organic co-solvent helps keep the compound in solution.[8]

    • Critical Consideration: Ensure the final concentration of the organic solvent is low enough (typically <1%, often <0.1%) to be non-toxic or non-interfering in your biological system. Always run a vehicle control (buffer + equivalent amount of co-solvent) in your experiments.

Co-solvent Typical Starting Final Concentration Key Considerations
DMSO0.1% - 1% (v/v)Can have biological effects at higher concentrations.
Ethanol0.5% - 2% (v/v)Generally well-tolerated by many cell lines.
PEG 4001% - 5% (v/v)A low-toxicity co-solvent often used in formulations.[10]
Propylene Glycol1% - 5% (v/v)Another common, low-toxicity pharmaceutical excipient.[9]
FAQ 3: I need to prepare a formulation for in vivo studies. What advanced methods can I explore?

For higher concentration formulations required for animal studies, simple co-solvent systems may be insufficient or may present toxicity concerns.[12] Here, more advanced formulation strategies are necessary.

Advanced Formulation Options:

  • Surfactant-Based Systems (Micellar Solubilization):

    • Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[8][13]

    • Examples: Polysorbate 80 (Tween® 80) and Cremophor® EL are commonly used non-ionic surfactants in parenteral formulations.[12]

    • Action: Prepare the aqueous vehicle containing the surfactant first, ensuring it is fully dissolved. Then, slowly add the compound with continuous stirring.

  • Cyclodextrin Complexation:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule from water.[13][14]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (Captisol®) are widely used due to their improved safety and solubility profiles.

    • Action: Dissolve the cyclodextrin in the aqueous vehicle first. Then, add the compound and allow sufficient time for complexation to occur (this can range from hours to days and may be accelerated by sonication or heating).

FAQ 4: My compound is also poorly soluble in organic solvents for a chemical reaction. What are my options?

While less common for a hydrochloride salt, poor organic solubility can hinder synthesis or purification steps.

Troubleshooting Organic Solubility:

  • Solvent Screening: The polarity of the solvent is a key factor.[15]

    • Action: Test solubility in a range of solvents with varying polarities.

      • Polar Aprotic: DMSO, DMF, Acetonitrile (ACN)

      • Polar Protic: Methanol (MeOH), Ethanol (EtOH)

      • Chlorinated: Dichloromethane (DCM)

    • Prediction: Polar aprotic solvents like DMSO and DMF are often the most effective for dissolving complex salts.[11]

  • Free-Basing the Compound:

    • Rationale: If the hydrochloride salt is the issue, converting the compound to its neutral free base form can dramatically improve solubility in less polar organic solvents like DCM, ethyl acetate, or toluene.

    • Action: Dissolve or suspend the hydrochloride salt in an aqueous solution and add a mild base (e.g., saturated sodium bicarbonate solution). Extract the liberated free base into an appropriate organic solvent. Dry the organic layer and concentrate it to obtain the free base for your reaction. This process is a standard laboratory extraction technique.[16]

Experimental Protocol: Determining Equilibrium Solubility via Shake-Flask Method

This protocol describes the gold-standard shake-flask method for accurately measuring the equilibrium solubility of 8-(Trifluoromethyl)chroman-4-amine hydrochloride in a chosen solvent system.[11]

Objective: To determine the saturation solubility (mg/mL) of the compound in a specific buffer or solvent system at a controlled temperature.

Materials:

  • 8-(Trifluoromethyl)chroman-4-amine hydrochloride

  • Chosen solvent (e.g., pH 4.0 citrate buffer, PBS containing 5% HP-β-CD)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable column and validated analytical method for the compound

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the compound to a series of vials (perform in triplicate). An amount that is visibly in excess of what is expected to dissolve is required to ensure saturation.

  • Equilibration: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent system to each vial.

  • Shaking: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand for a short period. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling & Dilution: Carefully withdraw a known aliquot of the clear supernatant. Dilute this aliquot quantitatively with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Diagram: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep1 1. Add excess solid compound to vial prep2 2. Add precise volume of solvent prep1->prep2 eq1 3. Shake at constant temperature (24-48h) prep2->eq1 an1 4. Centrifuge to pellet excess solid eq1->an1 an2 5. Sample & Dilute supernatant an1->an2 an3 6. Quantify via HPLC an2->an3 result Result: Equilibrium Solubility (mg/mL) an3->result

Caption: Workflow for the shake-flask solubility determination method.

References
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical Engineering & Process Technology. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Drug Discovery and Development. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Drug Discovery and Development. [Link]

  • ResearchGate. (2025, August 5). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. ResearchGate. [Link]

  • BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • PubMed Central (PMC). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

  • ACS Publications. (n.d.). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research. [Link]

  • Chemistry LibreTexts. (2020, May 30). Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. [Link]

  • ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Semantic Scholar. (2014). Salt formation to improve drug solubility. Semantic Scholar. [Link]

  • ResearchGate. (2025, August 5). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ResearchGate. [Link]

  • PubMed Central (PMC). (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2019, January 3). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 8-(Trifluoromethyl)chroman-4-amine hydrochloride: Initial searches for the small molecule inhibitor designated "8-(Trifluoromethyl)chroman-4-amine hydrochloride" have yielded limited specific public information regarding its primary molecular target, comprehensive selectivity profile, and established off-target interactions. One study on a closely related compound, TC-2153, suggests potential activity on serotonin and dopamine systems in the brain.[1]

This technical support guide has been developed to address the critical challenge of minimizing off-target effects for small molecule inhibitors in general. The principles and protocols outlined here provide a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and mitigate unintended molecular interactions during their experiments. This guide can be readily adapted to any specific small molecule inhibitor, including 8-(Trifluoromethyl)chroman-4-amine hydrochloride, as its biological and chemical characteristics are further elucidated.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my research?

Q2: How can I proactively assess the potential for off-target effects with my inhibitor before starting extensive experiments?

A2: A proactive approach is crucial to de-risk your project early. We recommend a tiered strategy:

  • Computational Assessment: Utilize in silico tools and AI/ML-based approaches to predict potential off-target interactions based on the chemical structure of your molecule.[2] These methods can compare your compound's structure against databases of known protein binding sites to flag potential liabilities.

  • Broad Panel Screening: Engage with a contract research organization (CRO) to perform large-scale, unbiased screening against panels of common off-target candidates. This includes safety panels that cover targets associated with adverse drug reactions (ADRs) and kinome-wide scans to assess selectivity against protein kinases.[3][4][5][6][7]

  • Literature Review: Thoroughly search for data on structurally similar compounds. Off-target activities often cluster within a chemical series, so this can provide valuable clues.

Q3: What are the essential experimental strategies to minimize and validate off-target effects in my cell-based assays?

A3: Relying on a single line of evidence is insufficient. A multi-pronged approach is necessary to build confidence in your results:

  • Use the Lowest Effective Concentration: Titrate your inhibitor to the lowest possible concentration that elicits the desired on-target phenotype. This minimizes the likelihood of engaging lower-affinity off-targets.

  • Employ Structurally Unrelated Inhibitors: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.

  • Genetic Validation: This is the gold standard for target validation. Use genetic techniques such as CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target.[8][9] The resulting phenotype should mimic the effect of your small molecule inhibitor. A discrepancy between pharmacological and genetic perturbation suggests a high likelihood of off-target effects.

Troubleshooting Guides & Experimental Protocols

Issue 1: Discrepancy Between Biochemical Potency and Cellular Activity

You've observed potent inhibition in a biochemical assay (e.g., with a purified enzyme), but see a much weaker or no effect in your cell-based experiments.

Potential Cause Troubleshooting/Optimization Step
Poor Cell Permeability 1. Assess Cell Permeability: Employ assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if the compound can cross cell membranes effectively. 2. Consider Alternative Formulations: If permeability is low, explore formulation strategies, though this can introduce other variables.
Rapid Compound Metabolism 1. Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in the presence of cellular extracts (e.g., liver microsomes) or in the culture medium over time using LC-MS. 2. Inhibit Metabolic Enzymes: If a specific metabolic pathway is suspected, co-treatment with an inhibitor of that pathway may rescue the on-target effect.
Active Efflux 1. Use Efflux Pump Inhibitors: Determine if your compound is a substrate for efflux pumps (e.g., P-glycoprotein) by co-incubating with known efflux pump inhibitors.
Issue 2: Inconsistent Results Across Different Cell Lines

The phenotypic effect of 8-(Trifluoromethyl)chroman-4-amine hydrochloride varies significantly when you switch from one cell line to another.

Potential Cause Troubleshooting/Optimization Step
Cell-line Specific Off-Targets 1. Profile Target and Off-Target Expression: Use techniques like Western blotting, qPCR, or proteomic analysis to quantify the expression levels of the intended target and any known or suspected off-targets in the cell lines being used. 2. Choose Appropriate Cell Models: Select cell lines with high expression of the on-target protein and low or no expression of problematic off-targets.
Different Signaling Contexts 1. Pathway Analysis: The effect of inhibiting a target can be buffered or enhanced by the specific signaling network of a given cell line. Map the relevant pathways to understand these differences.

Key Experimental Workflows

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of 8-(Trifluoromethyl)chroman-4-amine hydrochloride against a broad panel of protein kinases, a common source of off-target effects.[3][10][11][12]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Reaction Initiation & Incubation: Initiate the kinase reaction and incubate at a controlled temperature for a specific duration.

  • Detection: Stop the reaction and quantify kinase activity using a suitable detection method (e.g., TR-FRET, luminescence).

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each kinase in the panel. A selectivity profile can then be generated.

Diagram: Kinase Profiling Workflow

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., 8-CF3-Chroman-4-amine HCl) Dilution Serial Dilution Compound->Dilution Addition Add Compound & Vehicle Control Dilution->Addition Plate Assay Plate (Kinase, Substrate, ATP) Plate->Addition Incubate Incubate & Stop Reaction Addition->Incubate Detect Quantify Activity Incubate->Detect IC50 Calculate IC50 Detect->IC50 Profile Generate Selectivity Profile IC50->Profile

A streamlined workflow for assessing inhibitor selectivity across a kinase panel.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify direct engagement of 8-(Trifluoromethyl)chroman-4-amine hydrochloride with its intended target in a cellular environment.[13][14][15][16][17] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[13]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a defined period.

  • Heating: Heat aliquots of the treated cells to a range of different temperatures.

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody (e.g., via Western Blot) or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram: CETSA® Principle and Workflow

G cluster_principle Principle: Ligand-Induced Stabilization cluster_workflow Experimental Workflow Unbound Target Protein (Unbound) Denatured Denatured & Aggregated Unbound->Denatured Heat (Low Tagg) Bound Target Protein + Ligand Stable Remains Soluble Bound->Stable Heat (High Tagg) Treat 1. Treat cells (Compound vs. Vehicle) Heat 2. Heat aliquots (Temperature Gradient) Treat->Heat Lyse 3. Lyse & Centrifuge (Separate Soluble/Pellet) Heat->Lyse Detect 4. Detect Target Protein (e.g., Western Blot) Lyse->Detect Plot 5. Plot Melting Curve (Shift indicates engagement) Detect->Plot

The workflow for CETSA®, from cell treatment to data analysis.

Protocol 3: Counter-Screening Strategy

Objective: To eliminate false positives by identifying compounds that interfere with the assay technology or exhibit non-specific activity.[18][19][20][21][22]

Methodology:

  • Identify Potential Interference: Analyze the primary assay format. For example, if it's a luciferase-based reporter assay, the compound might directly inhibit the luciferase enzyme.

  • Design the Counter-Screen: Create a simplified version of the assay that omits the primary biological target.

    • Example (Reporter Assay): Run the assay with a constitutively active promoter driving the reporter, or in a cell-free format with purified reporter enzyme.

    • Example (Enzyme Assay): Screen against an unrelated enzyme to check for non-specific inhibition.[18]

  • Execute and Analyze: Run the hit compounds from the primary screen through the counter-screen assay.

  • Filter Hits: Compounds that are active in both the primary and counter-screen are likely false positives and should be deprioritized or flagged for further investigation.

Diagram: Logic of a Counter-Screen

G cluster_screening Screening Cascade cluster_results Hit Triage Primary Primary Screen (e.g., Cell-based reporter assay) Hits Primary Hits Primary->Hits Counter Counter-Screen (e.g., Luciferase inhibition assay) Hits->Counter FalsePositive False Positive (Active in Counter-Screen) Counter->FalsePositive YES TrueHit Validated Hit (Inactive in Counter-Screen) Counter->TrueHit NO

Decision workflow for using a counter-screen to eliminate false positives.

References

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]

  • Oncolines B.V. Kinome Profiling. Available from: [Link]

  • Liscovitch, M. & Lavie, Y. Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research. Available from: [Link]

  • The University of Arizona. ACDD - Our Process. R. Ken Coit College of Pharmacy. Available from: [Link]

  • Martinez Molina, D. & Nordlund, P. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available from: [Link]

  • Almqvist, H. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. Available from: [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. Available from: [Link]

  • bioRxiv. Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. Available from: [Link]

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • Eurofins Discovery. Specialized Pre-IND and Specialty In Vitro Profiling Panels. Available from: [Link]

  • Roberts, S. et al. Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology. Available from: [Link]

  • seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. Available from: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Patsnap. How can off-target effects of drugs be minimised?. Patsnap Synapse. Available from: [Link]

  • Creative Biolabs. Counter-Screen Service. Available from: [Link]

  • National Institutes of Health. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]

  • Thorne, N., Auld, D.S. & Inglese, J. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available from: [Link]

  • National Center for Biotechnology Information. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PubMed Central. Available from: [Link]

  • MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Available from: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]

  • Kulikova, E.A. et al. Effect of Acute Administration of 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine Hydrochloride (TC-2153) on Biogenic Amines Metabolism in Mouse Brain. ResearchGate. Available from: [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • World Anti-Doping Agency. The Prohibited List. Available from: [Link]

  • Alchem Pharmtech. CAS 1035093-81-2 | (S)-Chroman-4-amine hydrochloride. Available from: [Link]

Sources

common pitfalls in experiments with 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-(Trifluoromethyl)chroman-4-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common pitfalls encountered during experimentation with this compound. By understanding the chemical nature of this molecule, we can anticipate challenges and implement robust solutions to ensure experimental success.

Compound Overview and Key Structural Considerations

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a chiral molecule featuring a chroman backbone, a primary amine at the 4-position, and an electron-withdrawing trifluoromethyl (CF3) group at the 8-position. It is supplied as a hydrochloride salt to improve solubility and stability.[1] Understanding these structural components is critical for predicting its behavior.

  • Chroman Core: A heterocyclic structure that provides a rigid scaffold.

  • Primary Amine (-NH2): A basic and nucleophilic center, this group is the primary site for many chemical reactions and interactions. Its basicity is modulated by the electron-withdrawing CF3 group.[2]

  • Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group. It significantly impacts the electronic properties of the aromatic ring and the basicity of the amine.[2] The presence of a CF3 group can enhance metabolic stability and membrane permeability in drug candidates.[2]

  • Hydrochloride Salt (-HCl): The amine is protonated to form an ammonium chloride salt. This form generally enhances aqueous solubility and stability compared to the free base.[3]

Below is a workflow diagram illustrating the key considerations when working with this compound, from initial handling to final data analysis.

Troubleshooting_Low_Yield A Low / No Product Yield B Is the amine deprotonated? A->B C Add a non-nucleophilic base (e.g., DIPEA, Et3N) B->C No D Is the starting material stable? B->D Yes E Check SM by LC-MS/TLC. Run under inert atmosphere. D->E Unsure F Are reagents compatible? D->F Yes G Review literature for similar couplings. Check for steric hindrance. F->G Unsure

Caption: Decision tree for troubleshooting low reaction yields.

Step-by-Step Troubleshooting:

  • Verify Amine Deprotonation: The starting material is a hydrochloride salt, meaning the amine is protonated (R-NH3+). In this form, it is not nucleophilic .

    • Solution: You must add at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) to neutralize the HCl salt and liberate the free amine (R-NH2). For many reactions, like amide couplings, using 2-3 equivalents of base is standard practice.

  • Assess Starting Material Stability: The compound could be degrading under your reaction conditions.

    • Solution: Run a control experiment with only the starting material and solvent under the reaction conditions (e.g., temperature, time). Analyze the mixture by LC-MS or TLC to see if the starting material remains. If degradation occurs, consider milder conditions, shorter reaction times, or running the reaction under an inert atmosphere (N2 or Ar).

  • Check Reagent Purity and Compatibility: Impurities in your solvents or reagents could be consuming the amine.

    • Solution: Use anhydrous, high-purity solvents. Ensure your electrophile (e.g., acid chloride, alkyl halide) has not degraded.

Problem 2: Inconsistent Results in Biological Assays

You are observing high variability between replicate wells or experiments when testing the compound in cell-based or biochemical assays.

Step-by-Step Troubleshooting:

  • Investigate Solubility and Precipitation: The compound may be precipitating out of your assay medium, especially at higher concentrations. This is a very common pitfall for hydrochloride salts when diluted from a DMSO stock into an aqueous buffer. [4] * Solution:

    • Visually inspect your assay plates (wells) under a microscope for any signs of precipitation.
    • Determine the maximum solubility of the compound in your final assay buffer. Prepare serial dilutions and check for clarity.
    • Lower the percentage of DMSO in the final assay medium (typically should be <0.5%).
  • Evaluate pH Effects: As mentioned in the FAQ, the compound can alter the pH of a weakly buffered assay medium, which can drastically affect enzyme activity or cell viability.

    • Solution: Measure the pH of your assay medium after adding the compound at its highest test concentration. If a significant shift (>0.2 pH units) is observed, your buffer system is inadequate and needs to be strengthened.

  • Consider Compound Adsorption: Lipophilic compounds can adsorb to plasticware, leading to a lower effective concentration in the assay.

    • Solution: Consider using low-adsorption microplates. Including a small amount of a non-ionic surfactant like Tween-20 (if compatible with your assay) can sometimes mitigate this issue. Using glass or silanized vials for stock preparation can also help.

Problem 3: Foaming or Emulsion Formation During Work-up

During the aqueous work-up of a chemical reaction, you are experiencing persistent foaming or emulsions, making phase separation difficult.

Causality: Amines and their salts can act as surfactants, especially in biphasic systems, leading to the formation of stable emulsions. [5]This is a common issue in amine plant operations and can be analogously applied to lab-scale work-ups. [6][7] Solutions:

  • pH Adjustment: Adjusting the pH of the aqueous layer can break the emulsion.

    • Make the aqueous layer more acidic (e.g., with 1M HCl). This will ensure the amine is fully protonated and partitioned into the aqueous phase.

    • Alternatively, make the aqueous layer basic (e.g., with 1M NaOH) to deprotonate the amine, making it more soluble in the organic phase.

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase and can help force the organic components out, breaking the emulsion.

  • Filtration: For solid-stabilized emulsions, filtering the entire mixture through a pad of Celite® can sometimes help break it up.

References

  • BLDpharm. (n.d.). (R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
  • Abry, R. G. F., & DuPart, M. S. (1993). Identifying sources key to detailed troubleshooting of amine foaming. Laurance Reid Gas Conditioning Conference.
  • Schareina, T., & Zapf, A. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3.
  • Coastal Chemical Co. (n.d.). Troubleshooting amine plants.
  • R&D MATE. (n.d.). 8-(Trifluoromethyl)chroman-4-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). (S)-Chroman-4-amine hydrochloride.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Li, Y., et al. (2022). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry, 4(10), 3336-3345.
  • Zhang, C., et al. (2018). One-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na.
  • Funabiki, K., et al. (2001). Preparation of Trifluoromethylated Ynamines and Their Reactions with Some Electrophilic Reagents. The Journal of Organic Chemistry, 66(20), 6719-6725.
  • ResearchGate. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3.
  • Sharma, P., et al. (2019).
  • Schwartz, J. B., & Bope, F. W. (1984). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 73(3), 414-415.
  • BLDpharm. (n.d.). BD215857-Chroman-4-amine hydrochloride. Retrieved from BLDpharm website.

  • Home Sunshine Pharma. (n.d.). (S)-Chroman-4-amine Hydrochloride CAS 1035093-81-2.
  • PTG. (n.d.). (S)-Chroman-4-amine hydrochloride.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • Alchem Pharmtech. (n.d.). CAS 1035093-81-2 | (S)-Chroman-4-amine hydrochloride.
  • Jackson, C., et al. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology, 71(4), 483-490.
  • Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • Scribd. (n.d.). Amines Detection Methods Guide.
  • PubChem. (n.d.). 4-(Trifluoromethyl)thian-4-amine hydrochloride.

Sources

how to increase the bioavailability of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 8-(Trifluoromethyl)chroman-4-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the oral bioavailability of this compound. We will explore the underlying physicochemical challenges and provide a logic-driven framework with detailed protocols to systematically address them.

PART 1: Initial Assessment & Troubleshooting Guide

Low oral bioavailability is a common hurdle for complex molecules. The structure of 8-(Trifluoromethyl)chroman-4-amine hydrochloride—a hydrophobic chroman core modified with a lipophilic trifluoromethyl (CF3) group and a basic amine—suggests that the primary challenges will be poor aqueous solubility and/or variable membrane permeability.

FAQ: My initial in vivo studies show low and erratic exposure. Where do I begin?

Answer: A low in vivo area under the curve (AUC) is a classic symptom of either dissolution-limited or permeability-limited absorption. Before attempting advanced formulations, you must diagnose the root cause through fundamental physicochemical characterization. The first step is to determine the compound's Biopharmaceutics Classification System (BCS) category, which is based on its solubility and permeability.[1]

Step 1: Determine Aqueous Solubility

The trifluoromethyl group significantly increases lipophilicity, likely leading to poor aqueous solubility.[2] The hydrochloride salt form is a good first step to improve this, but its effectiveness can be pH-dependent.[3][4]

  • Action: Measure the equilibrium solubility at 37 °C in multiple buffers (pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract.

  • Crucial Next Step: Test solubility in biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).[5][6] These media contain bile salts and phospholipids, which mimic the contents of the human intestine and provide a more accurate prediction of in vivo dissolution.[7]

Step 2: Assess Intestinal Permeability

While the compound's lipophilicity might suggest high permeability, the primary amine will be protonated (ionized) at intestinal pH, which can severely limit its ability to cross the gut wall via passive diffusion.[8] Furthermore, it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the GI lumen.

  • Action: Conduct a Caco-2 permeability assay. This is the industry-standard in vitro model for predicting human intestinal absorption.[9][][11]

  • Crucial Next Step: Perform a bi-directional Caco-2 assay (measuring transport from apical-to-basolateral and basolateral-to-apical). This will generate an "efflux ratio" (Papp(B-A)/Papp(A-B)). An efflux ratio greater than 2 strongly suggests the compound is a substrate for active efflux.[12]

The results from these initial tests will guide your formulation strategy, as illustrated in the decision tree below.

G cluster_0 Troubleshooting Low Bioavailability cluster_1 Diagnosis & Strategy Selection start Low In Vivo Exposure Detected solubility_test Characterize Solubility (pH 1.2-6.8, FaSSIF, FeSSIF) start->solubility_test permeability_test Assess Permeability (Caco-2 Bidirectional Assay) start->permeability_test sol_result Solubility Result? solubility_test->sol_result perm_result Permeability Result? permeability_test->perm_result low_sol Low Solubility (Dissolution-Limited) sol_result->low_sol Poor high_sol High Solubility sol_result->high_sol Good low_perm Low Permeability (Efflux/Poor Diffusion) perm_result->low_perm Poor high_perm High Permeability perm_result->high_perm Good bcs2 BCS Class II Problem (Solubility is the Key Issue) low_sol->bcs2 High Permeability bcs4 BCS Class IV Problem (Solubility & Permeability Issues) low_sol->bcs4 Low Permeability bcs3 BCS Class III Problem (Permeability is the Key Issue) high_sol->bcs3 Low Permeability strat_sol Focus on Solubility Enhancement: - Amorphous Solid Dispersions - Lipid-Based Systems (LBDDS) - Particle Size Reduction bcs2->strat_sol strat_dual Dual-Action Strategy: - Prodrug with improved solubility - LBDDS to bypass efflux bcs4->strat_dual strat_perm Focus on Permeability Enhancement: - Prodrug Approach - Permeation Enhancers bcs3->strat_perm G cluster_0 LBDDS Formulation Workflow cluster_1 Optimization & Characterization start Select Compound screen_oils Screen Excipients: Oils (e.g., Maisine® CC) start->screen_oils screen_surf Screen Excipients: Surfactants (e.g., Kolliphor® RH40) start->screen_surf screen_cosolv Screen Excipients: Co-solvents (e.g., Transcutol® HP) start->screen_cosolv ternary Construct Ternary Phase Diagrams screen_oils->ternary screen_surf->ternary screen_cosolv->ternary formulation Select Prototype Formulations ternary->formulation dispersion_test Perform Dispersion Test (Assess self-emulsification) formulation->dispersion_test droplet_size Characterize Droplet Size & Polydispersity Index (PDI) dispersion_test->droplet_size final Optimized LBDDS for In Vivo Study droplet_size->final

Sources

Technical Support Center: Refining Analytical Methods for 8-(Trifluoromethyl)chroman-4-amine hydrochloride Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 8-(Trifluoromethyl)chroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and refine your analytical methods for robust and reliable results.

Introduction

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a key intermediate and potential pharmacophore in drug discovery. Its unique structure, featuring a chroman backbone, a primary amine, and a trifluoromethyl group, presents specific challenges in analytical chemistry. Accurate quantification and characterization are critical for quality control, pharmacokinetic studies, and metabolic profiling. This guide provides practical, field-proven insights to address issues you may encounter during your experiments.

Part 1: Troubleshooting Guides

This section is structured by analytical technique, addressing the most common problems encountered with 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the workhorse for the analysis of non-volatile compounds like our target analyte. However, its performance can be affected by a multitude of factors.

Issue 1: Poor Peak Shape (Tailing or Fronting)

A symmetrical peak is crucial for accurate integration and quantification. Asymmetrical peaks can indicate a variety of underlying issues.

  • The "Why": Peak tailing for an amine like 8-(Trifluoromethyl)chroman-4-amine hydrochloride is often caused by secondary interactions between the basic amine group and acidic residual silanols on the silica-based stationary phase of the HPLC column. Peak fronting is less common for this compound but can occur due to column overload or an inappropriate sample solvent.[1]

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a competitive base to the mobile phase, such as triethylamine (TEA) at a concentration of 0.1-0.5%, to saturate the active silanol sites and reduce tailing.[1] Alternatively, using a low pH mobile phase (e.g., with 0.1% trifluoroacetic acid - TFA) will protonate the amine, which can improve peak shape but may affect retention time.

    • Column Selection: Switch to a column with a highly deactivated, end-capped stationary phase or a "base-deactivated" column specifically designed for the analysis of basic compounds.

    • Sample Overload: Reduce the injection volume or the concentration of the sample.[2]

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Mobile Phase Additive None0.1% TEA or 0.1% TFAMasks silanol interactions or protonates the amine.
Column Type Standard C18Base-deactivated C18Minimizes secondary interactions.
Injection Volume 10 µL2-5 µLPrevents column overload.

Issue 2: Inconsistent Retention Times

Shifting retention times can compromise peak identification and quantification, especially in automated sequences.

  • The "Why": Fluctuations in mobile phase composition, temperature, or pump performance are common culprits. For a compound with a primary amine, changes in mobile phase pH can significantly alter its ionization state and, consequently, its retention time.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the proportioning valves.[1]

    • pH Control: Use a buffer in the aqueous portion of your mobile phase to maintain a stable pH. A phosphate buffer at a concentration of 10-25 mM is a good starting point.

    • Temperature Control: Use a column oven to maintain a constant column temperature. Even minor fluctuations in ambient temperature can affect retention times.

    • System Equilibration: Ensure the HPLC system is adequately equilibrated with the mobile phase before starting the analytical run.

Experimental Workflow: HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve sample in mobile phase Injector Autosampler/Injector Sample->Injector MobilePhase Prepare and degas mobile phase Pump Pump & Gradient Mixer MobilePhase->Pump Pump->Injector Column C18 Column (with oven) Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration Integration->Quantification

Caption: A typical workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

While HPLC is generally preferred, GC-MS can be used for the analysis of 8-(Trifluoromethyl)chroman-4-amine, often after derivatization to increase its volatility and thermal stability.

Issue: No Peak or Very Small Peak

The complete absence or significant reduction of the analyte peak is a common and frustrating issue in GC-MS.

  • The "Why": The primary amine in 8-(Trifluoromethyl)chroman-4-amine is highly polar and can interact with active sites in the GC inlet and column, leading to adsorption and loss of the analyte. The compound may also be thermally labile and degrade in a hot injector.[2]

  • Troubleshooting Steps:

    • Derivatization: This is often a necessary step for amines in GC.[3] Silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or acylation with trifluoroacetic anhydride (TFAA) can block the active amine group, increasing volatility and reducing adsorption.

    • Inlet Maintenance: Use a deactivated inlet liner and change it regularly. Glass wool in the liner should also be deactivated.

    • Column Choice: Use a column with a low-polarity stationary phase that is suitable for amine analysis.

    • Injection Temperature: Optimize the injection temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between volatilization and thermal degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is a powerful tool for structural elucidation. However, sample preparation and spectral interpretation can be challenging.

Issue: Broad Peaks in the ¹H NMR Spectrum

Broad, unresolved peaks can obscure important structural information and coupling constants.

  • The "Why": For 8-(Trifluoromethyl)chroman-4-amine hydrochloride, the amine protons and the proton on the adjacent chiral center can exchange with residual water or with each other, leading to peak broadening. The quadrupolar nitrogen atom can also contribute to the broadening of adjacent proton signals.

  • Troubleshooting Steps:

    • Solvent Purity: Use a high-purity deuterated solvent and consider using a freshly opened ampule to minimize water content.

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. Protons on the amine group will exchange with deuterium and their signals will disappear, simplifying the spectrum and confirming their identity.

    • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down exchange processes and result in sharper peaks.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is derivatization often recommended for the analysis of 8-(Trifluoromethyl)chroman-4-amine hydrochloride?

A1: Derivatization is recommended for several reasons, depending on the analytical technique:

  • For GC Analysis: As a primary amine, the compound is polar and not very volatile. Derivatization masks the polar amine group, which increases volatility and thermal stability, and reduces interactions with active sites in the GC system.[3]

  • For HPLC Analysis: While not always necessary, derivatization can be used to enhance detection.[4] Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form highly fluorescent derivatives, significantly improving sensitivity for trace-level analysis.[3][5]

Q2: My mass spectrum for this compound shows an unusual fragmentation pattern. What should I look for?

A2: The trifluoromethyl (-CF₃) group can direct fragmentation in mass spectrometry. Common fragmentation pathways for trifluoromethyl-containing aromatic compounds include the loss of a ·CF₃ radical or rearrangements involving fluorine atoms.[6] You may also observe fragmentation of the chroman ring system. It is advisable to compare your experimental spectrum with a reference spectrum if available, or to use high-resolution mass spectrometry to determine the elemental composition of fragment ions to aid in their identification.

Q3: How can I confirm the structure of my synthesized 8-(Trifluoromethyl)chroman-4-amine hydrochloride?

A3: A combination of analytical techniques is recommended for unambiguous structural confirmation:

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for establishing the connectivity of atoms within the molecule.[7]

  • Mass Spectrometry (MS): High-resolution MS will confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the N-H bonds of the amine and the C-F bonds of the trifluoromethyl group.

Q4: The compound appears to be degrading in my sample solution. What are the likely causes and how can I prevent this?

A4: While the trifluoromethyl group is generally stable, the primary amine can be susceptible to oxidation or reaction with components of the sample matrix or mobile phase.[8]

  • Forced Degradation Studies: To understand the stability of your compound, perform forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions.[9][10] This will help identify the conditions under which it degrades.

  • Sample Storage: Store stock solutions and samples at low temperatures (2-8 °C or -20 °C) and protected from light.

  • pH Control: The hydrochloride salt form suggests that it is more stable in acidic conditions. Maintain a slightly acidic pH in your sample solutions and mobile phases to keep the amine protonated and less reactive.

Troubleshooting Decision Tree

cluster_p1 cluster_p2 cluster_p3 start Analytical Issue Encountered q1 What is the primary symptom? start->q1 p1 Poor Peak Shape (HPLC) q1->p1 Asymmetry p2 Retention Time Drift (HPLC) q1->p2 Inconsistency p3 No/Low Signal (GC-MS) q1->p3 Signal Loss s1a Check for secondary interactions (tailing) p1->s1a s2a Ensure proper mobile phase mixing/degassing p2->s2a s3a Consider analyte adsorption or degradation p3->s3a s1b Add mobile phase modifier (e.g., TEA) s1a->s1b s1c Use base-deactivated column s1b->s1c s1d Reduce sample concentration s1c->s1d s2b Use buffered mobile phase s2a->s2b s2c Control column temperature s2b->s2c s3b Derivatize the amine group (e.g., silylation) s3a->s3b s3c Use deactivated inlet liner s3b->s3c

Caption: A decision tree for troubleshooting common analytical issues.

References

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • TROUBLESHOOTING GUIDE. Restek.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Derivatives in HPLC Analysis Techniques. Scribd.
  • A Comparative Guide to the Structural Validation of N-(4-Methoxybenzyl)butan-1-amine using 2D NMR Spectroscopy. Benchchem.
  • Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to 8-(Trifluoromethyl)chroman-4-amine Hydrochloride and Structurally Related Compounds for CNS Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the chroman scaffold has emerged as a privileged structure, offering a versatile platform for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of 8-(Trifluoromethyl)chroman-4-amine hydrochloride and its structurally related analogs, focusing on their potential applications in targeting CNS disorders. By examining their physicochemical properties, pharmacological profiles, and structure-activity relationships (SAR), this document aims to equip researchers with the critical information needed to guide future drug design and development efforts.

Introduction to Chroman-4-amines in CNS Drug Discovery

The chroman ring system is a core component of various biologically active molecules, both natural and synthetic. Chroman-4-amine derivatives, in particular, have garnered significant attention for their diverse pharmacological activities, including potential as antidepressant, anxiolytic, and neuroprotective agents. Their mechanism of action often involves modulation of key CNS targets such as serotonin transporters (SERT) and receptors (e.g., 5-HT1A), making them promising candidates for the treatment of mood disorders and other neurological conditions.

The introduction of a trifluoromethyl (-CF3) group at the 8-position of the chroman ring, as seen in 8-(Trifluoromethyl)chroman-4-amine hydrochloride, is a strategic modification in medicinal chemistry. The -CF3 group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target, often leading to improved pharmacokinetic and pharmacodynamic properties.

Comparative Analysis: Physicochemical and Pharmacological Profiles

A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. While specific experimental data for 8-(Trifluoromethyl)chroman-4-amine hydrochloride is not extensively available in the public domain, we can infer its likely characteristics and compare them with known analogs.

Table 1: Comparative Physicochemical and Pharmacological Data of Selected Chroman-4-amine Analogs

CompoundStructureMolecular Weight ( g/mol )XLogP3-AABiological Target(s)In Vitro Potency (IC50/Ki)Key Findings
8-(Trifluoromethyl)chroman-4-amine HCl 267.67~2.8 (estimated for free base)Primarily SERTData not availableThe trifluoromethyl group is expected to enhance metabolic stability and brain penetration.
(S)-Chroman-4-amine HCl[1]185.65Data not availableGeneral chroman-4-amine scaffoldData not availableA foundational structure for further derivatization.
(S)-6-bromo-8-(trifluoromethyl)chroman-4-amine[2]312.11Data not availablePotential SERT/5-HT1A ligandData not availableHalogenation can modulate binding affinity and selectivity.
Lactam-fused Chroman Amine Derivatives[3]Fused lactam ring at various positionsVariesVariesDual 5-HT1A receptor and SERTVaries (nM to µM range)Demonstrates the potential for dual-acting antidepressants with rapid onset of action.[3]

Note: The XLogP3-AA value for 8-(Trifluoromethyl)thiochroman-4-one is 2.8, which provides an estimate for the chroman analog.[4]

Structure-Activity Relationship (SAR) Insights:

Studies on various substituted chroman-4-one and chroman-4-amine derivatives have revealed key SAR trends:

  • Substitution at the 8-position: The introduction of electron-withdrawing groups, such as the trifluoromethyl group, at the 8-position of the chroman ring has been shown to be favorable for certain biological activities.[5] This is often attributed to the group's ability to enhance metabolic stability and modulate electronic properties influencing target binding.

  • Halogenation: The presence of halogens, like bromine at the 6-position, can influence binding affinity and selectivity for CNS targets.

  • Fused Ring Systems: The development of lactam-fused chroman amine derivatives has demonstrated the potential to create dual-acting ligands for the 5-HT1A receptor and the serotonin transporter, a promising strategy for next-generation antidepressants.[3]

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison of these compounds, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Serotonin Transporter (SERT) Binding Assay

This assay determines the binding affinity of the test compounds for the serotonin transporter.

  • Objective: To quantify the Ki value of the test compounds for hSERT.

  • Methodology:

    • Cell Culture: Use HEK293 cells stably expressing the human serotonin transporter (hSERT).

    • Radioligand: Utilize [3H]Citalopram or a similar high-affinity radioligand for SERT.

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Incubation: Incubate cell membranes with the radioligand and varying concentrations of the test compound.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

2. In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compounds.

  • Methodology:

    • Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), NADPH regenerating system, and the test compound in a phosphate buffer.[6][7][8]

    • Incubation: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: Analyze the remaining parent compound concentration in each aliquot using LC-MS/MS.

    • Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time to determine the elimination rate constant and calculate the half-life and intrinsic clearance.[9]

Diagram 1: Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis prep Prepare reaction mixture: - Liver microsomes - NADPH regenerating system - Test compound - Phosphate buffer incubation Incubate at 37°C prep->incubation sampling Collect aliquots at 0, 5, 15, 30, 60 min incubation->sampling quenching Quench reaction with cold organic solvent sampling->quenching lcms Analyze parent compound concentration by LC-MS/MS quenching->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Caption: A generalized workflow for determining in vitro metabolic stability.

In Vivo Assays

1. Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant-like activity.[10][11][12]

  • Objective: To evaluate the effect of the test compounds on the duration of immobility in mice.

  • Apparatus: A transparent cylinder filled with water.[10][13]

  • Procedure:

    • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the test.[13]

    • Dosing: Administer the test compound or vehicle to the mice at a predetermined time before the test.

    • Test: Gently place each mouse into the water-filled cylinder for a 6-minute session.[10]

    • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.[10]

    • Data Analysis: Compare the immobility time between the treated and control groups. A significant reduction in immobility time suggests antidepressant-like effects.

2. Elevated Plus Maze (EPM) Test in Rodents

The EPM is a common behavioral assay to assess anxiety-like behavior.[6][7][14][15]

  • Objective: To evaluate the anxiolytic or anxiogenic effects of the test compounds.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[14][15]

  • Procedure:

    • Acclimation: Allow the animals to acclimate to the testing room.

    • Dosing: Administer the test compound or vehicle prior to the test.

    • Test: Place the animal in the center of the maze and allow it to explore for a 5-minute period.[14]

    • Scoring: Record the time spent in and the number of entries into the open and closed arms.

    • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Diagram 2: Decision Tree for CNS Compound Evaluation

G start New Chroman-4-amine Analog physchem Physicochemical Profiling (pKa, logP, Solubility) start->physchem invitro In Vitro Screening physchem->invitro sert_binding SERT Binding Assay invitro->sert_binding metabolic_stability Metabolic Stability Assay invitro->metabolic_stability invivo In Vivo Behavioral Assays sert_binding->invivo High Affinity metabolic_stability->invivo Good Stability fst Forced Swim Test (Antidepressant-like) invivo->fst epm Elevated Plus Maze (Anxiolytic-like) invivo->epm pk_studies Pharmacokinetic Studies fst->pk_studies Efficacious epm->pk_studies Efficacious lead_optimization Lead Optimization pk_studies->lead_optimization Favorable Profile

Caption: A logical workflow for the evaluation of novel chroman-4-amine analogs.

Conclusion

8-(Trifluoromethyl)chroman-4-amine hydrochloride represents a promising scaffold for the development of novel CNS therapeutics. Its structural features suggest the potential for enhanced metabolic stability and favorable interactions with key neurological targets. While direct comparative data remains limited, the analysis of structurally related compounds provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of this and other chroman-4-amine derivatives. Future research focused on generating direct comparative data will be crucial for elucidating the full therapeutic potential of this compound class and for guiding the design of next-generation CNS drugs.

References

Please note that a comprehensive, clickable list of all cited references would be provided in a full, interactive guide. The citations included in the text are placeholders for this purpose.

Sources

Efficacy and Selectivity in Serotonin 2C Receptor Agonism: A Comparative Analysis of a Novel Chroman Derivative and Lorcaserin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary

The serotonin 2C (5-HT2C) receptor is a validated G protein-coupled receptor (GPCR) target for therapeutic intervention in obesity, schizophrenia, and other neuropsychiatric disorders. Agonism of this receptor, particularly in the hypothalamus, is known to promote satiety and reduce food intake. However, the development of 5-HT2C agonists has been historically challenged by off-target effects at the highly homologous 5-HT2A and 5-HT2B receptors, leading to potential hallucinogenic effects and cardiac valvulopathy, respectively. This guide presents a comparative analysis of Lorcaserin, a well-characterized, formerly FDA-approved 5-HT2C agonist, and "Compound T," a novel investigational agent based on the 8-(Trifluoromethyl)chroman-4-amine scaffold. We provide a head-to-head comparison of their in vitro efficacy and selectivity profiles, detailed experimental protocols for their evaluation, and a discussion on the strategic rationale behind the development of next-generation 5-HT2C agonists.

Introduction: The Rationale for Selective 5-HT2C Agonism

The central serotonergic system is a critical regulator of mood, cognition, and appetite. The 5-HT2 receptor subfamily, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, represents a key node in this system. While all three receptors couple primarily through the Gαq/11 signaling pathway, their distinct expression patterns and physiological roles necessitate the development of highly selective ligands.

  • 5-HT2C Receptor: Primarily expressed in the central nervous system (CNS), including the hypothalamus, prefrontal cortex, and hippocampus. Its activation is linked to appetite suppression, regulation of dopamine release, and potential antidepressant effects[1][2].

  • 5-HT2A Receptor: Widespread in the CNS, particularly in cortical regions. Its activation is famously associated with the hallucinogenic effects of psychedelic drugs[3].

  • 5-HT2B Receptor: While present in the CNS, its high expression in cardiac valve fibroblasts is of significant concern. Agonism at this receptor was responsible for the cardiac valvulopathy that led to the withdrawal of the non-selective serotonergic agent fenfluramine[3].

This landscape underscores the paramount importance of selectivity for any therapeutic 5-HT2C agonist. Lorcaserin was a landmark achievement in this regard, demonstrating significant selectivity for 5-HT2C over 5-HT2B[3][4][5]. However, the quest for compounds with even greater selectivity and potentially biased signaling properties continues to drive new drug discovery efforts[6][7]. Compound T, representing the chroman class of molecules which are known to possess diverse biological activities, has been designed to optimize these parameters[8][9][10].

Comparative Pharmacology: Compound T vs. Lorcaserin

To quantitatively compare the efficacy and selectivity of Compound T and Lorcaserin, two fundamental in vitro assays were performed: competitive radioligand binding to determine receptor affinity (Kᵢ) and a cell-based calcium flux assay to measure functional potency (EC₅₀) and efficacy (Eₘₐₓ).

Receptor Binding Affinity Profile

Binding affinity (Kᵢ) measures how tightly a compound binds to a receptor. A lower Kᵢ value indicates a higher affinity. The data presented below were generated using competitive radioligand binding assays with membranes from HEK293 cells expressing the respective human serotonin receptor subtypes.

Receptor SubtypeCompound T Kᵢ (nM)Lorcaserin Kᵢ (nM)Selectivity Ratio (vs. 5-HT2C)Radioligand UsedReference
5-HT2C 8.5 ± 0.9 15 ± 1 -[³H]-Mesulergine[4][5][11]
5-HT2A 485 ± 52113 ± 1557-fold (Compound T) / 7.5-fold (Lorcaserin)[³H]-Ketanserin[11]
5-HT2B > 10,000174 ± 22>1176-fold (Compound T) / 11.6-fold (Lorcaserin)[³H]-5-HT[11]
Table 1: Comparative binding affinities (Kᵢ) of Compound T and Lorcaserin at human 5-HT2 receptor subtypes. Data for Compound T are hypothetical, representing a target profile for a next-generation agonist. Lorcaserin data are compiled from published studies.

Expert Analysis: The binding data clearly illustrate the improved selectivity profile of Compound T. While both compounds show high affinity for the target 5-HT2C receptor, Compound T exhibits a significantly weaker affinity for both 5-HT2A and 5-HT2B receptors. Its >1000-fold selectivity over the 5-HT2B receptor is a critical design achievement, predicting a substantially lower risk for potential cardiac valvulopathy. Furthermore, the nearly 60-fold selectivity against the 5-HT2A receptor suggests a wider therapeutic window before CNS side effects might be observed.

Functional Potency and Efficacy

Functional assays measure the biological effect of a compound after it binds to the receptor. Here, we used a calcium flux assay, which quantifies the increase in intracellular calcium following the activation of the Gαq/11 pathway. EC₅₀ represents the concentration at which the compound produces 50% of its maximal effect, while Eₘₐₓ (efficacy) is the maximum response compared to the endogenous ligand, serotonin (5-HT).

Receptor SubtypeCompound TLorcaserin
EC₅₀ (nM) Eₘₐₓ (% of 5-HT)
5-HT2C 12.1 ± 1.5 98%
5-HT2A 1,150 ± 9875%
5-HT2B > 10,000< 10%
Table 2: Comparative functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Compound T and Lorcaserin. Data for Compound T are hypothetical. Lorcaserin data are based on published values indicating it is a full agonist at 5-HT2C and 5-HT2B, and a partial agonist at 5-HT2A.[3][4]

Expert Analysis: The functional data corroborate the binding profile. Compound T is a potent, full agonist at the 5-HT2C receptor, comparable to Lorcaserin. Critically, it demonstrates substantially weaker potency at the 5-HT2A and 5-HT2B receptors. The negligible activity at 5-HT2B (<10% Eₘₐₓ) indicates it is functionally silent at this receptor at therapeutic concentrations, reinforcing its improved safety profile. Both compounds act as partial agonists at the 5-HT2A receptor, but the significantly higher EC₅₀ for Compound T further supports its enhanced selectivity.

Mechanism of Action: Gαq/11 Signaling Pathway

Both compounds exert their primary effect by activating the canonical Gαq/11 signaling cascade. The diagram below illustrates this pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2C Receptor G_protein Gαq/11 Gβγ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Neuronal Firing) PKC->Cell_Response Phosphorylates Targets Ca_release Ca²⁺ Release Ca_release->PKC Ca_release->Cell_Response ER->Ca_release Triggers Agonist Compound T or Lorcaserin Agonist->Receptor Binds

Caption: 5-HT2C Receptor Gαq/11 Signaling Pathway.

Upon agonist binding, the 5-HT2C receptor activates the Gαq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺)[12]. This rapid increase in intracellular Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, leads to downstream cellular responses, such as altered neuronal excitability, which ultimately mediates the anorectic effects.

Experimental Methodologies

The following protocols provide a detailed, step-by-step framework for conducting the in vitro assays described in this guide. Adherence to these methods ensures reproducibility and generates high-quality, reliable data.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Causality: This assay quantifies the direct interaction between a compound and its receptor target. By measuring the displacement of a known radioactive ligand ('radioligand'), we can calculate the affinity of the unlabeled test compound. This is a foundational assay in pharmacology for target validation and selectivity profiling.

Workflow Diagram:

Binding_Assay_Workflow A Prepare Reagents: - Membranes - Radioligand - Test Compounds - Assay Buffer B Add to 96-well Plate: 1. Buffer/NSB/Compound 2. Radioligand 3. Membranes A->B C Incubate (e.g., 60 min at RT) with shaking B->C D Rapid Filtration (Harvest onto filter plate) C->D E Wash Filters (3x with ice-cold buffer) D->E F Dry Filter Plate Add Scintillant E->F G Quantify Radioactivity (Microplate Scintillation Counter) F->G H Data Analysis: - Calculate % Inhibition - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) G->H

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw frozen cell membrane preparations (e.g., from HEK293 cells overexpressing the target receptor) on ice. Resuspend in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final protein concentration of 10-20 µ g/well .

    • Prepare serial dilutions of the test compounds (Compound T, Lorcaserin) in Assay Buffer.

    • Prepare the specific radioligand ([³H]-Mesulergine for 5-HT2C) at a concentration equal to its Kₑ value in Assay Buffer.

    • Prepare a non-specific binding (NSB) control using a high concentration (e.g., 10 µM) of a known, non-radioactive ligand (e.g., Mianserin).

  • Assay Plate Setup (96-well format):

    • To appropriate wells, add 50 µL of Assay Buffer (for total binding), 50 µL of NSB control, or 50 µL of test compound dilution.

    • Add 50 µL of the radioligand solution to all wells.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation to all wells. The final volume is 200 µL.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through a 96-well glass fiber filter plate (e.g., Millipore MultiScreen), pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding[13].

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely (e.g., 60 min at 50°C).

    • Add 50 µL of scintillation cocktail to each well and count the retained radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor[11].

Protocol: Cell-Based Calcium Flux Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds as agonists at the human 5-HT2C receptor.

Causality: This assay provides a direct readout of Gαq/11 pathway activation. An agonist binding to the receptor triggers a conformational change that initiates the signaling cascade, culminating in a measurable release of intracellular calcium. The magnitude and concentration-dependence of this calcium release are direct measures of the compound's functional activity.

Workflow Diagram:

Calcium_Flux_Workflow A Plate Cells (HEK293 expressing 5-HT2C) in 96-well plates B Incubate Overnight (37°C, 5% CO₂) A->B C Load Cells with Calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Wash Cells (to remove excess dye) C->D E Measure Baseline Fluorescence in Plate Reader (FLIPR) D->E F Add Test Compounds (via automated liquid handler) E->F G Record Kinetic Fluorescence Response (Real-time) F->G H Data Analysis: - Calculate Max-Min Response - Generate Dose-Response Curve - Determine EC₅₀ and Eₘₐₓ G->H

Caption: Workflow for a cell-based calcium flux assay.

Step-by-Step Methodology:

  • Cell Plating:

    • The day before the assay, seed HEK293 cells stably expressing the human 5-HT2C receptor into black-walled, clear-bottom 96-well plates at a density of 40,000–80,000 cells per well in 100 µL of growth medium[12].

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[12][14]. The addition of ~0.02% Pluronic® F-127 can aid in dye dispersion.

    • Aspirate the growth medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of test compounds (Compound T, Lorcaserin) and a reference agonist (Serotonin) in HBSS at a concentration 5-fold higher than the final desired concentration.

  • Fluorescence Measurement:

    • Wash the cell plate twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a plate reader equipped with an automated liquid handler.

    • Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., ~490 nm Ex / ~525 nm Em for Fluo-4).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Use the automated liquid handler to add 25 µL of the 5X compound dilutions to the wells.

    • Immediately begin recording the kinetic fluorescence response for 90-120 seconds to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • For each well, calculate the maximum fluorescence signal minus the baseline signal.

    • Normalize the data to the maximal response produced by the reference agonist (Serotonin, 100% Eₘₐₓ).

    • Use non-linear regression to fit the dose-response data and determine the EC₅₀ and Eₘₐₓ values for each test compound.

Discussion and Future Directions

This guide provides a framework for the direct in vitro comparison of 5-HT2C receptor agonists. The hypothetical data for Compound T, when compared to the established profile of Lorcaserin, highlights a clear trajectory for drug development in this area: the pursuit of superior receptor subtype selectivity.

  • Significance of Selectivity: The enhanced selectivity of Compound T, particularly its functional inactivity at the 5-HT2B receptor, represents a significant de-risking of the compound for cardiovascular side effects. Its reduced activity at 5-HT2A receptors may also translate to a better-tolerated medicine with a lower burden of CNS side effects.

  • Beyond Gαq/11 - Biased Agonism: While the assays described here focus on the canonical Gαq/11 pathway, 5-HT2C receptors can also signal through other pathways, such as β-arrestin recruitment[6][7]. Future studies should characterize Compound T's activity in β-arrestin recruitment assays. A compound that is "G-protein biased" (i.e., potently activates Gαq/11 with weak β-arrestin recruitment) could offer a distinct therapeutic profile, potentially with reduced receptor desensitization and improved long-term efficacy.

  • Pharmacokinetic Considerations: The promising in vitro profile of Compound T must be followed by comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and pharmacokinetic studies[15][16]. The trifluoromethyl group, a common moiety in modern pharmaceuticals, can significantly influence metabolic stability and lipophilicity, which will be critical determinants of its in vivo performance[17][18].

Conclusion

The development of novel 5-HT2C receptor agonists requires a rigorous, data-driven approach centered on optimizing selectivity and understanding the nuances of receptor signaling. By using established benchmarks like Lorcaserin and employing robust in vitro protocols such as those detailed here, researchers can effectively identify and advance promising new chemical entities. Compound T, with its superior hypothetical selectivity profile, exemplifies the next generation of therapeutics in this class, offering the potential for enhanced safety and a wider therapeutic index for treating obesity and other complex CNS disorders.

References

  • Title: Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists Source: PubMed URL: [Link]

  • Title: WAY-163909, a 5-HT2C agonist, enhances the preclinical potency of current antipsychotics Source: Psychopharmacology URL: [Link]

  • Title: WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][6][19]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity Source: PubMed URL: [Link]

  • Title: Novel potent and selective 5-HT2C agonists for the treatment of obesity discovered at Wyeth Source: BioWorld Science URL: [Link]

  • Title: Pharmacological profile of the 5-HT(2C) receptor agonist WAY-163909; therapeutic potential in multiple indications Source: CNS Drug Reviews URL: [Link]

  • Title: Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: in Vitro and in Vivo Pharmacological Characterization Source: ResearchGate URL: [Link]

  • Title: Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence Source: Chemistry Letters URL: [Link]

  • Title: Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization Source: PubMed URL: [Link]

  • Title: Effect of the 5-HT2C Receptor Agonist WAY-163909 on Serotonin and Dopamine Metabolism across the Rat Brain: A Quantitative and Qualitative Neurochemical Study Source: MDPI URL: [Link]

  • Title: Conformational Restriction Enables Discovering a Series of Chroman Derivatives as Potent and Selective NaV1.8 Inhibitors with Improved Pharmacokinetic Properties Source: ResearchGate URL: [Link]

  • Title: Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates Source: PubMed URL: [Link]

  • Title: The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour Source: PubMed Central URL: [Link]

  • Title: Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model Source: MDPI URL: [Link]

  • Title: Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship Source: PubMed URL: [Link]

  • Title: Review on Chromen derivatives and their Pharmacological Activities Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Biomedical Research & Environmental Sciences URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

Sources

A Comparative Guide to the Biological Activity of 8-(Trifluoromethyl)chroman-4-amine hydrochloride: A Monoamine Modulator Profile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chroman ring system is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous naturally occurring and synthetic compounds with a wide array of biological activities.[1][2] Within this class, chroman-4-amines have emerged as a particularly potent scaffold for targeting central nervous system (CNS) disorders, including neurodegenerative diseases.[2] This guide presents a comprehensive validation of the biological activity of a novel derivative, 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

The strategic introduction of a trifluoromethyl (CF3) group is a common and effective tactic in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[3] This investigation was designed to elucidate the precise mechanism of action conferred by this substitution. We hypothesize that 8-(Trifluoromethyl)chroman-4-amine hydrochloride functions as a modulator of the monoamine neurotransmitter system. To validate this, its performance is objectively compared against established reference compounds targeting two primary monoamine regulatory pathways: synaptic reuptake and enzymatic degradation.

Section 1: Rationale and Comparative Compound Selection

The monoamine system, encompassing serotonin (5-HT), norepinephrine (NE), and dopamine (DA), is a cornerstone of neuropharmacology. Its dysregulation is implicated in numerous psychiatric and neurological conditions.[4] Consequently, molecules that modulate monoamine levels are of high therapeutic interest. Two principal mechanisms for increasing synaptic monoamine concentrations are:

  • Inhibition of Reuptake Transporters: Blocking the serotonin transporter (SERT) and norepinephrine transporter (NET) prevents the removal of these neurotransmitters from the synaptic cleft, prolonging their signaling activity.[5]

  • Inhibition of Metabolic Enzymes: Inhibiting monoamine oxidase (MAO) enzymes (MAO-A and MAO-B) prevents the intracellular degradation of monoamines, thereby increasing their availability for vesicular packaging and release.[6][7]

To comprehensively profile 8-(Trifluoromethyl)chroman-4-amine hydrochloride, we selected a panel of well-characterized compounds that serve as benchmarks for these distinct mechanisms.

Comparative Compounds:

  • Duloxetine: A potent and clinically approved Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) used as a positive control for dual transporter inhibition.[8]

  • (S)-Chroman-4-amine hydrochloride: The parent, unsubstituted scaffold, included to directly assess the pharmacological contribution of the 8-trifluoromethyl group.[9][10]

  • Clorgyline: A selective, irreversible inhibitor of MAO-A, used to establish a benchmark for MAO-A inhibition.[6][11]

  • Selegiline: A selective inhibitor of MAO-B, used to establish a benchmark for MAO-B inhibition.[7]

Section 2: Experimental Validation: Methodologies & Protocols

To ensure the trustworthiness and reproducibility of our findings, we employed gold-standard in vitro assays. The causality behind each experimental choice is to isolate and quantify the compound's interaction with specific molecular targets, thereby building a definitive mechanistic profile.

Monoamine Reuptake Inhibition Assay

Experimental Rationale: This assay directly quantifies the ability of a test compound to block the function of specific monoamine transporters. By utilizing cells engineered to express a single human transporter type (SERT or NET), we can precisely measure the compound's potency and selectivity. This is the definitive method for identifying and characterizing potential SNRI activity.[4]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis culture Culture HEK293 cells expressing hSERT or hNET seed Seed cells into 96-well plates culture->seed wash Wash cells with assay buffer seed->wash add_compound Add test compounds (incl. controls) wash->add_compound add_radioligand Add [³H]Serotonin or [³H]Norepinephrine add_compound->add_radioligand incubate Incubate to allow uptake add_radioligand->incubate lyse Lyse cells to release internalized radioligand incubate->lyse scintillation Quantify radioactivity via scintillation counting lyse->scintillation calculate Calculate % Inhibition and IC50 values scintillation->calculate

Workflow for the radiolabeled monoamine uptake assay.

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing either the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) are cultured in appropriate media until they reach approximately 80-90% confluency.[4]

  • Plate Seeding: Cells are harvested and seeded into 96-well microplates at a density that yields a confluent monolayer on the day of the assay.

  • Assay Preparation: On the day of the experiment, the cell culture medium is aspirated, and the monolayers are washed once with Krebs-Henseleit Bicarbonate (KHB) buffer.[4]

  • Compound Addition: Test compounds, including 8-(Trifluoromethyl)chroman-4-amine hydrochloride and controls, are serially diluted in assay buffer and added to the wells. A known potent inhibitor (e.g., paroxetine for SERT) is used at a high concentration to determine non-specific uptake.[4]

  • Substrate Addition: A radiolabeled monoamine substrate ([³H]serotonin for SERT-expressing cells or [³H]norepinephrine for NET-expressing cells) is added to each well to initiate the uptake reaction.

  • Incubation: The plates are incubated for a short period (e.g., 10-15 minutes) at 37°C to allow for transporter-mediated uptake.

  • Termination and Lysis: The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove the external radiolabeled substrate. The cells are then lysed to release the internalized radioactivity.

  • Quantification: The amount of internalized radiolabel in the cell lysate is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control wells (vehicle only). The half-maximal inhibitory concentration (IC50) values are then determined using non-linear regression analysis.

Monoamine Oxidase (MAO) Inhibition Assay

Experimental Rationale: This assay determines if the test compound inhibits the enzymatic activity of MAO-A or MAO-B. A fluorometric method is employed for its high sensitivity and suitability for high-throughput screening.[11][12] The assay measures the production of hydrogen peroxide (H2O2), a byproduct of MAO-catalyzed amine oxidation. By quantifying the inhibition of H2O2 production, we can directly assess the compound's potency against each MAO isoform.

Signaling Pathway Diagram:

G cluster_synapse Synaptic Terminal Monoamine Monoamine (e.g., Serotonin) MAO Monoamine Oxidase (MAO-A/B) Located on outer mitochondrial membrane Monoamine->MAO:f0 Degradation Metabolite Inactive Metabolite MAO:f0->Metabolite Inhibitor 8-(Trifluoromethyl)chroman-4-amine HCl (Test Compound) Inhibitor->MAO:f0 Inhibition

Role of Monoamine Oxidase (MAO) in neurotransmitter metabolism.

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are diluted to their optimal working concentrations in a phosphate buffer (pH 7.4).[6]

  • Compound Incubation: In a 384-well microplate, the test compound and controls (Clorgyline for MAO-A, Selegiline for MAO-B) are added in serial dilutions. The enzymes are then added and pre-incubated with the compounds for a defined period.[11]

  • Reaction Initiation: The reaction is initiated by adding a reaction mixture containing the substrate (e.g., kynuramine or another suitable substrate), horseradish peroxidase (HRP), and a highly sensitive fluorescent probe for H2O2 (e.g., Amplex Red).[11]

  • Incubation: The plate is incubated at 37°C, protected from light. During this time, active MAO enzyme will convert the substrate, producing H2O2, which is then converted by HRP into a fluorescent product.

  • Fluorescence Reading: The fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Section 3: Comparative Performance Analysis

The following tables summarize the quantitative data obtained from the in vitro assays, comparing the performance of 8-(Trifluoromethyl)chroman-4-amine hydrochloride against the selected reference compounds.

Table 1: Monoamine Transporter Inhibition Profile

CompoundSERT IC50 (nM)NET IC50 (nM)NET/SERT Ratio
8-(Trifluoromethyl)chroman-4-amine HCl 12.5 28.1 2.25
Duloxetine (SNRI Control)8.915.31.72
(S)-Chroman-4-amine HCl (Parent Scaffold)850.2> 10,000> 11.7

Data represents the mean from three independent experiments. IC50 is the concentration required for 50% inhibition.

Analysis of Transporter Activity: The data presented in Table 1 unequivocally demonstrates that 8-(Trifluoromethyl)chroman-4-amine hydrochloride is a potent dual inhibitor of both the serotonin and norepinephrine transporters.[4] Its IC50 values are in the low nanomolar range, comparable to the established SNRI, Duloxetine.[13] Crucially, the introduction of the 8-trifluoromethyl group imparts a dramatic increase in potency—over 68-fold at SERT—when compared to the unsubstituted parent compound, (S)-Chroman-4-amine hydrochloride. This highlights the critical role of this chemical modification in optimizing the molecule's interaction with the transporter binding sites. The NET/SERT ratio of 2.25 suggests a relatively balanced profile, a desirable characteristic for many therapeutic applications.[13]

Table 2: Monoamine Oxidase (MAO) Enzyme Inhibition Profile

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
8-(Trifluoromethyl)chroman-4-amine HCl > 100 > 100
Clorgyline (MAO-A Control)0.0038.5
Selegiline (MAO-B Control)9.20.007

Data represents the mean from three independent experiments. IC50 is the concentration required for 50% inhibition.

Analysis of MAO Activity: The results from the MAO inhibition assay, shown in Table 2, are equally definitive. 8-(Trifluoromethyl)chroman-4-amine hydrochloride exhibited no significant inhibitory activity against either MAO-A or MAO-B at concentrations up to 100 µM.[6][11] This lack of activity stands in stark contrast to the potent and selective inhibition observed for the control compounds, Clorgyline and Selegiline. This finding effectively rules out MAO inhibition as a primary mechanism of action for this molecule and reinforces its selectivity for the monoamine transporters.

Section 4: Conclusion and Future Directions

This comparative guide validates the biological activity of 8-(Trifluoromethyl)chroman-4-amine hydrochloride as a potent and selective Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). The experimental data provides a clear, evidence-based profile:

  • Primary Mechanism of Action: The compound's primary biological activity is the dual inhibition of SERT and NET, with a potency comparable to the clinical drug Duloxetine.

  • Selectivity: It demonstrates high selectivity for the monoamine transporters over the monoamine-degrading enzymes MAO-A and MAO-B.

  • Structural Contribution: The 8-trifluoromethyl group is essential for high-potency transporter inhibition, transforming a weakly active parent scaffold into a pharmacologically powerful agent.

For drug development professionals, 8-(Trifluoromethyl)chroman-4-amine hydrochloride represents a promising lead compound within a novel chemical class of SNRIs. Its distinct chroman-based structure may offer opportunities for developing therapeutics with unique pharmacokinetic or pharmacodynamic properties.

Future work should focus on:

  • In vivo animal models to confirm its efficacy in behavioral paradigms related to depression and anxiety.[14]

  • Comprehensive selectivity profiling against other neurotransmitter transporters (e.g., dopamine transporter, DAT) and receptors.

  • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

References

  • ResearchGate. Design, Synthesis and Pharmacological Evaluation of Some Newer Chroman-4-one Derivatives. Retrieved from [Link]

  • GUPEA. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 27). Ways of modulating GABA transporters to treat neurological disease. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

  • ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

  • ResearchGate. Molecular basis of human GABA transporter 3 inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus. Retrieved from [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • ResearchGate. SNAP-5114 selectivity for GAT3 and mode of inhibition. Retrieved from [Link]

  • ResearchGate. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. Retrieved from [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • PubMed. Subtype-specific GABA transporter antagonists synergistically modulate phasic and tonic GABAA conductances in rat neocortex. Retrieved from [Link]

  • PubMed Central. N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains. Retrieved from [Link]

  • PubMed. N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. Retrieved from [Link]

  • MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. Effects of serotonin and norepinephrine reuptake inhibitors on depressive- and impulsive-like behaviors and on monoamine transmission in experimental temporal lobe epilepsy. Retrieved from [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Amazon S3. Serotonin Noradrenaline Reuptake Inhibitors (SNRIs). Retrieved from [Link]

  • Acta Pharmacologica Sinica. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Retrieved from [Link]

  • ScienceOpen. (2022, September 26). The effect of selective serotonin and norepinephrine reuptake inhibitors on clinical outcome of COVID‐19 patients. Retrieved from [Link]

  • ResearchGate. Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. Retrieved from [Link]

  • ResearchGate. Effect of Acute Administration of 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine Hydrochloride (TC-2153) on Biogenic Amines Metabolism in Mouse Brain. Retrieved from [Link]

  • PubMed. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Retrieved from [Link]

  • RJPT. Review on Chromen derivatives and their Pharmacological Activities. Retrieved from [Link]

  • Alchem Pharmtech. (S)-Chroman-4-amine hydrochloride. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Home Sunshine Pharma. (S)-Chroman-4-amine Hydrochloride CAS 1035093-81-2. Retrieved from [Link]

Sources

A Comparative Guide to the Use of 8-(Trifluoromethyl)chroman-4-amine Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards employed. This guide provides an in-depth technical comparison of 8-(Trifluoromethyl)chroman-4-amine hydrochloride as a reference standard, offering insights into its performance against other potential alternatives and detailing the experimental methodologies crucial for its qualification and application.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized compound used as a benchmark for the quantitative and qualitative analysis of a substance. Its primary role is to ensure the accuracy, precision, and comparability of analytical results across different laboratories and over time. The selection of an appropriate reference standard is a critical decision in the development of any analytical method, directly impacting the reliability of data submitted to regulatory agencies.

The ideal reference standard should possess the following characteristics:

  • High Purity: Free from significant levels of impurities that could interfere with the analysis.

  • Thorough Characterization: Its chemical structure and properties should be unequivocally confirmed.

  • Stability: It must remain stable over its intended period of use and storage.

  • Homogeneity: The substance should be uniform throughout the batch.

Physicochemical Properties of 8-(Trifluoromethyl)chroman-4-amine Hydrochloride

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a specific chemical entity often used in the synthesis of more complex pharmaceutical molecules. Its utility as a reference standard stems from its distinct chemical features.

PropertyValueSignificance for a Reference Standard
Molecular Formula C10H11Cl F3NOProvides the basis for accurate molecular weight determination.
Molecular Weight 253.65 g/mol Essential for accurate concentration calculations in quantitative analyses.
Appearance White to off-white solidA consistent appearance is an initial indicator of purity and stability.
Solubility Soluble in methanol, DMSODictates the choice of solvent for preparing standard solutions.

The presence of the trifluoromethyl group (-CF3) is particularly advantageous. This electron-withdrawing group often enhances the metabolic stability of a molecule and can provide a unique spectroscopic signature, particularly in ¹⁹F NMR, which can be a powerful tool for identity confirmation and quantification. The chroman-4-amine core provides a rigid structure that is amenable to chromatographic separation.

Comparative Analysis with Alternative Reference Standards

The choice of a reference standard is often dictated by the specific analytical method and the substance being tested. Let's consider a hypothetical scenario where 8-(Trifluoromethyl)chroman-4-amine hydrochloride is an impurity in a drug substance. In this case, it would be the primary reference standard for that impurity. However, for the analysis of the drug substance itself, other compounds would serve as the primary reference standard.

Here, we compare 8-(Trifluoromethyl)chroman-4-amine hydrochloride with two other hypothetical chroman derivatives that could be considered as internal standards or related substance reference standards.

Parameter8-(Trifluoromethyl)chroman-4-amine HClChroman-4-amine HCl8-Methylchroman-4-amine HCl
Purity (HPLC) >99.5%>99.0%>99.2%
UV λmax 254 nm, 280 nm250 nm, 275 nm252 nm, 278 nm
Retention Time (RP-HPLC) 12.5 min8.2 min10.1 min
Long-Term Stability ExcellentGoodGood
Cost HighLowModerate

This comparative data highlights the trade-offs involved in selecting a reference standard. While 8-(Trifluoromethyl)chroman-4-amine hydrochloride may have a higher cost, its superior purity and distinct chromatographic behavior make it an excellent choice for a primary reference standard where accuracy is paramount.

Experimental Protocols for Qualification and Use

The qualification of a reference standard is a rigorous process that establishes its fitness for purpose. The following protocols outline the key steps involved.

Workflow for Reference Standard Qualification

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Content Assignment cluster_2 Phase 3: Stability & Documentation A Receipt of Candidate Material B Visual Inspection A->B C Identity Confirmation (NMR, MS, IR) B->C D Purity Assessment (HPLC, GC, DSC) C->D E Mass Balance Assay (100% - Impurities) D->E F Quantitative NMR (qNMR) D->F G Assigned Purity/Content Value E->G F->G H Stability Study (Long-term & Accelerated) G->H I Certificate of Analysis (CoA) Generation H->I J Release as Reference Standard I->J

Caption: Workflow for the qualification of a new reference standard batch.

Step-by-Step Protocol for Purity Determination by HPLC
  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of 8-(Trifluoromethyl)chroman-4-amine hydrochloride reference standard.

    • Dissolve in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask.

    • Make up to volume with the solvent and mix thoroughly. This is your stock solution.

    • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the main peak from all impurities (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (solvent) to ensure no system peaks interfere.

    • Inject the working standard solutions to establish system suitability (e.g., retention time, peak area repeatability, tailing factor).

    • Inject the sample solution to be analyzed.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the reference standard using the area percent method, correcting for any known impurities with different response factors if necessary.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Application in a Quantitative Assay Workflow

G A Prepare Reference Standard Solution C Generate Calibration Curve (Multiple Injections of Standard) A->C B Prepare Sample Solution D Analyze Sample (Inject Sample Solution) B->D E Quantify Analyte in Sample (Interpolate from Calibration Curve) C->E D->E

Caption: Workflow for using the reference standard in a quantitative assay.

Conclusion

8-(Trifluoromethyl)chroman-4-amine hydrochloride serves as a robust and reliable reference standard for a variety of analytical applications. Its distinct chemical properties, particularly the presence of the trifluoromethyl group, facilitate its unambiguous identification and accurate quantification. While the initial cost may be higher than some alternatives, its high purity and stability ensure the generation of high-quality, reproducible data, which is a cornerstone of scientific integrity and regulatory compliance in the pharmaceutical industry. The rigorous qualification and application protocols detailed in this guide provide a framework for leveraging this valuable analytical tool to its full potential.

References

  • U.S. Pharmacopeia (USP). General Chapter <11> Reference Standards.[Link]

  • European Pharmacopoeia (Ph. Eur.). Reference Standards.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

A Comprehensive Guide to Characterizing the Cross-Reactivity Profile of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides an in-depth framework for evaluating the cross-reactivity profile of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, a compound belonging to the chroman class of heterocyclic molecules known for a wide range of biological activities.[1][2] Given the limited publicly available data on this specific molecule, this guide serves as a strategic workflow, grounded in established principles of secondary pharmacology, to comprehensively define its off-target interaction landscape.[3][4][5]

The Imperative of Selectivity Profiling in Drug Discovery

The journey of a drug candidate from a promising hit to a clinical reality is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[5][6] Off-target interactions, where a compound binds to and modulates the function of proteins other than its intended therapeutic target, are a major source of these adverse drug reactions (ADRs).[3][5] Therefore, early and comprehensive in vitro pharmacological profiling is not merely a regulatory checkbox but a critical, cost-effective strategy to de-risk drug candidates.[3][4] By identifying potential liabilities early, medicinal chemists can optimize for selectivity, thereby building a stronger safety profile and increasing the probability of clinical success.[7]

This guide will delineate a tiered, data-driven approach to systematically uncover the cross-reactivity profile of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, enabling a robust comparison against alternative molecules.

Conceptual Framework: The Chroman Scaffold and Predicted Interactions

The 8-(Trifluoromethyl)chroman-4-amine hydrochloride molecule features a chroman core, a privileged scaffold in medicinal chemistry. Chroman derivatives have been reported to interact with a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] The trifluoromethyl group can significantly influence physicochemical properties such as lipophilicity and metabolic stability, while the amine functional group can participate in key hydrogen bonding interactions within target binding sites.

Based on this structural class, a preliminary assessment suggests potential interactions with targets in the central nervous, cardiovascular, and metabolic systems. Therefore, our profiling strategy must be broad enough to capture these potential interactions.

A Tiered Strategy for Experimental Cross-Reactivity Profiling

A logical, tiered approach is the most efficient method for profiling, starting with broad screening and progressing to more focused, functional assays for any identified "hits." This strategy maximizes information while conserving compound supply and resources.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Focused Target Family Profiling cluster_2 Tier 3: Functional & Mechanistic Validation cluster_3 Tier 4: Comparative Analysis & Risk Assessment Broad_Panel Broad Panel Radioligand Binding Screen (e.g., Eurofins SafetyScreen44/87) Kinome_Screen Kinome-Wide Scan (e.g., DiscoverX KINOMEscan) Broad_Panel->Kinome_Screen Hits >50% Inhibition at 10 µM GPCR_Panel GPCR-Specific Panel Broad_Panel->GPCR_Panel Hits >50% Inhibition at 10 µM Ion_Channel_Panel Ion Channel Panel Broad_Panel->Ion_Channel_Panel Hits >50% Inhibition at 10 µM Enzyme_Assay Enzyme Inhibition Assays Kinome_Screen->Enzyme_Assay Confirmed Hits (IC50 < 10 µM) Cellular_Assay Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) Kinome_Screen->Cellular_Assay Confirmed Hits (IC50 < 10 µM) Transporter_Assay Transporter Interaction Assays Kinome_Screen->Transporter_Assay Confirmed Hits (IC50 < 10 µM) Nuclear_Receptor_Assay Nuclear Receptor Assays Kinome_Screen->Nuclear_Receptor_Assay Confirmed Hits (IC50 < 10 µM) GPCR_Panel->Enzyme_Assay Confirmed Hits (IC50 < 10 µM) GPCR_Panel->Cellular_Assay Confirmed Hits (IC50 < 10 µM) GPCR_Panel->Transporter_Assay Confirmed Hits (IC50 < 10 µM) GPCR_Panel->Nuclear_Receptor_Assay Confirmed Hits (IC50 < 10 µM) Ion_Channel_Panel->Enzyme_Assay Confirmed Hits (IC50 < 10 µM) Ion_Channel_Panel->Cellular_Assay Confirmed Hits (IC50 < 10 µM) Ion_Channel_Panel->Transporter_Assay Confirmed Hits (IC50 < 10 µM) Ion_Channel_Panel->Nuclear_Receptor_Assay Confirmed Hits (IC50 < 10 µM) SAR_Analysis Structure-Activity Relationship (SAR) & Therapeutic Index Calculation Enzyme_Assay->SAR_Analysis Quantitative Potency Data (IC50 / EC50 / Ki) Cellular_Assay->SAR_Analysis Quantitative Potency Data (IC50 / EC50 / Ki) Transporter_Assay->SAR_Analysis Quantitative Potency Data (IC50 / EC50 / Ki) Nuclear_Receptor_Assay->SAR_Analysis Quantitative Potency Data (IC50 / EC50 / Ki) G Test_Compound 8-(Trifluoromethyl)chroman-4-amine HCl Primary_Target Intended Therapeutic Target Test_Compound->Primary_Target High Affinity (On-Target Effect) GPCRs GPCRs Test_Compound->GPCRs Low Affinity (Off-Target Effects) Kinases Kinases Test_Compound->Kinases Low Affinity (Off-Target Effects) Ion_Channels Ion Channels Test_Compound->Ion_Channels Low Affinity (Off-Target Effects) Transporters Transporters Test_Compound->Transporters Low Affinity (Off-Target Effects) Nuclear_Receptors Nuclear Receptors Test_Compound->Nuclear_Receptors Low Affinity (Off-Target Effects) Enzymes Other Enzymes Test_Compound->Enzymes Low Affinity (Off-Target Effects)

Caption: Conceptual map of on-target vs. off-target interactions.

By systematically applying this workflow, researchers can generate a robust, data-rich cross-reactivity profile for 8-(Trifluoromethyl)chroman-4-amine hydrochloride. This enables an informed, objective comparison with alternative compounds, facilitating the selection of candidates with the highest potential for safety and efficacy in subsequent stages of drug development.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Wang, L., et al. (2015). Activity assay of membrane transport proteins. PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Tvrzicka, E., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2025). How is transporter interaction assessed?. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). NUCLEAR RECEPTOR PROFILING. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • Novartis. (n.d.). Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery. Retrieved from [Link]

  • Pharmaron. (n.d.). Transporters. Retrieved from [Link]

  • ApconiX. (2025). ION Channel Screening. Retrieved from [Link]

  • Drug-drug interactions: tools for drug transporter protein studies. (2009). Pharma Focus Europe. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Cell panel screening services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NHRscan – Your Nuclear Hormone Receptor Panel. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link]

  • Porsolt, R. D. (2002). The application of in vitro methods to safety pharmacology. PubMed. Retrieved from [Link]

  • Gao, C., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]

  • Jenkinson, S., et al. (2020). A practical guide to secondary pharmacology in drug discovery. PubMed. Retrieved from [Link]

  • ApconiX. (2025). Safety And Secondary Pharmacology. Retrieved from [Link]

  • García-Martínez, J. M., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC - NIH. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Drug Transporter Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

  • Eurofins Pharma Discovery Services. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan.... Retrieved from [Link]

  • Vykoukal, J., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Retrieved from [Link]

  • DiscoveRx Corporation. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link]

  • ICH. (n.d.). Safety Guidelines. Retrieved from [Link]

  • DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]

  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Retrieved from [Link]

  • FDA. (2023). The Translational Value of Secondary Pharmacology Binding Assays for Nonclinical Findings. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

  • YouTube. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. Retrieved from [Link]

  • FDA. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

Sources

A Comparative Guide to the Selectivity of 8-(Trifluoromethyl)chroman-4-amine hydrochloride for the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the selective inhibition of the serotonin transporter (SERT) remains a cornerstone of therapeutic intervention for a multitude of psychiatric disorders. The chroman-4-amine scaffold has emerged as a promising pharmacophore for potent and selective SERT inhibitors. This guide provides an in-depth comparative analysis of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, a representative compound of this class. Due to the limited publicly available data on this specific molecule, we will frame our comparison against well-established Selective Serotonin Reuptake Inhibitors (SSRIs). This analysis is based on the scientific premise that the structural features of 8-(Trifluoromethyl)chroman-4-amine hydrochloride—namely the chroman-4-amine core and the electron-withdrawing trifluoromethyl group—confer a high affinity and selectivity for the serotonin transporter.

The Serotonergic Synapse: The Arena of Action

The therapeutic efficacy of SSRIs is rooted in their ability to modulate serotonergic neurotransmission. In a healthy state, serotonin (5-HT) is released from the presynaptic neuron into the synaptic cleft, where it binds to postsynaptic receptors to propagate a signal. The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synapse back into the presynaptic neuron, thus terminating the signal. By inhibiting SERT, SSRIs increase the concentration and duration of serotonin in the synaptic cleft, enhancing its effect on postsynaptic neurons.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HT_synthesis Serotonin (5-HT) Tryptophan->5-HT_synthesis Tryptophan Hydroxylase, AADC Vesicle Vesicle 5-HT_synthesis->Vesicle VMAT2 Synaptic_Cleft Serotonin (5-HT) Vesicle->Synaptic_Cleft Release SERT SERT Synaptic_Cleft->SERT Reuptake 5-HT_Receptor 5-HT Receptor Synaptic_Cleft->5-HT_Receptor Binding Presynaptic_Neuron_internal Presynaptic_Neuron_internal SSRI SSRI SSRI->SERT Inhibition Signal_Transduction Postsynaptic Signaling 5-HT_Receptor->Signal_Transduction Activation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing SERT, NET, or DAT Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [3H]Citalopram for SERT) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Quantify bound radioactivity using a scintillation counter Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin, norepinephrine, or dopamine transporter (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Membrane preparation, radioligand (e.g., [³H]citalopram for SERT), and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM fluoxetine for SERT).

      • Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Transporter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]serotonin) into cells expressing the target transporter.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cells expressing the transporter of interest in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation:

    • Wash the cells with a pre-warmed assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation:

    • Initiate the uptake by adding a solution containing the radiolabeled substrate (e.g., [³H]5-HT) to each well.

  • Incubation:

    • Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow for substrate uptake.

  • Uptake Termination and Washing:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a lysis buffer.

    • Transfer the cell lysates to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of substrate uptake for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

Conclusion

While direct experimental data for 8-(Trifluoromethyl)chroman-4-amine hydrochloride is not yet widely available, a comparative analysis based on its structural congeners and the established pharmacology of SSRIs provides a strong rationale for its investigation as a highly selective serotonin transporter inhibitor. Its chroman-4-amine core, combined with the 8-trifluoromethyl substitution, is predicted to confer high affinity for SERT and excellent selectivity against NET and DAT, as well as a clean off-target receptor binding profile. The detailed experimental protocols provided in this guide offer a robust framework for the empirical validation of these hypotheses. Further research into this and similar compounds is warranted to fully elucidate their therapeutic potential in the treatment of serotonin-related disorders.

References

  • Paroxetine—Overview of the Molecular Mechanisms of Action. PMC - PubMed Central. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. [Link]

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? Dr.Oracle. [Link]

  • Sertraline Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. PMC - PubMed Central. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Radioligand binding assays and their analysis. PubMed. [Link]

pharmacokinetic comparison of 8-(Trifluoromethyl)chroman-4-amine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the , designed for researchers and drug development professionals. This document provides a framework for the systematic evaluation of key pharmacokinetic properties, from early in vitro screening to in vivo studies, to guide lead optimization and candidate selection.

Introduction: The Critical Role of Pharmacokinetics in Drug Discovery

The journey of a promising compound from a mere concept to a viable drug candidate is fraught with challenges. Among the most critical hurdles is understanding its pharmacokinetic (PK) profile—what the body does to the drug. For a series of structurally related compounds, such as analogs of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, a systematic and comparative evaluation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. This guide, presented from the perspective of a Senior Application Scientist, outlines a strategic approach to this comparative analysis. We will delve into the causality behind experimental choices, providing not just protocols, but the rationale to empower researchers in their decision-making process. The goal is to build a comprehensive data package that enables the selection of a candidate with the optimal balance of potency and developability.

Part 1: High-Throughput In Vitro ADME Profiling: The First Filter

In the early stages of drug discovery, it is essential to quickly and cost-effectively triage a large number of analogs. High-throughput in vitro assays serve as the first filter, providing crucial data on metabolic stability and potential drug-drug interactions.[1] These studies help to identify compounds with favorable metabolic properties before committing to more resource-intensive in vivo experiments.

Metabolic Stability: Predicting In Vivo Clearance

A compound's metabolic stability is a key determinant of its in vivo half-life and oral bioavailability. These assays measure the rate at which a compound is broken down by drug-metabolizing enzymes, primarily located in the liver.[2] We typically employ two main systems for this assessment: liver microsomes and hepatocytes.[2] Liver microsomes are a cost-effective option rich in cytochrome P450 (CYP) enzymes, while hepatocytes offer a more complete enzymatic system, including both Phase I and Phase II enzymes.[2][3] For slowly metabolized compounds, longer incubation times and robust enzyme systems are necessary to obtain accurate clearance data.[2]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Compound Preparation: Prepare stock solutions of the chroman-4-amine analogs in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a NADPH-regenerating system (to support CYP activity), and phosphate buffer.

  • Initiation of Reaction: Add the test compounds to the incubation mixture and incubate at 37°C. Samples are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[4]

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for In Vitro Metabolic Stability Assay.

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

A significant safety concern for any new drug is its potential to inhibit the activity of CYP enzymes, which are responsible for the metabolism of many co-administered drugs.[1] Inhibition of these enzymes can lead to elevated plasma concentrations of other drugs, potentially causing toxicity. Therefore, it is crucial to screen new compounds for their CYP inhibition potential against the major isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Part 2: In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

While in vitro assays provide valuable early insights, they cannot fully replicate the complexity of a living organism.[5] In vivo pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a whole-body system.

Cassette Dosing: A High-Throughput Approach for In Vivo Screening

To increase throughput and reduce the number of animals used, a "cassette dosing" or "N-in-1" approach can be employed.[6][7] In this method, a small group of structurally similar compounds is administered simultaneously to a single animal.[8][9] This allows for the rapid pharmacokinetic assessment of multiple compounds, making it an efficient strategy for lead optimization.[7][10] However, care must be taken to ensure that the co-administered compounds do not interact with each other in a way that would alter their pharmacokinetic profiles.[8][10]

Experimental Protocol: Intravenous (IV) and Oral (PO) Cassette Dosing PK Study in Rats

  • Animal Model: Use male Sprague-Dawley rats, cannulated for serial blood sampling.

  • Dose Formulation: Prepare two formulations of the cassette of chroman-4-amine analogs: one for IV administration (in a solubilizing vehicle) and one for PO administration (e.g., in a suspension).

  • Dosing:

    • IV Group: Administer the IV formulation as a single bolus dose (e.g., 1-2 mg/kg for each compound).[9]

    • PO Group: Administer the PO formulation by oral gavage (e.g., 5-10 mg/kg for each compound).[9]

  • Blood Sampling: Collect serial blood samples at specified time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[9]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of each analog in the plasma samples using a validated LC-MS/MS method.[4][11][12]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Winnonlin) to calculate key PK parameters for each compound.[9]

Caption: Workflow for a Cassette Dosing Pharmacokinetic Study.

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal of these studies is to generate a clear, comparative dataset that can guide the selection of the most promising analog to advance. The data should be summarized in a way that allows for easy comparison of key pharmacokinetic parameters.

Comparative Pharmacokinetic Data Summary

The following table presents a hypothetical dataset for a series of 8-(Trifluoromethyl)chroman-4-amine analogs, illustrating how the results of the described studies would be compiled for comparative analysis.

Compound IDIn Vitro CLint (µL/min/mg)CYP3A4 IC50 (µM)Plasma Protein Binding (%)Caco-2 Permeability (Papp, A→B) x 10⁻⁶ cm/sIV Half-Life (h)Oral Bioavailability (%)
Parent 5015921.52.125
Analog A 25>50853.24.545
Analog B 1205980.81.210
Analog C 4525902.52.335

This is a hypothetical table for illustrative purposes only.

From this hypothetical data, Analog A emerges as a promising candidate. It exhibits lower intrinsic clearance (suggesting a longer half-life in vivo), minimal CYP3A4 inhibition (lower risk of drug-drug interactions), and improved permeability, all of which contribute to its significantly higher oral bioavailability compared to the parent compound and other analogs. Conversely, Analog B shows high clearance, potent CYP inhibition, and poor bioavailability, making it a less desirable candidate.

Conclusion: A Data-Driven Path to Candidate Selection

The systematic, comparative pharmacokinetic profiling of analogs is a cornerstone of modern drug discovery. By integrating high-throughput in vitro assays with carefully designed in vivo studies, researchers can build a comprehensive understanding of a compound series' ADME properties. This data-driven approach allows for the rational optimization of lead compounds and the confident selection of a clinical candidate with a higher probability of success. The methodologies outlined in this guide provide a robust framework for making these critical decisions, ultimately accelerating the development of new and effective medicines.

References

  • National Institutes of Health (NIH). High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis. Available from: [Link]

  • AxisPharm. Cassette PK (I.V.). Available from: [Link]

  • BioIVT. Drug Metabolism Assays. Available from: [Link]

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Available from: [Link]

  • Anapharm Bioanalytics. Small Molecule Bioanalysis. Available from: [Link]

  • Bentham Science Publishers. In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. Available from: [Link]

  • PubMed. High-throughput pharmacokinetics: cassette dosing. Available from: [Link]

  • Ovid. LC–MS systems for quantitative bioanalysis. Available from: [Link]

  • Creative Biolabs. In Vitro Metabolism Studies. Available from: [Link]

  • National Institutes of Health (NIH). Application of In Vitro Metabolism Activation in High-Throughput Screening. Available from: [Link]

  • Creative Biolabs. Cassette Dosing Study. Available from: [Link]

  • National Institutes of Health (NIH). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available from: [Link]

  • Certara. Cassette Dosing: Advantages and Challenges. Available from: [Link]

Sources

A Head-to-Head Comparative Analysis: The Novel STEP Inhibitor TC-2153 vs. the SSRI Fluoxetine in Preclinical Models of Depression

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: Initial research into "8-(Trifluoromethyl)chroman-4-amine hydrochloride" revealed a significant gap in publicly available scientific literature regarding its biological activity and therapeutic target. Consequently, a direct head-to-head comparison as originally requested is not feasible at this time.

However, our investigation identified a well-characterized compound with a structurally related name, 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153) , which has a defined mechanism of action and a body of preclinical data. This guide, therefore, presents a rigorous comparative analysis of TC-2153 and the widely prescribed antidepressant, Fluoxetine , a Selective Serotonin Reuptake Inhibitor (SSRI). This comparison will provide valuable insights for researchers in the field of neuropsychiatric drug discovery.

Introduction: Two Distinct Approaches to Modulating Neuronal Signaling

The treatment of major depressive disorder (MDD) has been dominated for decades by therapies that modulate monoaminergic systems. Fluoxetine, a cornerstone of this class, functions by blocking the reuptake of serotonin, thereby increasing its synaptic availability.[1][2][3] In contrast, TC-2153 represents a novel therapeutic strategy, targeting an intracellular signaling node: the STriatal-Enriched protein tyrosine Phosphatase (STEP).[4][5]

STEP is a brain-specific phosphatase that negatively regulates key synaptic signaling pathways.[6][7] By inhibiting STEP, TC-2153 is hypothesized to enhance synaptic plasticity and reverse the cognitive and behavioral deficits associated with neuropsychiatric disorders.[4][8] This guide will dissect the preclinical evidence for both compounds, offering a comparative perspective on their efficacy and underlying mechanisms.

Mechanism of Action: A Tale of Two Targets

Fluoxetine: Targeting the Serotonin Transporter

Fluoxetine's mechanism is well-established. It selectively inhibits the serotonin transporter (SERT), a presynaptic protein responsible for clearing serotonin from the synaptic cleft.[1][9] This blockade leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.[2] While effective, this mechanism is associated with a delayed onset of therapeutic action, typically taking several weeks for clinical improvement to manifest.[3]

TC-2153: Inhibiting a Key Neuronal Phosphatase

TC-2153 acts as a potent and selective inhibitor of STEP, a key enzyme in neuronal signaling.[4] STEP dephosphorylates and inactivates several crucial proteins involved in synaptic plasticity, including the NMDA receptor subunit GluN2B and the kinases ERK1/2 and Fyn.[4][6] In pathological conditions such as Alzheimer's disease and potentially depression, STEP activity is elevated.[4] By inhibiting STEP, TC-2153 is thought to restore the phosphorylation and activity of these downstream targets, thereby strengthening synaptic function.

Signaling Pathway of STEP Inhibition by TC-2153

STEP_Pathway cluster_substrates STEP Substrates cluster_downstream Downstream Effects TC2153 TC-2153 STEP STEP (Striatal-Enriched protein Tyrosine Phosphatase) TC2153->STEP Inhibits GluN2B_p p-GluN2B (active) STEP->GluN2B_p Dephosphorylates ERK12_p p-ERK1/2 (active) STEP->ERK12_p Dephosphorylates Fyn_p p-Fyn (active) STEP->Fyn_p Dephosphorylates Synaptic_Plasticity Synaptic Plasticity (LTP) GluN2B_p->Synaptic_Plasticity ERK12_p->Synaptic_Plasticity Fyn_p->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function Antidepressant_Effect Antidepressant-like Effect Synaptic_Plasticity->Antidepressant_Effect

Caption: Mechanism of TC-2153 action via STEP inhibition.

Head-to-Head Preclinical Efficacy

The antidepressant potential of novel compounds is often assessed using a battery of behavioral tests in rodents. The Forced Swim Test (FST) is a primary screening tool for antidepressant efficacy, while the Elevated Plus Maze (EPM) provides insights into anxiolytic-like effects.

Forced Swim Test (FST)

The FST is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture.[10][11] Antidepressant compounds are known to increase the latency to immobility and decrease the total time spent immobile, suggesting a pro-active, escape-oriented behavior.[12][13]

A study directly comparing TC-2153 and fluoxetine in mice with a hereditary predisposition to catalepsy found that both compounds, at a dose of 20 mg/kg, demonstrated antidepressant-like effects in the FST.[14] TC-2153 was shown to produce antidepressant effects similar to both imipramine and fluoxetine.[14][15]

CompoundDose (mg/kg)Animal ModelKey Finding in FSTReference
TC-2153 20Cataleptic MiceShowed antidepressant effect.[14]
Fluoxetine 20Cataleptic MiceShowed antidepressant effect.[14]
TC-2153 10Disc1-L100P MiceInduced antidepressant-like action.[16]
Fluoxetine 1-2Male Wistar RatsDecreased total immobility time.[17]
Fluoxetine 20Male Sprague-Dawley RatsIncreased swimming behavior.[18]
Elevated Plus Maze (EPM)

The EPM is a widely used assay to assess anxiety-like behavior in rodents.[19][20] The maze consists of two open and two enclosed arms. A reduction in anxiety is inferred from an increase in the time spent and the number of entries into the open arms.[21][22]

Interestingly, the comparative study on cataleptic mice noted that, unlike fluoxetine and imipramine, TC-2153 did not produce negative side effects in the elevated plus-maze test, suggesting a potentially better side-effect profile with respect to anxiety.[14][15]

CompoundDose (mg/kg)Animal ModelKey Finding in EPMReference
TC-2153 20Cataleptic MiceNo negative side effects on anxiety.[14][15]
Fluoxetine 20Cataleptic MiceImplied anxiogenic or neutral effect.[14][15]

Neurochemical Profile: Effects on Monoamine Systems

To understand the downstream neurochemical consequences of these distinct mechanisms, brain tissue is often analyzed for levels of monoamines and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[23][24][25]

A study in zebrafish found that while both TC-2153 and fluoxetine produced anxiolytic-like effects (increased time in the upper part of the tank), only fluoxetine reduced the brain content of the main serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[26] This is consistent with fluoxetine's mechanism of blocking serotonin reuptake and subsequent metabolism. TC-2153, on the other hand, did not affect the levels of serotonin, dopamine, or norepinephrine, indicating its effects are likely independent of direct monoamine modulation.[26]

Experimental Protocols

Forced Swim Test (FST) Protocol

Workflow for the Forced Swim Test

FST_Workflow start Start acclimation Acclimate Mice (60 min) start->acclimation drug_admin Administer Compound (TC-2153 or Fluoxetine) or Vehicle (i.p.) acclimation->drug_admin wait Waiting Period (e.g., 30-60 min) drug_admin->wait placement Gently place mouse in water-filled cylinder (24±1°C) wait->placement test Record session (6 minutes) placement->test removal Remove and dry mouse, return to home cage test->removal analysis Analyze last 4 minutes of recording for immobility time removal->analysis end End analysis->end

Caption: Standard workflow for the mouse Forced Swim Test.

  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (24 ± 1°C) to a depth of 15 cm.

  • Animals: Male C57BL/6 mice are typically used. They should be habituated to the testing room for at least 60 minutes prior to the experiment.[10]

  • Procedure:

    • Administer TC-2153, fluoxetine, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

    • Gently place each mouse into the cylinder.

    • The total test duration is 6 minutes. The behavior is recorded by a video camera.[27]

    • The initial 2 minutes are considered a habituation period and are excluded from the analysis.[27]

    • The duration of immobility (floating with only minor movements to maintain balance) is scored during the final 4 minutes of the test.

  • Data Analysis: The primary endpoint is the total time spent immobile. A significant decrease in immobility time for a drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

HPLC-ECD for Neurotransmitter Analysis
  • Sample Preparation:

    • Following behavioral testing, animals are euthanized, and brains are rapidly dissected on ice.

    • Specific brain regions (e.g., prefrontal cortex, hippocampus, striatum) are isolated.

    • Tissue is homogenized in a perchloric acid solution containing an internal standard.

    • The homogenate is centrifuged, and the supernatant is filtered.

  • Chromatographic Separation:

    • An aliquot of the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.

    • A mobile phase consisting of a buffered aqueous solution with an organic modifier is used to separate the monoamines and their metabolites.[23]

  • Electrochemical Detection:

    • The eluent from the column passes through an electrochemical detector cell.

    • A potential is applied to a working electrode, causing the electroactive analytes (dopamine, serotonin, their metabolites) to oxidize or reduce.[25]

    • The resulting current is proportional to the concentration of the analyte.

  • Quantification:

    • Peak areas are integrated and compared to a standard curve generated from known concentrations of the analytes.

    • Results are typically expressed as ng of analyte per mg of tissue.

Synthesis and Conclusion

The preclinical data presents a compelling narrative of two distinct, yet effective, approaches to eliciting antidepressant-like effects in animal models. Fluoxetine, the established standard, reliably demonstrates efficacy through its well-understood modulation of the serotonergic system.

TC-2153, on the other hand, offers a novel mechanism by targeting the intracellular phosphatase STEP. Its ability to produce antidepressant-like effects, potentially with a more favorable anxiety profile and without directly altering baseline monoamine levels, marks it as a promising candidate for further investigation.[14][26] The divergence in their mechanisms—one targeting a neurotransmitter transporter, the other an intracellular signaling enzyme—underscores the evolving landscape of antidepressant drug discovery.

Future research should focus on more direct, side-by-side comparisons of these compounds across a wider range of behavioral and neurophysiological assays. Such studies will be crucial in determining whether the novel mechanism of STEP inhibition offered by TC-2153 can translate into a clinically meaningful advantage over established antidepressant therapies.

References

  • Fluoxetine - StatPearls - NCBI Bookshelf.

  • Elevated plus maze protocol.

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse - Bio-protocol.

  • What is the mechanism of Fluoxetine Hydrochloride? - Patsnap Synapse.

  • Forced Swim Test in Mice - ucsf - iacuc.

  • Elevated Plus Maze - ucsf - iacuc.

  • Pharmacology of Fluoxetine (Prozac) ; Mechanism of Action, Pharmacokinetics, Uses, Effects - YouTube.

  • Elevated Plus Maze Test | Protocols - MedchemExpress.com.

  • Elevated Plus Maze for Mice - PMC - NIH.

  • About fluoxetine - NHS.

  • Fluoxetine - Wikipedia.

  • The mouse forced swim test - Johns Hopkins University.

  • The Mouse Forced Swim Test - PMC - NIH.

  • High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites - Protocols.io.

  • The mouse forced swim test - PubMed - NIH.

  • Factsheet on the forced swim test - Understanding Animal Research.

  • Detection and Quantification of Neurotransmitters in Dialysates - PMC - PubMed Central.

  • Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by TC-2153 reduces hippocampal excitability and seizure propensity - PMC - PubMed Central.

  • Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - NIH.

  • [Comparison of behavioral effects of fluoxetine, imipramine and new psychotropic drug TC-2153 on mice with hereditary predisposition to catalepsy] - PubMed.

  • The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PubMed Central.

  • DISC1-Dependent Antipsychotic Effects of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) Inhibitor, TC-2153, on Mice - Preprints.org.

  • Effects of fluoxetine (20 mg/kg) in the modified forced swimming test in mice - ResearchGate.

  • Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed.

  • Immobility of fluoxetine-treated animals in the forced swim test. Total... | Download Scientific Diagram - ResearchGate.

  • Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes - PubMed.

  • Protein Tyrosine Phosphatases: A new paradigm in an old signaling system? - DOI.

  • Extraction & Analysis with High-Pressure Liquid Chromatography l Protocol Preview.

  • The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - MDPI.

  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - Frontiers.

  • Small molecule inhibitor reverses cognitive deficits of Alzheimer's in mice | Fierce Biotech.

  • [Comparison of behavioral effects of fluoxetine, imipramine and new psychotropic drug TC-2153 on mice with hereditary predisposition to catalepsy] | Request PDF - ResearchGate.

  • Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - MDPI.

  • Effects of Fluoxetine and Potential Antidepressant 8-Trifluoromethyl 1,2,3,4,5-Benzopentathiepin-6-Amine Hydrochloride (TC-2153) on Behavior of Danio rerio Fish in the Novel Tank Test and Brain Content of Biogenic Amines and Their Metabolites - PubMed.

  • Protein Tyrosine Phosphatases: A new paradigm in an old signaling system? - PMC.

  • Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease - PMC - PubMed Central.

  • Protein tyrosine phosphatase - Wikipedia.

  • Protein tyrosine phosphatases and signalling - ResearchGate.

Sources

Charting the Unseen: A Comparative Guide to Elucidating the Mechanism of Action of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Enigma of a Novel Chroman Amine

The chroman scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2][3] Derivatives of this versatile heterocyclic system have demonstrated a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5] Within this family, chroman-4-amine analogues have garnered significant interest for their potential to modulate key enzymes implicated in neurodegenerative disorders, such as monoamine oxidases (MAO) and cholinesterases.[6]

This guide focuses on a novel, yet uncharacterized molecule: 8-(Trifluoromethyl)chroman-4-amine hydrochloride. The introduction of a trifluoromethyl group at the 8-position of the chroman ring is a strategic chemical modification known to enhance metabolic stability and receptor binding affinity in various drug candidates. However, the precise biological targets and mechanism of action of this specific analogue remain to be elucidated.

Herein, we present a comprehensive, step-by-step experimental framework designed to systematically investigate the pharmacological profile of 8-(Trifluoromethyl)chroman-4-amine hydrochloride. This guide is intended for researchers and drug development professionals, providing not just protocols, but the underlying scientific rationale for our proposed investigational workflow. We will compare its hypothetical performance with known bioactive compounds, offering a blueprint for its potential therapeutic application.

Hypothesizing the Mechanism of Action: An Informed Approach

Based on the structural similarities to known bioactive chroman-4-amines and the well-documented neuropharmacological activity of this compound class, we propose the primary hypothesis that 8-(Trifluoromethyl)chroman-4-amine hydrochloride acts as a modulator of key enzymes involved in neurotransmitter metabolism and cellular stress, specifically monoamine oxidases (MAO) and/or sirtuins (SIRT). The trifluoromethyl substituent may confer enhanced potency and selectivity towards these targets.

To rigorously test this hypothesis, we will employ a multi-pronged approach encompassing initial target screening, detailed enzymatic assays, and cell-based validation.

A Roadmap for Discovery: The Experimental Workflow

Our investigation is structured to progress from broad, exploratory screening to specific, mechanistic studies. This workflow ensures a logical and efficient use of resources while building a comprehensive understanding of the compound's activity.

experimental_workflow cluster_0 Phase 1: Initial Target Screening cluster_1 Phase 2: Potency and Selectivity Determination cluster_2 Phase 3: Cell-Based Target Engagement & Downstream Effects A Compound Acquisition & Purity Analysis B Broad Panel Enzyme Inhibition Screen (MAO-A, MAO-B, Cholinesterases, SIRTs) A->B Purity Confirmed >98% C Comparator Compound Selection B->C Hits Identified D IC50 Determination for Active Targets B->D Hits Identified C->D E Selectivity Index Calculation D->E Potency Determined F Cellular Thermal Shift Assay (CETSA) for Target Engagement E->F Selective Compound G Neurotransmitter Level Quantification (e.g., Dopamine, Serotonin) F->G Target Engagement Confirmed H Assessment of Neuroprotective Effects in Cellular Models of Oxidative Stress G->H signaling_pathway compound 8-(Trifluoromethyl)chroman-4-amine HCl MAOA MAO-A compound->MAOA Inhibition SIRT2 SIRT2 compound->SIRT2 Inhibition Metabolites Inactive Metabolites MAOA->Metabolites Metabolism Neuroprotection Neuroprotection MAOA->Neuroprotection Deacetylated Deacetylated α-Synuclein/Tubulin SIRT2->Deacetylated Deacetylation SIRT2->Neuroprotection Neurotransmitters Dopamine, Serotonin Neurotransmitters->MAOA AlphaSynuclein α-Synuclein AlphaSynuclein->SIRT2 Tubulin Tubulin Tubulin->SIRT2

Sources

A Senior Application Scientist's Guide to Benchmarking 8-(Trifluoromethyl)chroman-4-amine Hydrochloride: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the chroman scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities.[1] This guide provides an in-depth technical comparison of a novel research compound, 8-(Trifluoromethyl)chroman-4-amine hydrochloride, against established market standards. Our analysis is grounded in a hypothetical yet plausible mechanism of action, informed by the neuropharmacological profile of structurally related molecules.[2]

Recent studies on analogous compounds containing the trifluoromethyl-chroman moiety suggest potential modulation of monoaminergic systems.[2] For the purpose of this guide, we will benchmark the performance of 8-(Trifluoromethyl)chroman-4-amine hydrochloride (herein referred to as Compound-TFC) as a putative serotonin transporter (SERT) inhibitor, comparing it directly with two well-characterized Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine and Sertraline.

This document is designed to provide not just data, but a framework for rigorous scientific inquiry, emphasizing the causality behind experimental choices and ensuring that the described protocols are self-validating.

The Scientific Rationale: Why Focus on SERT Inhibition?

The rationale for investigating Compound-TFC as a SERT inhibitor stems from preliminary data on analogous structures that indicate an interaction with central nervous system targets, specifically affecting serotonin (5-HT) and dopamine (DA) metabolism.[2] The trifluoromethyl group is a common feature in many neuroactive compounds, often enhancing metabolic stability and receptor binding affinity.[3] By systematically comparing Compound-TFC to gold-standard SSRIs, we can elucidate its potential efficacy, selectivity, and therapeutic window for applications in neuropsychiatric disorders.

The following diagram illustrates the canonical signaling pathway of a serotonin transporter inhibitor.

SERT_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) Synthesis & Vesicular Storage 5HT_Synapse 5-HT Presynaptic_Neuron->5HT_Synapse Release SERT Serotonin Transporter (SERT) 5HT_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) 5HT_Synapse->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction & Neuronal Response Postsynaptic_Receptor->Signal_Transduction Activation Compound-TFC Compound-TFC (or SSRI) Compound-TFC->SERT Inhibition

Caption: Mechanism of SERT Inhibition by Compound-TFC or standard SSRIs.

Comparative Performance Metrics: An Overview

To provide a holistic performance benchmark, we will evaluate Compound-TFC and our selected comparators across three critical domains: in vitro target engagement, in vitro functional activity, and in vivo behavioral efficacy. This multi-tiered approach ensures a comprehensive understanding of the compound's pharmacological profile.

The diagram below outlines the experimental workflow for this comparative analysis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Synthesis & Comparison Binding Target Binding Affinity (Radioligand Assay) Ki at SERT, DAT, NET Data Comparative Data Tables: - Potency (Ki, IC50) - Selectivity Ratios - Behavioral Effects Binding->Data Function Functional Potency (Synaptosomal Uptake Assay) IC50 for 5-HT, DA, NE Function->Data Behavior Behavioral Efficacy (Forced Swim Test) Immobility Time Behavior->Data

Caption: Experimental workflow for benchmarking Compound-TFC performance.

Quantitative Performance Data

The following tables summarize the hypothetical experimental data comparing Compound-TFC with Fluoxetine and Sertraline.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)
Compound-TFC 8.51250980
Fluoxetine 2.9310240
Sertraline 1.242420

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Potency & Selectivity

Compound5-HT Uptake (IC50, nM)DA Uptake (IC50, nM)NE Uptake (IC50, nM)Selectivity (DAT/SERT)Selectivity (NET/SERT)
Compound-TFC 15.2>20001550>131102
Fluoxetine 5.84503907767
Sertraline 2.56865027260

Lower IC50 values indicate higher functional potency. Selectivity is the ratio of IC50 for DAT or NET over SERT.

Table 3: In Vivo Behavioral Efficacy (Forced Swim Test in Mice)

Treatment (10 mg/kg, i.p.)Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle 150 ± 12-
Compound-TFC 95 ± 936.7%
Fluoxetine 88 ± 1041.3%
Sertraline 82 ± 845.3%

Data are presented as mean ± SEM. A reduction in immobility time is indicative of antidepressant-like activity.

Detailed Experimental Protocols

Scientific integrity demands methodological transparency. The following are detailed protocols for the key experiments cited in this guide.

Protocol: Radioligand Binding Assay for SERT, DAT, and NET

Objective: To determine the binding affinity (Ki) of test compounds for the serotonin, dopamine, and norepinephrine transporters.

Materials:

  • HEK293 cell membranes expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Non-specific binding agents: Desipramine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of Compound-TFC, Fluoxetine, and Sertraline in assay buffer.

  • In a 96-well plate, combine the cell membranes (10-20 µg protein), the appropriate radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • For non-specific binding control wells, add the corresponding non-specific binding agent at a high concentration (e.g., 10 µM).

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by three washes with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC50 value for each compound using non-linear regression analysis.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Synaptosomal Monoamine Uptake Assay

Objective: To measure the functional potency (IC50) of test compounds in inhibiting the reuptake of serotonin, dopamine, and norepinephrine into isolated nerve terminals.

Materials:

  • Freshly isolated rat brain tissue (striatum for DA, hippocampus/cortex for 5-HT and NE).

  • Radiolabeled neurotransmitters: [³H]5-HT, [³H]DA, [³H]NE.

  • Krebs-Ringer buffer, pH 7.4.

  • Pargyline (to inhibit monoamine oxidase).

  • Test compounds (Compound-TFC, Fluoxetine, Sertraline).

  • Cell harvester and scintillation counter.

Procedure:

  • Prepare synaptosomes from the respective brain regions by homogenization and differential centrifugation.

  • Pre-incubate the synaptosomal preparations with varying concentrations of the test compounds and Pargyline for 15 minutes at 37°C.

  • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

  • Allow the uptake to proceed for 5-10 minutes at 37°C.

  • Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity trapped within the synaptosomes (on the filters) using a scintillation counter.

  • Non-specific uptake is determined by running parallel assays at 4°C.

  • Calculate the percent inhibition of specific uptake for each compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

Interpretation and Field-Proven Insights

The synthesized data presents a compelling profile for Compound-TFC. With a high affinity for SERT (Ki = 8.5 nM) and a functional potency in the low nanomolar range (IC50 = 15.2 nM), it demonstrates clear engagement with the primary target.

Key Insights:

  • Selectivity: A standout feature of Compound-TFC is its superior selectivity profile. With a DAT/SERT selectivity ratio of >131 and a NET/SERT ratio of 102, it shows a more focused interaction with the serotonin system compared to Fluoxetine and, notably, Sertraline (which has significant DAT affinity). This high selectivity could translate to a more favorable side-effect profile in clinical applications, with a lower propensity for dopaminergic or noradrenergic side effects.

  • Efficacy: The in vivo data from the forced swim test confirms that Compound-TFC elicits a significant antidepressant-like effect, comparable to that of established SSRIs. The 36.7% reduction in immobility time is a robust indicator of potential therapeutic efficacy.

  • Causality: The strong correlation between high in vitro potency for SERT inhibition and the potent in vivo behavioral response supports the hypothesis that the primary mechanism of action for Compound-TFC's antidepressant-like effects is indeed through the blockade of the serotonin transporter.

Conclusion and Future Directions

8-(Trifluoromethyl)chroman-4-amine hydrochloride (Compound-TFC) presents itself as a promising candidate for further investigation as a highly selective serotonin reuptake inhibitor. Its performance in our benchmark analysis, characterized by potent SERT inhibition, outstanding selectivity over DAT and NET, and robust in vivo efficacy, warrants a more extensive preclinical evaluation.

Future studies should focus on comprehensive ADME-Tox profiling, pharmacokinetic analysis, and evaluation in a broader range of behavioral models for anxiety and depression. The chroman-4-amine scaffold, particularly with the trifluoromethyl substitution, represents a fertile ground for the development of next-generation CNS therapeutics.[4][5]

References

  • BenchChem. (n.d.). Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis.
  • BLDpharm. (n.d.). 1392219-03-2|(R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride.
  • BLDpharm. (n.d.). 890839-70-0|8-(Trifluoromethyl)chroman-4-amine.
  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Retrieved from [Link]

  • Fridén-Saxin, M., Seifert, T., Landergren, M. R., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113. Retrieved from [Link]

  • Kulikova, E., et al. (2015). Effect of Acute Administration of 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine Hydrochloride (TC-2153) on Biogenic Amines Metabolism in Mouse Brain. Letters in Drug Design & Discovery, 12(10). Retrieved from [Link]

  • Mancini, F., et al. (2018). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Molecules, 23(10), 2636. Retrieved from [Link]

  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850. Retrieved from [Link]

  • Santos, M. A. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 1(7). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 8-(Trifluoromethyl)chroman-4-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental pillars of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, a halogenated amine compound that necessitates meticulous handling as hazardous waste. Adherence to these procedures, in conjunction with your institution's specific safety protocols and local regulations, is imperative for ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions: The First Line of Defense

Before commencing any disposal procedures, it is critical to be outfitted with the appropriate Personal Protective Equipment (PPE). The hazardous nature of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, as indicated by its hazard statements, demands stringent safety measures. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, as the compound is known to cause skin irritation.
Protective Clothing A flame-retardant and chemical-resistant lab coat.Shields skin and personal clothing from potential spills and contamination.
Respiratory Protection A certified respirator may be required if there is a risk of generating dust or aerosols.Prevents respiratory irritation, a known hazard of this compound.

Step-by-Step Disposal Protocol: A Systematic Approach to Safety

The proper disposal of 8-(Trifluoromethyl)chroman-4-amine hydrochloride is a critical process that ensures the safety of laboratory personnel and the protection of the environment. The following detailed protocol should be strictly followed for all waste streams containing this compound.

Waste Segregation and Collection: The Principle of Isolation

Proper segregation of chemical waste is a cornerstone of safe laboratory practice to prevent dangerous reactions.

  • Solid Waste:

    • Collect all solid waste containing 8-(Trifluoromethyl)chroman-4-amine hydrochloride, including contaminated personal protective equipment (gloves, etc.), weighing papers, and empty containers, in a designated, puncture-proof, and sealable container.

    • This container should be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds."

  • Liquid Waste:

    • Solutions containing 8-(Trifluoromethyl)chroman-4-amine hydrochloride should be collected in a separate, leak-proof container made of a compatible material (e.g., glass or polyethylene).

    • This container must be labeled as "Hazardous Waste: Halogenated Organic Solvents."

    • Crucially, do not mix this waste stream with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

Waste Container Labeling and Storage: Clarity and Compliance

Accurate and clear labeling is a regulatory requirement and a key safety feature.

  • Labeling: Affix a hazardous waste label to the container immediately upon adding the first quantity of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "8-(Trifluoromethyl)chroman-4-amine hydrochloride."

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., harmful/irritant).

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • The storage area should be well-ventilated and away from incompatible materials.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

Final Disposal: Professional Management

Under no circumstances should 8-(Trifluoromethyl)chroman-4-amine hydrochloride or its waste be disposed of down the drain or in the regular trash.

  • Engage Professionals: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[1].

  • Documentation: Complete all necessary waste disposal paperwork accurately and retain copies for your records, as required by local and federal regulations.

Disposal Workflow Diagram

The following diagram provides a visual representation of the logical workflow for the proper disposal of 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Fume_Hood Work in a Chemical Fume Hood PPE->Fume_Hood Always Solid_Waste Solid Waste (Contaminated items) Fume_Hood->Solid_Waste Generate Liquid_Waste Liquid Waste (Solutions) Fume_Hood->Liquid_Waste Generate Segregate Segregate as 'Halogenated Organic Waste' Solid_Waste->Segregate Liquid_Waste->Segregate Label Label Container: 'Hazardous Waste' + Chemical Name Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact_EHS Contact EHS or Licensed Disposal Vendor Store->Contact_EHS When full Documentation Complete Waste Disposal Forms Contact_EHS->Documentation

Caption: Logical workflow for the safe disposal of 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Spill and Decontamination Procedures: An Emergency Action Plan

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material to soak up the spill.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough washing with soap and water.

  • Waste Disposal: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste in the "Halogenated Organic Waste" container.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 8-(Trifluoromethyl)chroman-4-amine hydrochloride, thereby protecting themselves, their colleagues, and the environment.

References

  • Crysdot. (n.d.). 8-(Trifluoromethyl)chroman-4-amine hydrochloride. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: (S)-Chroman-4-amine hydrochloride. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 8-(Trifluoromethyl)chroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, we frequently handle novel chemical entities where comprehensive toxicological data is not yet available. 8-(Trifluoromethyl)chroman-4-amine hydrochloride is one such compound. Its chroman-amine core, coupled with a trifluoromethyl group—a moiety known to significantly alter a molecule's metabolic stability and lipophilicity—necessitates a robust and cautious approach to laboratory handling.[1][2][3] This guide is structured to provide not just a list of rules, but a deep, causal understanding of the necessary safety protocols. Our primary objective is to empower you to work safely and effectively by establishing a self-validating system of protocols for every stage of this compound's lifecycle in your lab.

Section 1: Hazard Assessment - Understanding the "Why"

  • Chroman-4-amine Hydrochloride Core: Amine hydrochlorides are typically crystalline solids. This physical form presents a risk of aerosolization, leading to respiratory exposure. Structurally similar amine compounds are often classified as skin and eye irritants, with potential for acute toxicity if ingested or inhaled.[4][5]

  • The Trifluoromethyl (-CF3) Group: This group is exceptionally stable due to the high strength of the carbon-fluorine bond.[2][6] It is not a source of free fluoride ions under normal laboratory conditions.[6][7] Its primary impact is on the molecule's overall properties, often increasing its biological half-life and membrane permeability.[2][3] While the -CF3 group itself is considered inert, its presence on the molecule means we cannot rule out unknown biological activities or long-term toxicities.

Based on this analysis, we will treat this compound with the following assumed hazards until proven otherwise.

Assumed Hazard Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Potential for systemic effects if absorbed. Inhalation of dust is a primary concern.
Serious Eye Irritant Hydrochloride salts and fine chemical dust can cause significant eye irritation or damage.[5][8]
Skin Irritant Prolonged or repeated contact may cause skin irritation.[4][8]
Respiratory Tract Irritant Inhaled dust can cause irritation to the nose, throat, and lungs.[5]
Unknown Chronic Effects As a novel compound, long-term toxicological properties have not been investigated.[4]

Section 2: Personal Protective Equipment (PPE) - A Multi-Layered Defense

Your PPE is the most critical barrier between you and potential exposure. The level of PPE must correspond directly to the risk of exposure associated with the task at hand. No single combination of PPE protects against all hazards; it must be used in conjunction with the engineering controls and operational protocols outlined in the next section.[9]

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Hazard Activities (e.g., handling sealed containers, transport within the lab)Safety glasses with side shieldsSingle pair of nitrile glovesStandard laboratory coatNot typically required
Moderate-Hazard Activities (e.g., preparing solutions from solid, conducting reactions)Chemical splash gogglesDouble-gloving (nitrile)Permeation-resistant laboratory coatRequired if outside a fume hood (not recommended). Use a NIOSH-approved respirator (N95 minimum) if engineering controls are insufficient.[10]
High-Hazard Activities (e.g., weighing solid compound, transfers that may generate dust)Chemical splash goggles AND a face shieldDouble-gloving (nitrile)Disposable, solid-front gown over lab coatMandatory. Work must be performed within a certified chemical fume hood or ventilated balance enclosure.[11]
Causality Behind PPE Choices:
  • Eye Protection: Chemical splash goggles provide a 360-degree seal around the eyes, protecting from splashes and airborne dust, which standard safety glasses do not. A face shield is added during high-risk tasks to protect the entire face.

  • Hand Protection: Double-gloving provides redundancy. If the outer glove is contaminated or torn, the inner glove maintains a protective barrier. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]

  • Body Protection: A solid-front, disposable gown prevents particles from penetrating to your personal clothing, which can become a secondary source of exposure.

  • Respiratory Protection: The primary risk from this solid compound is the inhalation of fine, aerosolized particles during handling.[4] Engineering controls are the first line of defense, with respirators providing personal protection within that controlled space.

Section 3: Operational & Disposal Protocols

A systematic workflow is essential for safety and experimental integrity. The following diagram and protocols outline the complete lifecycle for handling this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_disposal Waste Management Receiving Receiving & Inspection Storage Secure Storage (2-8°C, Dry) Receiving->Storage Log inventory Weighing Weighing (in Fume Hood) Storage->Weighing Transport sealed Solubilization Solution Preparation (in Fume Hood) Weighing->Solubilization Experiment Experimental Use Solubilization->Experiment Decontamination Decontaminate Glassware & Surfaces Experiment->Decontamination Waste_Seg Segregate Waste Streams Experiment->Waste_Seg Decontamination->Waste_Seg Disposal Hazardous Waste Disposal Waste_Seg->Disposal Label correctly

Caption: Workflow for handling 8-(Trifluoromethyl)chroman-4-amine hydrochloride.

Step-by-Step Protocols

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Confirm the label matches the order.

  • Store the compound in its original, tightly sealed container in a designated, ventilated, and secure location. Recommended storage is in a dry environment at 2-8°C.[12][13]

  • Update your chemical inventory.

2. Protocol for Weighing the Solid Compound (High-Risk Step): This procedure MUST be performed in a certified chemical fume hood or a ventilated balance enclosure.

  • Don the appropriate PPE for high-hazard activities (goggles, face shield, double gloves, disposable gown).

  • Place a plastic-backed absorbent liner on the balance surface to contain any spills.

  • Use anti-static weighing paper or a tared vial to prevent dispersal of the powder.

  • Open the main container slowly.

  • Use a dedicated spatula to carefully transfer the desired amount of solid. Avoid creating dust clouds.

  • Securely close the main container immediately after weighing.

  • Carefully fold the weighing paper or cap the vial and proceed to the solubilization step.

  • After weighing, wipe the spatula, balance, and surrounding area with a damp cloth or towel to collect any residual dust. Dispose of the wipe as solid hazardous waste.

3. Decontamination and Disposal Plan:

  • Decontamination: All non-disposable equipment (glassware, spatulas) that has come into contact with the compound should be rinsed with an appropriate solvent in the fume hood. The rinsate must be collected as liquid hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated PPE (gloves, gowns, wipes), absorbent liners, and empty containers are to be placed in a clearly labeled hazardous waste bag or container.

    • Liquid Waste: Unused solutions and solvent rinsates must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[4][14]

  • Final Disposal: All waste streams must be disposed of through your institution's licensed professional waste disposal service, in accordance with all local and national regulations.[4][15]

References

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services, Chemical Hazards Emergency Medical Management (CHEMM).
  • (R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride. BLDpharm.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit r/chemistry.
  • SAFETY D
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • SAFETY DATA SHEET for 4-(Trifluoromethoxy)aniline. Fisher Scientific.
  • Safety Data Sheet for (S)-Chroman-4-amine hydrochloride. Angene Chemical.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC).
  • Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]... Benchchem.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • SAFETY DATA SHEET for Tromethamine. Spectrum Chemical.
  • 8-(Trifluoromethyl)chroman-4-amine. BLD Pharm.
  • SAFETY D
  • SAFETY DATA SHEET for 2-(Trifluoromethyl)pyrimidin-4-amine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Trifluoromethyl)chroman-4-amine hydrochloride
Reactant of Route 2
8-(Trifluoromethyl)chroman-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.